Product packaging for 2-(Hydroxymethyl)cyclobutanone(Cat. No.:CAS No. 23107-52-0)

2-(Hydroxymethyl)cyclobutanone

Cat. No.: B2923102
CAS No.: 23107-52-0
M. Wt: 100.117
InChI Key: SWWZYFVOUUTMPJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Hydroxymethyl)cyclobutanone is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B2923102 2-(Hydroxymethyl)cyclobutanone CAS No. 23107-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWZYFVOUUTMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23107-52-0
Record name 2-(hydroxymethyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Hydroxymethyl)cyclobutanone

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, puckered conformation can offer significant advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates. This guide provides a comprehensive technical overview of the synthesis and characterization of this compound (CAS No. 23107-52-0), a versatile building block for the elaboration of more complex cyclobutane-containing molecules.[3][4] We will explore practical synthetic methodologies, detailing the causal logic behind procedural choices, and present a full suite of characterization techniques necessary for structural verification and quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures into three-dimensional chemical space is a critical strategy for developing novel intellectual property and improving pharmacological properties. Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring adopts a distinctly puckered conformation. This conformational rigidity can be exploited to lock pharmacophoric elements into a bioactive orientation, thereby enhancing binding affinity and selectivity for a target protein.[2]

Furthermore, cyclobutane scaffolds can serve as bioisosteric replacements for other groups, such as phenyl rings or gem-dimethyl units, often leading to improved metabolic stability and physicochemical properties like solubility.[5] The scarcity of cyclobutane rings in marketed drugs highlights both the historical synthetic challenges and the current opportunity for innovation.[5] Molecules like the hepatitis C inhibitor Boceprevir and the androgen receptor antagonist Apalutamide demonstrate the successful application of this scaffold in approved medicines. This compound serves as an ideal starting point, featuring two distinct functional handles—a ketone and a primary alcohol—for diverse synthetic elaboration.

Synthesis Methodologies

The synthesis of substituted cyclobutanones can be approached from several angles, including photochemical [2+2] cycloadditions, ring expansions of cyclopropane derivatives, and alkylations of pre-formed cyclobutanone systems.[6][7] We will focus on a highly practical and efficient method involving the α-alkylation of a cyclobutanone imine, which offers excellent control and good yields.

Logical Framework for Synthesis and Analysis

The overall process from synthesis to final characterization follows a logical, self-validating workflow. Each step provides a checkpoint to ensure the material is suitable for the subsequent stage.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Start Start Imine_Formation Step 1: Imine Formation (Cyclobutanone + Isopropylamine) Start->Imine_Formation Alkylation Step 2: α-Alkylation (LDA Deprotonation + Formaldehyde Source) Imine_Formation->Alkylation Hydrolysis Step 3: Imine Hydrolysis (Aqueous Acid) Alkylation->Hydrolysis Crude_Product Crude_Product Hydrolysis->Crude_Product Purification Purification (Column Chromatography / Distillation) Crude_Product->Purification Characterization Full Spectroscopic Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: High-level workflow for synthesis and validation.

Experimental Protocol: α-Hydroxymethylation of Cyclobutanone via Imine Intermediate

This protocol is adapted from established methods for the α-alkylation of cyclobutanone derivatives.[8] The strategy involves the temporary conversion of the cyclobutanone carbonyl to an N-isopropyl imine. This serves a dual purpose: it prevents self-aldol condensation and activates the α-position for clean deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting aza-enolate is then trapped with an electrophilic formaldehyde source.

Step 1: Formation of N-(cyclobutylidene)isopropylamine

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclobutanone (1.0 eq), isopropylamine (1.2 eq), and toluene (approx. 0.5 M).

  • Rationale: Toluene is used as the solvent to facilitate the azeotropic removal of water, driving the equilibrium towards the formation of the imine. An excess of the volatile isopropylamine also helps push the reaction to completion.

  • Procedure: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is evolved.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude imine, which is often used directly in the next step without further purification.

Step 2: Deprotonation and Alkylation

  • Setup: In a separate, flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C.

  • Rationale: A strong, sterically hindered base like LDA is essential for rapid and complete deprotonation at the α-carbon without competing nucleophilic attack at the imine carbon. The reaction is performed at low temperature to prevent side reactions and ensure kinetic control.

  • Procedure: Slowly add the crude N-(cyclobutylidene)isopropylamine (1.0 eq) dissolved in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the aza-allylic anion intermediate.[8]

  • Electrophilic Trap: Introduce gaseous formaldehyde, generated by the gentle heating of dry paraformaldehyde, into the reaction flask via a wide-bore tube.[9] Alternatively, a solution of anhydrous formaldehyde in THF can be used. The addition of the electrophile should be precise; using an indicator like 2,2'-bipyridyl can signal the consumption of the organolithium species.[9]

  • Quenching: After the addition is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis to this compound

  • Setup: Allow the quenched reaction mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic extracts.

  • Procedure: To hydrolyze the imine back to the ketone, stir the combined organic extracts with a 2M aqueous solution of oxalic acid or hydrochloric acid.[8] A two-phase system under vigorous stirring for 2-4 hours at room temperature is typically sufficient.

  • Rationale: Mild acidic conditions are required to efficiently hydrolyze the imine without promoting side reactions of the target alcohol-ketone product.

  • Workup: Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically a liquid or low-melting solid. Purification is critical to remove unreacted starting materials and byproducts.

  • Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method. A boiling point of 98-99 °C at atmospheric pressure has been noted for cyclobutanone, though the hydroxylated derivative will have a higher boiling point.[10]

  • Column Chromatography: For smaller scales or for achieving high purity, flash column chromatography on silica gel is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective at separating the more polar product from less polar impurities.

A patent for purifying cyclobutanone suggests that treatment with a mild oxidizing agent like potassium permanganate can remove persistent impurities before a final distillation.[11]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The data presented below are based on established principles and available reference data for the title compound and related structures.

Physicochemical Properties
PropertyValueSource
CAS Number 23107-52-0[3][4]
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [3]
Physical Form Liquid
Purity (Typical) >95%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom.[12]

    • δ 4.0-3.5 (m, 2H): These signals correspond to the diastereotopic protons of the hydroxymethyl group (-CH₂OH). They are coupled to the adjacent methine proton.

    • δ 3.8-3.6 (br s, 1H): A broad singlet for the hydroxyl proton (-OH). This peak's position is concentration-dependent and it will exchange with D₂O.

    • δ 3.2-2.9 (m, 1H): The methine proton at the C2 position (-CH-CH₂OH), which is deshielded by both the carbonyl and the hydroxymethyl group.

    • δ 2.5-1.8 (m, 4H): A complex multiplet region for the four protons on the C3 and C4 positions of the cyclobutane ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

    • δ ~210: Ketone carbonyl carbon (C1). The exact shift can vary with solvent.

    • δ ~65: Hydroxymethyl carbon (-CH₂OH).

    • δ ~50: Methine carbon at C2.

    • δ ~40, ~20: The two methylene carbons of the ring (C3 and C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13][14]

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

  • ~2950-2850 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic ring and methylene group.

  • ~1780 cm⁻¹ (strong): C=O stretching vibration of the ketone. This frequency is significantly higher than that of an acyclic ketone (~1715 cm⁻¹) due to the increased ring strain of the four-membered ring, which is a hallmark characteristic of cyclobutanones.[10][15]

  • ~1050 cm⁻¹ (medium): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 100, corresponding to the molecular formula C₅H₈O₂.

  • Key Fragmentation Pathways:

    • m/z = 69: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in the stable cyclobutanone cation. This is often a prominent peak.

    • m/z = 72: McLafferty rearrangement, if sterically feasible, involving hydrogen transfer from the C4 position to the carbonyl oxygen followed by cleavage.

    • m/z = 42: Cleavage of the ring can lead to the formation of ketene (CH₂=C=O).

G M [C₅H₈O₂]⁺˙ m/z = 100 (Molecular Ion) F1 [C₄H₅O]⁺ m/z = 69 M->F1 - •CH₂OH (31 Da) F2 [C₃H₄O]⁺˙ m/z = 56 M->F2 - C₂H₄ (28 Da) (Retro [2+2]) F3 [CH₂CO]⁺˙ m/z = 42 (Ketene) F2->F3 - CH₂

Caption: Plausible MS fragmentation of this compound.

Conclusion

This compound is a valuable synthetic intermediate that provides access to the increasingly important class of cyclobutane-containing molecules for drug discovery and materials science. The synthetic route via α-alkylation of a cyclobutanone imine is a robust and scalable method. Proper purification and rigorous spectroscopic characterization using NMR, IR, and MS are essential to ensure the identity and purity of the final compound. The distinctive high-frequency carbonyl stretch in the IR spectrum and predictable fragmentation patterns in the mass spectrum serve as reliable diagnostic tools for this unique molecular scaffold.

References

An In-depth Technical Guide to 2-(hydroxymethyl)cyclobutan-1-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)cyclobutan-1-one, a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications.

Core Identification and Physicochemical Properties

IUPAC Name: 2-(hydroxymethyl)cyclobutan-1-one[1] CAS Number: 23107-52-0[1]

2-(hydroxymethyl)cyclobutan-1-one is a bifunctional organic molecule featuring a four-membered cyclobutane ring, a ketone, and a primary alcohol. This unique combination of functional groups within a strained ring system makes it a valuable intermediate for the synthesis of complex molecular architectures.

PropertyValueSource
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
AppearanceNot specified (typically an oil or low-melting solid)N/A
SolubilitySoluble in common organic solventsN/A

Synthesis and Spectroscopic Characterization

While 2-(hydroxymethyl)cyclobutan-1-one is commercially available from various suppliers, understanding its synthesis is crucial for process development and analogue preparation. The synthesis of α-hydroxymethyl ketones can be approached through several methodologies, often involving the hydroxymethylation of a ketone enolate or the oxidation of a corresponding diol.

Experimental Workflow: A Generalized Approach to α-Hydroxymethylation of Cyclobutanone

This protocol outlines a general procedure for the synthesis of 2-(hydroxymethyl)cyclobutan-1-one, based on established methods for the α-hydroxymethylation of ketones.

G cluster_setup Reaction Setup cluster_reaction Reaction and Quench cluster_workup Work-up and Purification A Cyclobutanone in aprotic solvent (e.g., THF) D Enolate Formation A->D 1. Add to reaction vessel B Strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) B->D 2. Slow addition to form enolate C Formaldehyde source (e.g., paraformaldehyde) E Nucleophilic attack on formaldehyde C->E formaldehyde D->E 3. Reacts with F Aqueous acidic quench (e.g., NH4Cl solution) E->F 4. Quench reaction G Solvent extraction F->G 5. Proceed to H Drying of organic phase G->H I Solvent removal under reduced pressure H->I J Purification by column chromatography I->J G cluster_reactivity Reactivity of 2-(hydroxymethyl)cyclobutan-1-one cluster_products Potential Products A 2-(hydroxymethyl)cyclobutan-1-one B Reduction (e.g., NaBH4) A->B C Nucleophilic Addition (e.g., Grignard) A->C D Protection of -OH (e.g., TBDMSCl) A->D E Activation of -OH (e.g., TsCl) A->E F Oxidation of -OH (e.g., PCC) A->F G 2-(hydroxymethyl)cyclobutan-1-ol B->G H Tertiary Alcohol C->H I Protected Ketone D->I J Activated Alcohol (e.g., Tosylate) E->J K Aldehyde F->K

References

An In-depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)cyclobutanone is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which incorporates both a ketone and a primary alcohol within a strained cyclobutane ring, makes it a versatile building block for the synthesis of more complex molecules. The inherent ring strain of the cyclobutane moiety and the presence of two reactive functional groups offer unique opportunities for chemical transformations. Understanding the fundamental physical properties of this compound, such as its boiling and melting points, is a critical first step for its effective utilization in research and development, influencing everything from reaction conditions to purification strategies and formulation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Predicted Boiling Point 224.9 ± 23.0 °C at 760 mmHgN/A
Predicted Melting Point 25-27 °CN/A

Note: The boiling and melting points are predicted values from chemical modeling software and should be considered as estimates. Experimental verification is recommended.

Theoretical Framework: Understanding the Physical Properties

The physical properties of a molecule are intrinsically linked to its structure. For this compound, several key structural features influence its boiling and melting points:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for intermolecular hydrogen bonding. This is a strong type of dipole-dipole interaction that requires significant energy to overcome, leading to a relatively high boiling point compared to molecules of similar molecular weight that cannot hydrogen bond.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the ketone is highly polarized, creating a significant dipole moment. This results in dipole-dipole interactions between molecules, further increasing the energy required to transition from a liquid to a gaseous state.

  • Molecular Weight: With a molecular weight of 100.12 g/mol , van der Waals forces also contribute to the intermolecular attractions.

  • Molecular Symmetry and Packing: The relatively compact and somewhat planar structure of the cyclobutanone ring, substituted with a flexible hydroxymethyl group, will influence how efficiently the molecules can pack into a crystal lattice, which in turn affects the melting point.

Experimental Determination of Physical Properties

For a compound where literature data is scarce, experimental determination of its physical properties is paramount. The following are standard, reliable methods for ascertaining the boiling and melting points of a novel or uncharacterized compound like this compound.

Boiling Point Determination by the Capillary Method (Micro-Scale)

This method is ideal for small sample quantities and provides a good estimate of the boiling point.[2][3][4] The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]

Protocol:

  • Sample Preparation: A small amount (a few drops) of purified this compound is placed in a small test tube or a specialized boiling point tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is then inserted into the liquid sample.

  • Apparatus Assembly: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus with a boiling point function).

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

  • Observation: As the temperature approaches the boiling point, the vapor pressure of the sample increases, and the bubbling from the capillary becomes more rapid. The heat is then slightly reduced.

  • Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn into the capillary tube.[3][4]

Melting Point Determination Using a Capillary Apparatus

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[5]

Protocol:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a melting point capillary tube is tapped into the powdered sample. The sample is then packed into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[6] The packed sample should be 2-3 mm high.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.[7]

  • Heating and Observation:

    • For an unknown compound, a rapid heating rate is used to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

  • Melting Point Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep1 Place liquid sample in boiling tube prep2 Insert sealed capillary (open end down) prep1->prep2 setup1 Attach tube to thermometer prep2->setup1 setup2 Immerse in heating bath setup1->setup2 meas1 Heat gently setup2->meas1 meas2 Observe rapid bubbling meas1->meas2 meas3 Cool slightly meas2->meas3 meas4 Record T when liquid enters capillary meas3->meas4 result Final Boiling Point meas4->result Boiling Point

Caption: Workflow for Boiling Point Determination.

Significance in a Research and Development Context

The boiling and melting points are not merely physical constants; they are critical parameters in a professional research and development setting:

  • Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity for a solid compound.[5][8] Impurities will typically depress and broaden the melting range.

  • Purification Strategy: Knowledge of the boiling point is essential for purification by distillation. For a thermally sensitive compound like this compound, vacuum distillation at a reduced pressure and temperature may be necessary to prevent decomposition.

  • Reaction Condition Selection: When used as a reactant, knowing the boiling point helps in selecting an appropriate solvent and reaction temperature to avoid loss of the material.

  • Drug Development: In a pharmaceutical context, the melting point influences formulation development, solubility, and the stability of the active pharmaceutical ingredient (API).

Conclusion

While experimentally determined values for the boiling and melting points of this compound are not currently prevalent in scientific literature, reliable predictions and established methodologies provide a strong foundation for its use in a laboratory setting. The unique structural characteristics of this compound, namely the presence of hydroxyl and carbonyl functionalities within a strained ring system, suggest a relatively high boiling point and a low melting point. For scientists and researchers, the ability to experimentally verify these properties is a fundamental skill that ensures the quality and integrity of their work, ultimately enabling the successful application of this versatile chemical building block in the synthesis of novel compounds.

References

A Technical Guide to the Stability and Storage of 2-(Hydroxymethyl)cyclobutanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Hydroxymethyl)cyclobutanone is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The inherent ring strain of the cyclobutanone moiety, coupled with the reactivity of the hydroxymethyl group, imparts a unique chemical profile that is advantageous for synthetic transformations. However, these same features present challenges regarding the compound's stability and require a thorough understanding for effective storage and handling. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of organic chemistry and data from analogous structures. It further outlines detailed protocols for stability testing, enabling researchers to ensure the integrity and purity of this valuable synthetic intermediate.

Introduction: The Chemical Landscape of this compound

This compound integrates two key functional groups: a four-membered cyclic ketone and a primary alcohol. This combination offers multiple avenues for synthetic manipulation, making it a desirable intermediate in medicinal chemistry and materials science. The cyclobutanone ring, with its significant angle strain, is susceptible to a variety of ring-opening and rearrangement reactions, providing a pathway to diverse molecular scaffolds[1]. The hydroxymethyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

The stability of this compound is intrinsically linked to the reactivity of these functionalities. Understanding the potential degradation pathways is paramount for maintaining the compound's purity and ensuring the reproducibility of synthetic protocols.

Molecule_Structure Figure 1: Structure of this compound cluster_0 This compound C1 O C2 C C2->C1 = C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C2 C6 CH2OH C5->C6 Degradation_Pathways Figure 2: Potential Degradation Pathways cluster_ketone Ketone-Mediated Degradation cluster_alcohol Alcohol-Mediated Degradation Start This compound Aldol Aldol Addition/Condensation (Acid/Base Catalysis) Start->Aldol Dimerization/ Oligomerization Photolysis Photochemical Cleavage (UV Light) Start->Photolysis Radical Formation RingOpening Thermal Ring Cleavage (High Temperature) Start->RingOpening Fragmentation Oxidation Oxidation (Oxidizing Agents) Start->Oxidation Aldehyde/Carboxylic Acid Formation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C, solid state) prep->thermal Expose aliquots photo Photolytic Stress (ICH compliant light exposure) prep->photo Expose aliquots analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method. acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize significant degradants using LC-MS, NMR, etc. analysis->characterize

References

An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-2-(Hydroxymethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)cyclobutanone is a versatile organic building block with significant potential in medicinal chemistry and drug development. Its strained cyclobutane ring and functional groups make it a valuable precursor for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the commercial availability of this compound, offering insights into suppliers, procurement strategies, and quality assessment to empower researchers in their scientific endeavors.

Commercial Landscape: Key Suppliers and Availability

This compound is available from a range of chemical suppliers, catering primarily to the research and development sector. It is important to note that this compound is intended for research purposes only and not for human or veterinary therapeutic use.[1]

Prominent suppliers listing this compound (CAS No. 23107-52-0) include:

  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich lists this compound, often in collaboration with its partner companies like Synthonix Corporation.[2]

  • Smolecule: This supplier offers this compound and provides some details on its scientific research applications.[1]

  • Moldb: A molecular database that also serves as a supplier, Moldb provides purchasing information for this compound with a stated purity of 97%.[3]

  • BLD Pharm: BLD Pharm lists the compound and notes the availability of cold-chain transportation, which may be crucial for maintaining its stability.[4]

  • Apollo Scientific: This supplier offers 3-(Hydroxymethyl)cyclobutan-1-one, a constitutional isomer of the target molecule.[5]

  • 2A Biotech: Lists 3-(Hydroxymethyl)cyclobutanone with a purity of 96% or higher.[6]

It is crucial for researchers to verify the identity of the compound, as isomers such as 2-(hydroxymethyl)cyclobutan-1-ol[7], 2-hydroxy-2-(hydroxyphenylmethyl)-cyclobutanone[8], and 2-methyl-4-hydroxy-cyclobutanone[9] are also commercially available and may have similar names.

Supplier and Product Specifications

The following table summarizes the available information on the specifications of this compound from various suppliers. Researchers should always request a certificate of analysis (CoA) for lot-specific data.

SupplierCAS NumberPurityPhysical FormStorage Temperature
Sigma-Aldrich (via Synthonix)23107-52-095%[2]Liquid[2]Room Temperature[2]
Moldb23107-52-097%[3]Not specifiedNot specified
BLD Pharm23107-52-0Not specifiedNot specifiedCold-chain suggested[4]

Pricing and lead times are often subject to change and depend on the quantity required. It is recommended to contact the suppliers directly for the most up-to-date information. For instance, Moldb provides a price of $986.0 for 1g with a lead time of 1-3 weeks.[3]

Procurement and Quality Verification Workflow

A systematic approach to procuring and verifying the quality of this compound is essential for reproducible research.

Caption: A typical workflow for procuring and verifying the quality of research chemicals.

Experimental Protocol: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the purity of the received this compound, an in-house GC-MS analysis is recommended.

Objective: To confirm the identity and assess the purity of a commercial sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

    • Set the injector temperature (e.g., 250°C).

    • Set the MS transfer line temperature (e.g., 280°C).

    • Use a standard electron ionization (EI) source at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak would be at m/z 100.12.

    • Integrate the peak areas in the TIC to calculate the relative purity of the compound.

    • Compare the obtained mass spectrum with a reference spectrum if available.

Expected Outcome: A major peak corresponding to this compound with a purity value that aligns with the supplier's specifications. For example, a Certificate of Analysis from MedchemExpress for a different compound shows a purity of 99.94% as determined by GC.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Safety Precautions:

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][10]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5][10]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[11][12] Use non-sparking tools and take precautionary measures against static discharge.[11][12]

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated place.[10][11] Some suppliers recommend room temperature storage[2], while others suggest cold-chain transportation[4], indicating that refrigerated storage may be optimal for long-term stability.

  • Container: Keep the container tightly closed to prevent degradation.[10][11]

Conclusion

This compound is a readily available building block for researchers in organic synthesis and drug discovery. By carefully selecting suppliers, diligently verifying the quality of the procured material, and adhering to proper safety and handling procedures, scientists can confidently incorporate this valuable compound into their research workflows.

References

Topic: Ring Strain and Conformational Analysis of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, while prevalent in natural products and increasingly utilized in medicinal chemistry, presents unique stereoelectronic challenges due to its inherent ring strain.[1][2] The introduction of functional groups, such as in 2-(hydroxymethyl)cyclobutanone, further complicates its conformational landscape, creating a delicate interplay between ring puckering, substituent orientation, and non-covalent intramolecular interactions. This guide provides a comprehensive analysis of the foundational principles governing the three-dimensional structure of this molecule. We will deconstruct the origins of cyclobutane's ring strain, explore the conformational preferences dictated by its puckered, non-planar structure, and elucidate the dominant role of intramolecular hydrogen bonding. This analysis is grounded in a synergistic approach, combining theoretical principles with detailed protocols for experimental elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and validation through computational Density Functional Theory (DFT) calculations. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand, predict, and leverage the conformational behavior of substituted cyclobutanones in molecular design.

The Cyclobutane Conundrum: A Balance of Strains

Historically, Adolf von Baeyer's strain theory posited that cycloalkanes are planar, leading to the incorrect assumption that cyclobutane, as a square, would possess 90° bond angles.[3] This deviation from the ideal sp³ tetrahedral angle of 109.5° creates significant angle strain . However, a planar conformation would also force all eight C-H bonds into fully eclipsed positions, introducing substantial torsional strain .[4]

Modern analysis reveals that cyclobutane resolves this conflict by adopting a non-planar, "puckered" or "butterfly" conformation.[5][6][7] In this arrangement, one carbon atom is bent out of the plane of the other three, relieving the eclipsing interactions of the C-H bonds and thus reducing torsional strain. This puckering comes at a minor cost: the C-C-C bond angles compress further to approximately 88°, slightly increasing the angle strain.[5][7][8] The final geometry is an energetic compromise, minimizing the total ring strain, which for cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol).[5][8] This puckered ring is not static; it undergoes rapid inversion between two equivalent puckered forms at room temperature, passing through a higher-energy planar transition state.[6][9]

G cluster_0 Planar Cyclobutane (High Torsional Strain) cluster_1 Puckered Cyclobutane (Relieved Torsional Strain) P1 C1 P2 C2 P1->P2 P3 C3 P2->P3 P4 C4 P3->P4 P4->P1 strain_p All C-H bonds eclipsed High Torsional Strain Equilibrium Energetic Compromise strain_p->Equilibrium Adopts puckered form to relieve strain B1 C1 B2 C2 B1->B2 B3 C3 B2->B3 B4 C4 (out of plane) B3->B4 B4->B1 strain_b C-H bonds are staggered Reduced Torsional Strain Equilibrium->strain_b

Caption: Planar vs. Puckered Conformations of Cyclobutane.

Case Study: Conformational Landscape of this compound

The introduction of a carbonyl group and a hydroxymethyl substituent at the C1 and C2 positions, respectively, fundamentally alters the conformational possibilities. The puckered ring now gives rise to two distinct substituent positions: axial (pointing perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring).[10]

For this compound, the hydroxymethyl group (-CH₂OH) can exist in either an equatorial or axial position. Furthermore, the C-C bond between the ring and the substituent can rotate. The most critical factor, however, is the potential for an intramolecular hydrogen bond to form between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor).[11][12] This interaction can significantly stabilize specific conformations.

We can hypothesize four primary conformers based on the position of the hydroxymethyl group and the presence or absence of an intramolecular hydrogen bond:

  • Equatorial, H-bonded: The bulky hydroxymethyl group occupies the sterically favored equatorial position, with the hydroxyl group oriented to form a stable six-membered ring-like structure with the carbonyl oxygen. This is often the most stable conformer.

  • Equatorial, Non-H-bonded: The substituent is equatorial, but the hydroxyl group is rotated away from the carbonyl oxygen.

  • Axial, H-bonded: The hydroxymethyl group is in the sterically less favorable axial position but is stabilized by an intramolecular hydrogen bond.

  • Axial, Non-H-bonded: The substituent is in the axial position and is not participating in hydrogen bonding. This is typically the least stable conformer due to steric hindrance.

G A Equatorial, H-Bonded (Likely Global Minimum) B Equatorial, Non-H-Bonded A->B Bond Rotation C Axial, H-Bonded A->C Ring Inversion D Axial, Non-H-Bonded (Highest Energy) B->D Ring Inversion C->D Bond Rotation

Caption: Conformational Equilibria of this compound.

Methodologies for Conformational Elucidation

Determining the predominant conformation and the energetic landscape requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for conformational analysis in solution.[13][14] The chemical environment of each nucleus is highly sensitive to its 3D position. Specifically, the vicinal coupling constants (³J) between protons are related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants, we can deduce the puckering angle of the ring and the preferred orientation of the hydroxymethyl substituent.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as more polar solvents may disrupt intramolecular hydrogen bonds.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) sequences to distinguish CH, CH₂, and CH₃ groups.[13]

    • Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity within the spin system.

    • If necessary, acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

  • Spectral Analysis:

    • Assign all proton and carbon signals using the 1D and 2D spectra.

    • Carefully measure the coupling constants (in Hz) for all coupled protons, particularly the vicinal couplings (³J) between the proton on C2 and the adjacent ring protons on C3.

    • Analyze the chemical shift of the hydroxyl proton. A downfield shift (e.g., > 3 ppm in CDCl₃) is often indicative of hydrogen bonding.

  • Interpretation: Compare the observed coupling constants to the values predicted by the Karplus equation for the different hypothesized conformers. A larger ³J value typically corresponds to an anti-periplanar (180°) relationship, while smaller values indicate a gauche (~60°) relationship, allowing for the determination of the dominant conformer in solution.

Parameter Expected Observation for Equatorial, H-bonded Conformer Rationale
Hydroxyl Proton (¹H) Downfield chemical shift (δ > 3 ppm)Deshielding due to participation in an intramolecular H-bond.
C2-Proton (¹H) Complex multipletCoupling to multiple neighboring protons.
³J(H2, H3-cis) ~2-5 HzGauche relationship in a puckered ring.
³J(H2, H3-trans) ~7-10 HzNear anti-periplanar relationship in a puckered ring.
Carbonyl Carbon (¹³C) δ ~210 ppmTypical chemical shift for a cyclobutanone carbonyl carbon.[15]
Computational Workflow: Density Functional Theory (DFT)

Causality: DFT calculations provide a powerful theoretical framework to complement experimental results.[16][17] They allow for the calculation of the geometric structures and relative energies of all possible conformers with high accuracy, providing a quantitative measure of their relative stabilities. Furthermore, vibrational frequencies can be calculated to confirm the presence and strength of the intramolecular hydrogen bond.

Step-by-Step Workflow:

  • Structure Generation: Build the initial 3D structures of all hypothesized conformers (e.g., equatorial H-bonded, axial H-bonded, etc.) using a molecular modeling program.

  • Conformational Search (Optional but Recommended): Perform a systematic conformational search using a lower-level theory (e.g., molecular mechanics) to ensure all low-energy minima are identified.

  • Geometry Optimization:

    • For each identified conformer, perform a full geometry optimization using a DFT functional and basis set suitable for non-covalent interactions (e.g., B3LYP-D3 or ωB97X-D with a 6-311++G(d,p) basis set).

    • The optimization calculates the lowest energy geometry for that specific conformational minimum.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

    • Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).

    • Analyze the O-H stretching frequency. A red-shift (lower frequency) compared to a non-H-bonded conformer is a clear theoretical indicator of hydrogen bonding.[16]

  • Energy Analysis:

    • Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine the global minimum and the relative energies (ΔE) of the others.

Conformer Calculated Relative Energy (ΔE, kJ/mol) Key Dihedral Angle (H-O-C2-C1) Calculated ν(O-H) (cm⁻¹)
Equatorial, H-bonded 0.0 (Global Minimum)~0°~3450 (Red-shifted)
Equatorial, Non-H-bonded +8 to +12~180°~3650 (Free OH)
Axial, H-bonded +5 to +9~0°~3460 (Red-shifted)
Axial, Non-H-bonded > +15~180°~3650 (Free OH)
(Note: These are representative values; actual results will depend on the specific level of theory used.)

Synthesis of Data and Mechanistic Insight

By integrating the results, a coherent picture emerges. The DFT calculations will likely predict the Equatorial, H-bonded conformer as the global energy minimum. This theoretical finding is then validated by the experimental NMR data, where the observed coupling constants will match those expected for this specific geometry, and the hydroxyl proton chemical shift will indicate hydrogen bonding.

This synergy between theory and experiment provides a self-validating system. The computational results explain why the molecule adopts a certain shape (energetic stability from minimizing steric clash and maximizing H-bond formation), while the NMR results provide tangible proof of this structure in a real-world solution environment.

G cluster_0 Theoretical Pathway cluster_1 Experimental Pathway Hypothesis 1. Hypothesize Conformers (Axial/Equatorial, H-Bonded/Free) DFT 2. Perform DFT Calculations (Geometry Optimization, Freq. Analysis) Hypothesis->DFT Prediction 3. Predict Global Minimum & Relative Energies DFT->Prediction Validation Validation & Coherent Model Prediction->Validation Theoretical Support Synthesis 1. Synthesize/Purify Compound NMR 2. Acquire NMR Spectra (¹H, ¹³C, COSY) Synthesis->NMR Analysis 3. Analyze Coupling Constants & Chemical Shifts NMR->Analysis Analysis->Validation Experimental Evidence

Caption: A Synergistic Workflow for Conformational Analysis.

Implications for Drug Development

The three-dimensional shape and electrostatic potential of a molecule are paramount in drug design. Cyclobutane rings are increasingly used as scaffolds to replace larger rings or to introduce conformational rigidity.[1] Understanding that a molecule like this compound is not a flat, freely rotating entity, but rather a puckered ring locked into a specific conformation by a strong hydrogen bond, is critical. This fixed orientation of the hydroxyl and carbonyl groups can dictate how the molecule interacts with a target protein's binding site, influencing its potency, selectivity, and pharmacokinetic properties. This detailed conformational analysis, therefore, moves beyond academic curiosity and becomes a predictive tool for rational drug design.

References

The Pivotal Role of Functionalized Cyclobutanones in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strained four-membered ring of cyclobutanone has emerged from being a synthetic curiosity to a cornerstone in modern organic chemistry and medicinal chemistry. Its inherent ring strain not only imparts unique reactivity but also offers a rigid scaffold that is increasingly sought after in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of functionalized cyclobutanones, with a particular focus on their role as versatile building blocks in drug discovery. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and showcase how the strategic manipulation of this unique carbocycle can unlock new chemical space and accelerate the development of next-generation pharmaceuticals.

Introduction: The Allure of the Strained Ketone

Cyclobutane-containing molecules have garnered significant attention in medicinal chemistry for their ability to impart favorable pharmacological properties. The rigid, puckered conformation of the cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[1][2] At the heart of many cyclobutane-based synthetic strategies lies the cyclobutanone core. The carbonyl group provides a reactive handle for a diverse array of chemical transformations, making functionalized cyclobutanones invaluable intermediates in the synthesis of complex molecular architectures.[3][4] This guide will explore the chemistry of these pivotal building blocks, providing researchers with the foundational knowledge and practical insights required to harness their synthetic potential.

Synthetic Strategies for Accessing Functionalized Cyclobutanones

The construction of the strained cyclobutanone ring requires specialized synthetic methodologies. Over the years, a variety of reliable methods have been developed, each with its own advantages and substrate scope.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene or ketene equivalent with an alkene is one of the most direct and widely used methods for synthesizing cyclobutanones.[5][6] Photochemical [2+2] cycloadditions, in particular, have proven to be a powerful tool for constructing complex cyclobutane frameworks.[7][8][9][10]

A visible-light-driven, one-pot strategy has been developed for the synthesis of pyridinyl-cyclobutanones. This method involves a sequential [2+2] photocycloaddition and a photo-Nef reaction of nitroalkenes and 2-vinylpyridines.[11]

Experimental Protocol: Visible-Light-Driven [2+2] Cycloaddition/Photo-Nef Reaction [11]

  • [2+2] Photocycloaddition:

    • Dissolve the nitrostyrene substrate in ethanol.

    • Irradiate the solution with violet LEDs until the starting material is consumed (monitored by TLC or GC-MS).

    • This catalyst-free step yields the corresponding nitrocyclobutane intermediate.

  • Photo-Nef Reaction and Hydrolysis:

    • To the crude nitrocyclobutane solution, add the photocatalyst Ir(dtbbpy)(ppy)2PF6, Et3N, DIPEA, and Mg(ClO4)2.

    • Irradiate the mixture with blue LEDs.

    • Upon completion of the reaction, perform an acidic workup to hydrolyze the resulting intermediate to the desired cyclobutanone.

Ring Expansion of Cyclopropanol Derivatives

Ring expansion reactions of activated cyclopropanes offer another versatile entry to cyclobutanone systems. For instance, the protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols can be catalyzed by a chiral dual-hydrogen-bond donor (HBD) in the presence of hydrogen chloride to produce cyclobutanones with α-quaternary stereocenters.[12]

Transition Metal-Catalyzed Approaches

Transition metal catalysis has opened up new avenues for cyclobutanone synthesis. For example, rhodium(I) catalysts can mediate the [6+2] cycloaddition of 2-vinylcyclobutanones with alkenes to construct eight-membered rings, showcasing the utility of cyclobutanones as reactive building blocks.[13][14] Furthermore, palladium-catalyzed C-C bond cleavage of bicyclo[1.1.1]pentan-1-ol provides a route to 3,3-disubstituted cyclobutanones.[15]

The Reactive Landscape of Cyclobutanones: Harnessing Ring Strain

The inherent strain energy of the cyclobutanone ring dictates its reactivity, making it susceptible to a variety of unique and synthetically useful transformations.

Ring-Opening and Ring-Expansion Reactions

The relief of ring strain is a powerful driving force for reactions involving cyclobutanones. These ketones can undergo ring-opening under various conditions to provide access to linear compounds.[16] More synthetically intriguing are the ring-expansion reactions, which allow for the construction of larger, more complex carbocyclic and heterocyclic systems. For example, cyclobutanones can be converted to cyclopentanones, lactones, and lactams.[5]

Diagram: Reactivity of Functionalized Cyclobutanones

Functionalized Cyclobutanone Reactivity Functionalized_Cyclobutanone Functionalized Cyclobutanone Ring_Opening Ring-Opening (e.g., with nucleophiles) Functionalized_Cyclobutanone->Ring_Opening Relief of Strain Ring_Expansion Ring-Expansion (e.g., to cyclopentanones) Functionalized_Cyclobutanone->Ring_Expansion Rearrangement Favorskii_Rearrangement Favorskii Rearrangement (Ring Contraction) Functionalized_Cyclobutanone->Favorskii_Rearrangement Base-mediated Baeyer_Villiger_Oxidation Baeyer-Villiger Oxidation (Lactone Formation) Functionalized_Cyclobutanone->Baeyer_Villiger_Oxidation Peroxy acid Alpha_Functionalization α-Functionalization (e.g., Aldol, Alkylation) Functionalized_Cyclobutanone->Alpha_Functionalization Enolate Chemistry

Caption: Key reaction pathways of functionalized cyclobutanones.

The Favorskii Rearrangement: A Gateway to Cyclopropanes

The Favorskii rearrangement is a classic reaction of α-halo ketones that, in the case of cyclic substrates, leads to ring contraction.[17][18][19][20] This transformation proceeds through a cyclopropanone intermediate and provides a valuable method for the synthesis of highly functionalized cyclopropanecarboxylic acid derivatives. A nickel-catalyzed Favorskii-type rearrangement of cyclobutanone oxime esters has been developed to afford cyclopropanecarbonitriles.[21]

Experimental Protocol: Nickel-Catalyzed Favorskii-Type Rearrangement [21]

  • Catalyst and Base Preparation:

    • In a glovebox, charge an oven-dried vial with NiCl2(glyme) and dtbbpy ligand.

    • Add DMF and stir to form the catalyst solution.

    • In a separate vial, prepare a solution of lithium hexamethyldisilazide (LiHMDS) in DMF.

  • Reaction Execution:

    • Add a solution of the cyclobutanone oxime ester in DMF to the catalyst solution.

    • Add the LiHMDS solution dropwise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Baeyer-Villiger Oxidation: Accessing Lactones

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[22][23][24] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is often carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is predictable, with more substituted carbon atoms migrating preferentially. This transformation is particularly valuable for accessing γ-butyrolactones from cyclobutanones.[25][26]

Functionalized Cyclobutanones in Drug Discovery and Development

The unique structural and reactive properties of cyclobutanones make them highly attractive building blocks in the pharmaceutical industry.[16][4] The incorporation of the cyclobutane motif can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

As Scaffolds for Bioactive Molecules

Functionalized cyclobutanones serve as versatile starting materials for the synthesis of a wide range of biologically active compounds, including anticancer and antiviral agents.[16][4] The rigid cyclobutane core can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to enhanced interactions with biological targets.[2]

Drug Candidate/Molecule Therapeutic Area Role of Cyclobutane/Cyclobutanone Moiety Reference
CarboplatinAnticancerPart of the 1,1-cyclobutanedicarboxylate ligand, which modulates reactivity and reduces toxicity compared to cisplatin.[1][2][27]
BoceprevirAntiviral (Hepatitis C)The cyclobutylmethyl group in the P1 position enhances potency.[27]
ApalutamideAnticancer (Prostate)Contains a spirocyclic cyclobutane.
IvosidenibAnticancer (IDH1-mutant)A difluorocyclobutanyl group was introduced to improve metabolic stability.
Case Study: The Role of a Cyclobutane Moiety in Ivosidenib

The development of Ivosidenib (Tibsovo), a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1), provides a compelling example of the strategic use of a functionalized cyclobutane. Early lead compounds suffered from poor metabolic stability, primarily due to the presence of a cyclohexane ring. By replacing the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine, researchers were able to significantly improve the metabolic clearance, ultimately leading to a potent and selective drug for the treatment of IDH1-mutant cancers.

Diagram: Workflow for Lead Optimization using a Cyclobutane Moiety

Lead_Optimization_Workflow Lead_Compound Initial Lead Compound (Poor Metabolic Stability) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Metabolic_Hotspot_ID Identification of Metabolic Hotspot (Cyclohexane Ring) SAR_Studies->Metabolic_Hotspot_ID Cyclobutane_Replacement Strategic Replacement with Difluorocyclobutane Moiety Metabolic_Hotspot_ID->Cyclobutane_Replacement Improved_Candidate Optimized Candidate (Ivosidenib) Cyclobutane_Replacement->Improved_Candidate Pharmacokinetic_Profiling Pharmacokinetic Profiling (Improved Metabolic Stability) Improved_Candidate->Pharmacokinetic_Profiling Clinical_Development Clinical Development Pharmacokinetic_Profiling->Clinical_Development

Caption: A generalized workflow for lead optimization.

Conclusion and Future Outlook

The chemistry of functionalized cyclobutanones is a vibrant and rapidly evolving field. Their unique reactivity, driven by inherent ring strain, provides a rich platform for the development of novel synthetic methodologies. In the context of drug discovery, the cyclobutanone core has proven to be a valuable scaffold for the construction of complex and biologically active molecules with improved pharmacological properties. As our understanding of stereoselective synthesis and catalysis continues to grow, we can expect to see even more sophisticated applications of these versatile building blocks in the years to come, further solidifying their importance in both academic research and the pharmaceutical industry.

References

Methodological & Application

Enantioselective Synthesis of 2-(Hydroxymethyl)cyclobutanone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-(Hydroxymethyl)cyclobutanone

Chiral this compound is a valuable and versatile building block in modern organic synthesis. Its compact, strained four-membered ring, coupled with a stereodefined hydroxymethyl group, offers a unique combination of reactivity and functionality. This structure is a key synthon for the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The inherent ring strain of the cyclobutane core can be strategically harnessed in ring-opening and ring-expansion reactions, providing access to diverse carbocyclic and heterocyclic scaffolds.[1][2] The ability to introduce chirality at the C2 position enantioselectively is of paramount importance, as the biological activity of the final products often depends critically on their stereochemistry.

This comprehensive guide provides an in-depth exploration of the leading methodologies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed, field-proven protocols, and offer insights into the practical considerations for successful implementation in a research and development setting.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically enriched this compound can be broadly categorized into three main strategies:

  • Kinetic Resolution of a Racemic Mixture: This classical approach involves the selective reaction of one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus enriched.

  • Asymmetric Hydroxymethylation of a Prochiral Precursor: This strategy introduces the chiral hydroxymethyl group onto a prochiral cyclobutanone derivative using a chiral catalyst or reagent.

  • Asymmetric Ring Expansion: This elegant approach constructs the chiral cyclobutanone ring from a smaller, often achiral or easily accessible chiral precursor, through a stereocontrolled ring expansion process.

The choice of strategy often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Methodology I: Enzymatic Kinetic Resolution of Racemic this compound

Principle: Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method that leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic alcohol.[3][4][5][6] In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol.

Causality of Experimental Choices: Lipases are chosen for their broad substrate scope, high enantioselectivity, and operational simplicity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia (lipase PS) are frequently employed due to their proven efficacy in resolving a wide range of secondary alcohols.[3] Vinyl acetate is a common acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward and making the acylation effectively irreversible. The choice of an organic solvent is critical; non-polar solvents like diisopropyl ether or toluene often enhance the enantioselectivity of the lipase.

Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase (lipase PS)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Celite®

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic this compound (1.0 g, 10 mmol) in anhydrous diisopropyl ether (50 mL) is added vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents).

  • Immobilized lipase (Novozym 435 or lipase PS, 200 mg) is added to the mixture.

  • The reaction mixture is stirred at room temperature (25 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product. This typically takes 24-48 hours.

  • Upon reaching the desired conversion, the enzyme is removed by filtration through a pad of Celite®. The Celite® is washed with a small amount of diisopropyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue, a mixture of the unreacted alcohol and the acetylated product, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound and the corresponding acetate.

Data Presentation:

EnzymeAcyl DonorSolventConversion (%)e.e. of Alcohol (%)e.e. of Acetate (%)
Novozym 435Vinyl AcetateDiisopropyl Ether~50>99>99
Lipase PSVinyl AcetateToluene~50>98>98

Visualization of the Workflow:

EKR_Workflow racemate Racemic this compound reaction Enzymatic Acetylation racemate->reaction enzyme Lipase (e.g., Novozym 435) + Vinyl Acetate in Organic Solvent enzyme->reaction separation Separation (Filtration & Chromatography) reaction->separation enantioenriched_alcohol Enantiomerically Enriched this compound separation->enantioenriched_alcohol acetylated_product Enantiomerically Enriched Acetate separation->acetylated_product

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Methodology II: Organocatalytic Asymmetric α-Hydroxymethylation

Principle: This approach involves the direct enantioselective introduction of a hydroxymethyl group at the α-position of cyclobutanone. Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for such transformations. Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions, including hydroxymethylation with formaldehyde.[7][8][9][10]

Causality of Experimental Choices: L-proline catalyzes the reaction through the formation of a chiral enamine intermediate with cyclobutanone. This enamine then reacts with formaldehyde, and the stereochemistry of the product is controlled by the chiral environment created by the proline catalyst. The choice of solvent and additives can significantly influence the reaction's efficiency and enantioselectivity. A mixture of a polar aprotic solvent like DMSO or DMF and water can enhance the solubility of proline and facilitate the reaction.

Experimental Protocol: L-Proline-Catalyzed α-Hydroxymethylation

Materials:

  • Cyclobutanone

  • Formaldehyde (aqueous solution, e.g., 37 wt. % in H₂O)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of cyclobutanone (0.70 g, 10 mmol) in DMSO (20 mL) is added L-proline (115 mg, 1 mmol, 10 mol%).

  • The mixture is stirred at room temperature for 15 minutes.

  • Aqueous formaldehyde solution (0.9 mL, 12 mmol, 1.2 equivalents) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by TLC or GC.

  • Upon completion, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

Data Presentation:

CatalystAldehydeSolventYield (%)e.e. (%)
L-ProlineFormaldehydeDMSO70-8590-95

Visualization of the Catalytic Cycle:

Proline_Catalysis cluster_cycle Catalytic Cycle proline L-Proline enamine Chiral Enamine Intermediate proline->enamine + Cyclobutanone - H₂O cyclobutanone Cyclobutanone aldol_adduct Aldol Adduct enamine->aldol_adduct + Formaldehyde formaldehyde Formaldehyde hydrolysis Hydrolysis aldol_adduct->hydrolysis hydrolysis->proline Regenerates Catalyst product Chiral this compound hydrolysis->product

Caption: Catalytic cycle for the L-proline-catalyzed asymmetric α-hydroxymethylation of cyclobutanone.

Methodology III: Asymmetric Pinacol-Type Rearrangement

Principle: The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde.[11][12][13][14] An enantioselective variant of this reaction can be employed to synthesize chiral 2-substituted cyclobutanones.[15] This strategy involves the preparation of a chiral α-hydroxycyclopropylcarbinol, which then undergoes a stereospecific pinacol-type rearrangement to yield the desired chiral this compound.

Causality of Experimental Choices: The key to this approach is the enantioselective synthesis of the α-hydroxycyclopropylcarbinol precursor. This can be achieved through methods such as the titanium-mediated cyclopropanation of α-hydroxy esters. The subsequent rearrangement is typically promoted by a Lewis acid or a protic acid, and the stereochemical outcome is controlled by the migratory aptitude of the groups and the stereochemistry of the starting diol.

Experimental Protocol: Pinacol-Type Rearrangement

Materials:

  • Chiral α-hydroxycyclopropylcarbinol (prepared via established methods)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware and magnetic stirrer, operated under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • A solution of the chiral α-hydroxycyclopropylcarbinol (1.16 g, 10 mmol) in anhydrous dichloromethane (50 mL) is cooled to -78 °C under an inert atmosphere.

  • Boron trifluoride diethyl etherate (1.42 g, 1.25 mL, 10 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically pure this compound.

Data Presentation:

PrecursorLewis AcidSolventYield (%)e.e. (%)
Chiral α-hydroxycyclopropylcarbinolBF₃·OEt₂CH₂Cl₂80-90>98

Visualization of the Rearrangement Mechanism:

Pinacol_Rearrangement start Chiral α-Hydroxycyclopropylcarbinol intermediate Carbocation Intermediate start->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->intermediate rearrangement 1,2-Alkyl Shift (Ring Expansion) intermediate->rearrangement product Chiral this compound rearrangement->product

Caption: Mechanism of the Lewis acid-catalyzed pinacol-type rearrangement.

Characterization of Enantiopure this compound

Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons and the hydroxymethyl group. The chemical shifts and coupling patterns will be consistent with the 2-substituted cyclobutanone structure.

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl group (C=O) in a cyclobutanone (typically around 1780 cm⁻¹), as well as a broad absorption for the hydroxyl group (O-H) around 3400 cm⁻¹.

  • Specific Rotation: The specific rotation, [α]D, is a critical parameter for determining the enantiomeric purity of the product. The sign of the rotation (+ or -) indicates the configuration of the major enantiomer. The magnitude of the rotation is proportional to the enantiomeric excess. It is crucial to measure this under standardized conditions (concentration, solvent, temperature, and wavelength) and compare it to literature values for the enantiopure compound.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques, using a chiral stationary phase, are the most reliable methods for determining the enantiomeric excess (e.e.) of the product.

Conclusion and Future Perspectives

The enantioselective synthesis of this compound is a field rich with elegant and efficient methodologies. Enzymatic kinetic resolution offers a green and highly selective approach, while organocatalytic α-hydroxymethylation provides a direct route from simple starting materials. Asymmetric pinacol-type rearrangements represent a powerful strategy for constructing the chiral cyclobutanone core with excellent stereocontrol.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. As the demand for enantiomerically pure building blocks continues to grow, further advancements in catalytic systems and reaction conditions are anticipated, leading to even more efficient, scalable, and sustainable syntheses of this valuable chiral synthon.

References

Stereoselective reduction of 2-formylcyclobutanone to 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of 2-(Hydroxymethyl)cyclobutanone Isomers

Abstract

The stereoselective reduction of 2-formylcyclobutanone is a critical transformation for accessing diastereomerically pure cis- and trans-2-(hydroxymethyl)cyclobutanone. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and bioactive natural products, where precise three-dimensional arrangement is paramount for biological activity.[1][2] This application note provides a comprehensive technical guide for researchers and drug development professionals, detailing the underlying principles of stereocontrol and presenting validated, step-by-step protocols for achieving high diastereoselectivity. We explore both chelation-controlled and sterically-governed (non-chelation) reduction pathways to selectively furnish either the cis or trans isomer, respectively. Furthermore, detailed analytical methodologies for product characterization and stereochemical assignment are provided.

Introduction: The Stereochemical Challenge

The substrate, 2-formylcyclobutanone, possesses two adjacent, electrophilic carbonyl centers: a ketone integrated into the cyclobutane ring and an aldehyde on the side chain. The reduction of the aldehyde to a primary alcohol introduces a new stereocenter adjacent to the existing one at the C2 position. This creates two potential diastereomeric products: cis- and trans-2-(hydroxymethyl)cyclobutanone.

The primary challenges are twofold:

  • Chemoselectivity: The reduction must selectively target the more reactive aldehyde group in the presence of the ketone.

  • Diastereoselectivity: The approach of the hydride reagent to the aldehyde must be controlled to favor the formation of one diastereomer over the other.

This guide focuses on diastereoselectivity, as the higher reactivity of aldehydes generally ensures excellent chemoselectivity with common hydride reagents. The stereochemical outcome is dictated by the choice of reducing agent and reaction conditions, which can be manipulated to favor one of two mechanistic paradigms: Chelation Control or Non-Chelation Control.

Mechanistic Principles of Diastereoselection

The relative orientation of the formyl group and the adjacent ketone carbonyl is the key to controlling the stereochemical outcome. The selection of the reducing agent determines which conformational model the reaction will follow.

Chelation Control for cis-Isomer Synthesis

This strategy relies on a reducing agent that contains a Lewis acidic metal cation capable of forming a rigid, five-membered chelate ring with the two carbonyl oxygen atoms of the substrate.[3][4][5] Reagents like zinc borohydride (Zn(BH₄)₂) are ideal for this purpose. The zinc atom coordinates to both oxygens, locking the molecule into a specific conformation. In this fixed state, one face of the aldehyde carbonyl is sterically shielded by the cyclobutane ring. Consequently, the hydride nucleophile is delivered to the less hindered face, resulting in the formation of the syn or cis-diol precursor.[6]

Caption: Chelation-controlled pathway leading to the cis-product.

Non-Chelation (Felkin-Anh) Control for trans-Isomer Synthesis

To favor the trans isomer, a non-chelating, sterically demanding reducing agent is required.[7] Reagents such as L-Selectride® (lithium tri-sec-butylborohydride) fit this description. These bulky reagents cannot form a chelate. Instead, the reaction proceeds according to the Felkin-Anh model, which predicts the trajectory of the nucleophile based on minimizing steric strain. The substrate orients itself so that the largest group on the adjacent stereocenter (the cyclobutanone ring itself) is positioned anti-periplanar to the incoming hydride nucleophile. This directs the hydride to the opposite face compared to the chelation-controlled pathway, yielding the anti or trans product.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Inert atmosphere, Dry glassware) dissolve Dissolve Substrate (Anhydrous Solvent, Cool to T) setup->dissolve add Slowly Add Reducing Agent dissolve->add monitor Monitor Reaction (TLC/LC-MS) add->monitor quench Quench Reaction (e.g., Sat. NH₄Cl) monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify analyze Characterize Product (NMR, HPLC) purify->analyze

References

Application Note: Strategic Protection of the Hydroxyl Group in 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

2-(Hydroxymethyl)cyclobutanone is a valuable bifunctional building block in medicinal chemistry and complex molecule synthesis. Its structure contains a primary alcohol and a ketone, offering two distinct points for chemical modification. However, the proximate reactivity of these two functional groups necessitates a robust protection strategy to achieve selective transformations. For instance, nucleophilic addition to the ketone (e.g., Grignard or Wittig reactions) is impossible without first masking the acidic proton of the hydroxyl group. Furthermore, the inherent strain of the cyclobutane ring makes the molecule susceptible to degradation under harsh reaction conditions, placing stringent demands on the selection of both the protecting group and the conditions for its installation and removal.[1][2]

This guide provides a detailed analysis of two common and effective protecting group strategies for the primary hydroxyl group of this compound: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. We will explore the causality behind the selection of these groups, provide detailed, field-proven protocols for their application and cleavage, and present a comparative analysis to guide researchers in making the optimal choice for their specific synthetic route.

Foundational Principles: Selecting the Right Protecting Group

The ideal protecting group for this compound must satisfy three core criteria:

  • Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not compromise the integrity of the cyclobutanone core.

  • Robust Stability: The protected intermediate must be stable to the planned downstream reaction conditions.

  • Selective & Mild Cleavage: The deprotection step must be efficient and occur under conditions that are orthogonal to other functional groups and do not induce ring-opening or other side reactions of the cyclobutanone.[3][4]

The primary vulnerability of the substrate is the cyclobutanone ring itself. While generally stable, the ring can undergo cleavage or rearrangement under strongly acidic or basic conditions.[1][2] Additionally, the α-protons of the ketone are acidic (pKa ≈ 19.7-20.2), making the substrate sensitive to strong bases that can cause enolization and subsequent side reactions.[5][6] These constraints are paramount in our selection process.

Diagram: Core Logic for Protecting Group Selection

sub This compound reqs Synthetic Requirements: - High Yield Installation - Robust Stability - Mild, Selective Removal sub->reqs pg_choice Protecting Group Choice reqs->pg_choice constraint Key Constraint: Cyclobutanone Ring Stability (Sensitivity to strong acid/base) constraint->pg_choice

Caption: The choice of protecting group is governed by synthetic needs and substrate stability.

Comparative Analysis: TBDMS Ether vs. Benzyl Ether

The tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) ethers are excellent candidates for protecting the hydroxyl group , but they offer distinct advantages and disadvantages based on their stability profiles.

  • TBDMS (Silyl Ether): This group is introduced under neutral or mildly basic conditions and is prized for its stability towards many reagents (e.g., oxidants, reductants, organometallics) that are not strongly acidic.[7][8] Its key feature is its lability towards fluoride ion sources, which allows for deprotection under very mild and often neutral conditions.[9] This orthogonality makes it extremely useful.[10]

  • Benzyl (Bn) Ether: The benzyl ether is known for its exceptional robustness. It is stable to a very wide range of conditions, including strongly acidic and basic media, making it a "workhorse" protecting group.[11][12] However, its removal typically requires catalytic hydrogenation, a method that would simultaneously reduce the cyclobutanone's carbonyl group. Therefore, alternative deprotection strategies are necessary.[13]

The following table summarizes the key characteristics to guide your selection.

Featuretert-Butyldimethylsilyl (TBDMS) Ether Benzyl (Bn) Ether
Installation TBDMS-Cl, Imidazole, DMF. Mild, neutral pH.[14]NaH, BnBr, THF/DMF. Strongly basic.[11][13]
Stability (Acid) Labile to strong and moderate protic acids.[14]Highly stable, except to very strong Lewis acids.[12]
Stability (Base) Generally stable, but can be labile to strong bases.Highly stable.[15]
Stability (Other) Stable to most organometallics, oxidants, and mild reductants.Stable to most organometallics, oxidants, and reductants.
Deprotection TBAF, HF•Pyridine. Mild, fluoride-mediated cleavage.[16][17]Catalytic Transfer Hydrogenolysis (e.g., Pd/C, HCOOH).[15][18]
Key Advantage Orthogonal deprotection under mild, fluoride-mediated conditions.[10]Extreme robustness across a wide pH range.
Consideration for Substrate TBAF is basic and may cause enolization; buffering is recommended.[16][19]Installation with NaH is highly basic. Deprotection via standard H₂/Pd-C is not compatible with the ketone.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for reagent choices.

Protocol 1: Protection as a TBDMS Ether

This protocol leverages the steric bulk of the TBDMS group to selectively protect the primary alcohol under mild conditions.[7] Imidazole is used as a mild base to neutralize the HCl generated during the reaction.

Diagram: TBDMS Protection Workflow

sub This compound in Anhydrous DMF reagents Add Imidazole Add TBDMS-Cl sub->reagents reaction Stir at RT (12-16 h) Monitor by TLC reagents->reaction workup Quench with H₂O Extract with Et₂O Wash with Brine reaction->workup purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) workup->purify product TBDMS-Protected Product purify->product

Caption: Step-wise workflow for the silylation of the hydroxyl group.

Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq). Stir at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water and then with saturated aqueous NaCl (brine) to remove residual DMF and imidazole hydrochloride.[20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to yield the TBDMS-protected product.

Protocol 2: Deprotection of a TBDMS Ether

This procedure uses tetrabutylammonium fluoride (TBAF) to cleave the silicon-oxygen bond.[16][21] To mitigate the basicity of the TBAF reagent, which can be detrimental to base-sensitive substrates, the reaction can be buffered with a mild acid like acetic acid.[16][19]

Diagram: TBDMS Deprotection Workflow

sub TBDMS-Protected Substrate in Anhydrous THF reagents Add TBAF (1 M in THF) (Optional: Acetic Acid buffer) sub->reagents reaction Stir at 0 °C to RT (1-2 h) Monitor by TLC reagents->reaction workup Quench with sat. aq. NH₄Cl Extract with EtOAc reaction->workup purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) workup->purify product Deprotected Alcohol purify->product

Caption: Fluoride-mediated cleavage of the TBDMS protecting group.

Methodology:

  • Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution. If the substrate is known to be base-sensitive, add acetic acid (1.2 eq) to the TBAF solution before addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[20] Extract the mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography to afford the desired alcohol.

Protocol 3: Protection as a Benzyl Ether

This protocol uses the classic Williamson ether synthesis. Sodium hydride, a strong base, is used to deprotonate the alcohol, forming an alkoxide that then displaces bromide from benzyl bromide.[11][12] Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

Diagram: Benzyl Ether Protection Workflow

sub This compound in Anhydrous THF reagents Add NaH (60% disp.) at 0 °C Add Benzyl Bromide sub->reagents reaction Stir at 0 °C to RT (4-6 h) Monitor by TLC reagents->reaction workup Quench carefully with H₂O Extract with EtOAc reaction->workup purify Dry (MgSO₄) Concentrate Purify (Chromatography) workup->purify product Benzyl-Protected Product purify->product

Caption: Williamson ether synthesis for the benzylation of the hydroxyl group.

Methodology:

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.5 M) under N₂, cool the mixture to 0 °C.

  • Alkoxide Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Benzylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of water. Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 4: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenolysis

Standard hydrogenolysis (H₂ gas, Pd/C) will reduce the ketone. Catalytic transfer hydrogenolysis offers a milder alternative that avoids pressurized H₂ gas and can often be more selective.[15] Formic acid serves as the in-situ source of hydrogen.[18][22]

Diagram: Benzyl Ether Deprotection Workflow

sub Benzyl-Protected Substrate in Methanol reagents Add Pd/C (10 mol%) Add Formic Acid sub->reagents reaction Stir at RT (1-3 h) Monitor by TLC reagents->reaction workup Filter through Celite® Wash pad with MeOH reaction->workup purify Concentrate Filtrate Purify (Chromatography) workup->purify product Deprotected Alcohol purify->product

Caption: Mild debenzylation using a hydrogen donor to preserve the ketone.

Methodology:

  • Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in methanol (MeOH, ~0.1 M).

  • Catalyst Addition: To this solution, carefully add palladium on carbon (10% Pd/C, ~10 mol% by weight).

  • Hydrogen Transfer: Add formic acid (HCOOH, 5.0 eq) dropwise to the stirred suspension. Effervescence (CO₂ evolution) may be observed.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor carefully by TLC for the disappearance of the starting material.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate or methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of a hydroxyl protecting group. The TBDMS ether is recommended for synthetic routes where subsequent steps are incompatible with acidic conditions and where a mild, non-reductive deprotection is required. The benzyl ether is the superior choice when extreme robustness to a wide range of acidic, basic, or nucleophilic reagents is paramount, provided that a non-ketone-reducing deprotection method like catalytic transfer hydrogenolysis is employed. By understanding the underlying chemical principles and utilizing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this versatile building block.

References

Application Notes and Protocols for the Oxidation of 2-(Hydroxymethyl)cyclobutanone to 2-Formylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 2-Formylcyclobutanone

2-Formylcyclobutanone is a valuable synthetic intermediate in medicinal chemistry and drug development. Its strained four-membered ring and bifunctional nature—possessing both a ketone and a reactive aldehyde—make it a versatile building block for the construction of complex molecular architectures. The controlled and efficient synthesis of this compound is therefore of significant interest to researchers in organic synthesis. This guide provides a detailed technical overview, including field-proven protocols, for the oxidation of the primary alcohol, 2-(hydroxymethyl)cyclobutanone, to the target aldehyde, 2-formylcyclobutanone.

Strategic Overview: Synthesis of the Starting Material

A reliable synthesis of the starting material is paramount for any synthetic campaign. This compound can be efficiently prepared via the reduction of a commercially available precursor, ethyl 2-oxocyclobutanecarboxylate.

Protocol 1: Synthesis of this compound via Ester Reduction

This protocol details the reduction of the ester functionality in ethyl 2-oxocyclobutanecarboxylate to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[1][2][3]

Reaction Scheme:

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
Ethyl 2-oxocyclobutanecarboxylate156.1810.01.56 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.9512.00.46 g1.2
Anhydrous Tetrahydrofuran (THF)--50 mL-
Saturated aq. Sodium Sulfate (Na₂SO₄)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-
Diethyl Ether (Et₂O)--As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.46 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) to the flask, and cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 2-oxocyclobutanecarboxylate (1.56 g, 10.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous sodium sulfate solution dropwise until the gray suspension turns to a white precipitate.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.

Oxidation Methodologies: A Comparative Analysis

The oxidation of a primary alcohol to an aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Mechanism & Reagent Selection

The choice between Swern and DMP oxidation often depends on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and considerations regarding reagent toxicity and byproducts.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride. The reaction is carried out at low temperatures (-78 °C) and is followed by the addition of a hindered base, such as triethylamine (Et₃N), to induce an elimination reaction that forms the aldehyde. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. However, it requires cryogenic temperatures and generates dimethyl sulfide, a volatile and malodorous byproduct.

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent. The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM). DMP is highly selective for the oxidation of primary alcohols to aldehydes and offers the advantage of milder reaction conditions and a simpler workup compared to the Swern oxidation. However, DMP is an explosive and shock-sensitive reagent, which necessitates careful handling, and it is also relatively expensive.

Oxidation Workflow Overview

G cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product This compound This compound Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78 °C) This compound->Swern Method 1 DMP Dess-Martin Periodinane (DMP, DCM, rt) This compound->DMP Method 2 2-Formylcyclobutanone 2-Formylcyclobutanone Swern->2-Formylcyclobutanone DMP->2-Formylcyclobutanone

Caption: Choice of oxidation pathways.

Detailed Experimental Protocols

Protocol 2: Swern Oxidation of this compound

This protocol provides a step-by-step guide for the Swern oxidation.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
This compound100.125.00.50 g1.0
Oxalyl Chloride126.937.50.53 mL1.5
Dimethyl Sulfoxide (DMSO)78.1311.00.78 mL2.2
Triethylamine (Et₃N)101.1925.03.48 mL5.0
Anhydrous Dichloromethane (DCM)--50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (0.53 mL, 7.5 mmol) to the cooled DCM.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (0.78 mL, 11.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound (0.50 g, 5.0 mmol) in anhydrous DCM (10 mL) and add it slowly to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (3.48 mL, 25.0 mmol) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for another 30 minutes.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (20 mL) to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers and wash with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-formylcyclobutanone can be purified by flash chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol details the use of DMP for the oxidation.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
This compound100.125.00.50 g1.0
Dess-Martin Periodinane (DMP)424.146.02.54 g1.2
Anhydrous Dichloromethane (DCM)--50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)--As needed-
Sodium Thiosulfate (Na₂S₂O₃)--As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.50 g, 5.0 mmol) and anhydrous DCM (40 mL).

  • DMP Addition: Add Dess-Martin periodinane (2.54 g, 6.0 mmol) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution (30 mL). Stir vigorously until the solid dissolves.

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-formylcyclobutanone. Further purification can be achieved by flash chromatography.

Characterization & Analysis

Confirmation of the product, 2-formylcyclobutanone, is achieved through standard spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueThis compound (Starting Material)2-Formylcyclobutanone (Product)
¹H NMR (CDCl₃)Broad singlet for -OH proton; Multiplets for -CH₂-OH protons; Multiplets for cyclobutane ring protons.Singlet for the aldehyde proton (~9.5-10.0 ppm); Multiplets for the cyclobutane ring protons. Disappearance of the -CH₂-OH and -OH signals.
¹³C NMR (CDCl₃)Signal for -CH₂-OH carbon (~60-70 ppm); Signals for cyclobutane ring carbons.Signal for the aldehyde carbonyl carbon (~190-205 ppm); Signal for the ketone carbonyl carbon (~200-210 ppm); Signals for cyclobutane ring carbons.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹); C=O stretch for the ketone (~1780 cm⁻¹, characteristic for cyclobutanones).C-H stretch for the aldehyde (~2720 and ~2820 cm⁻¹); C=O stretch for the aldehyde (~1725 cm⁻¹); C=O stretch for the ketone (~1780 cm⁻¹). Absence of the O-H stretch.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (100.12 g/mol ).Molecular ion peak corresponding to its molecular weight (98.10 g/mol ).

Troubleshooting and Scientific Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. For the Swern oxidation, confirm the temperature is maintained at -78 °C.

  • Side Reactions: The product, 2-formylcyclobutanone, as a β-formyl ketone, may be susceptible to side reactions such as aldol condensation or retro-Michael reactions, especially under basic or acidic conditions or upon heating. It is advisable to use the crude product immediately in the next step or to purify it under mild conditions and store it at low temperatures.

  • Purification Challenges: Due to its potential instability, purification by column chromatography should be performed quickly using a minimally polar eluent system.

Safety Precautions:

  • Oxalyl chloride is toxic and corrosive. It should be handled in a well-ventilated fume hood.

  • Dess-Martin periodinane is shock-sensitive and potentially explosive. Handle with care and avoid grinding or subjecting it to impact.

  • Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.

References

Application Notes & Protocols: Ring-Opening Reactions of 2-(Hydroxymethyl)cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power of Strained Rings

Cyclobutane derivatives are valuable intermediates in organic synthesis, primarily because the inherent strain energy of the four-membered ring (approx. 26 kcal/mol) provides a powerful thermodynamic driving force for a variety of chemical transformations.[1] Among this class of molecules, 2-(hydroxymethyl)cyclobutanone and its derivatives are particularly versatile building blocks. The proximate arrangement of a nucleophilic hydroxyl group and an electrophilic carbonyl within a strained ring system enables a suite of selective ring-opening reactions. These reactions can be strategically employed to access a range of acyclic and heterocyclic structures, such as γ-lactones, 1,4-diols, and substituted tetrahydrofurans, which are common motifs in pharmaceuticals and natural products.[2]

This guide provides a detailed overview of the primary mechanisms governing the ring-opening of these derivatives and presents robust, validated protocols for their practical application in a research and development setting.

Mechanistic Overview: Controlling the Cleavage

The regioselectivity and outcome of the ring-opening reaction are dictated by the reaction conditions, specifically whether an acid, base, or metal catalyst is employed. The key to harnessing these reactions is understanding how different reagents activate the substrate and control the subsequent bond cleavage.

Acid-Catalyzed Ring Opening: The Hemiacetal Pathway to γ-Lactones

Under acidic conditions, the reaction proceeds through a well-defined intramolecular pathway. The initial and critical step is the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[3][4][5] This activation facilitates the intramolecular nucleophilic attack by the pendant hydroxyl group, forming a bicyclic hemiacetal intermediate. This intermediate is typically unstable and undergoes rapid ring-opening. The cleavage of the C1-C2 bond is driven by the release of ring strain, leading to the formation of a stable five-membered γ-lactone.

The stereochemistry of the starting material can influence the stereochemical outcome of the lactone product, making this a powerful method for asymmetric synthesis.[2]

DOT Diagram: Acid-Catalyzed Ring Opening Mechanism

Acid_Catalyzed_Mechanism Start This compound Protonated Protonated Carbonyl Start->Protonated + H⁺ Hemiacetal Bicyclic Hemiacetal (Intermediate) Protonated->Hemiacetal Intramolecular Attack Product γ-Lactone Product Hemiacetal->Product Ring Opening (Strain Release)

Caption: Acid-catalyzed conversion to a γ-lactone.

Base-Mediated Ring Opening: The Retro-Dieckmann Fragmentation

In the presence of a base, a different mechanistic pathway, known as a retro-Dieckmann or retro-Claisen condensation, is initiated.[6][7][8] The base abstracts the acidic proton of the hydroxyl group to form an alkoxide. This alkoxide then triggers a fragmentation cascade. The C1-C2 bond cleaves, driven by the formation of a more stable enolate intermediate. Subsequent protonation of this enolate during aqueous workup yields a linear δ-hydroxy ester.

This transformation is synthetically valuable for generating functionalized, open-chain products from a cyclic precursor. The choice of base and solvent is critical to prevent side reactions, such as aldol condensations.

Lewis Acid-Promoted Reactions

Lewis acids can also catalyze the ring-opening of cyclobutanones, often leading to unique products.[9][10][11][12] For instance, certain iron(III) catalysts can promote a synergistic cleavage of both the C1-C2 and C3-C4 bonds in specific substrates, yielding conjugated enones.[9][10] The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, followed by a rearrangement cascade that is highly dependent on the substrate structure and the nature of the Lewis acid. These reactions showcase the versatility of cyclobutanone chemistry beyond simple ring-opening to lactones or linear esters.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

General Experimental Workflow

A standardized workflow ensures reproducibility. Key stages include substrate preparation, the core ring-opening reaction, and product isolation/purification, followed by rigorous characterization.

DOT Diagram: General Experimental Workflow

Experimental_Workflow Start Starting Material (Cyclobutanone Derivative) Reaction Ring-Opening Reaction (Acid, Base, or Lewis Acid) Start->Reaction Quench Reaction Quenching Reaction->Quench Extract Workup & Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: Standard workflow for ring-opening reactions.

Protocol 1: Acid-Catalyzed Synthesis of a γ-Lactone

Objective: To convert this compound into 2-oxabicyclo[3.2.0]heptan-3-one (a bicyclic γ-lactone) via acid catalysis.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add this compound (1.0 eq), a catalytic amount of p-TsOH·H₂O (0.05 eq), and anhydrous toluene to achieve a 0.1 M concentration of the substrate.

    • Rationale: Toluene is used as the solvent to facilitate the azeotropic removal of water generated during hemiacetal formation, driving the equilibrium towards the product. p-TsOH is a strong, non-nucleophilic acid catalyst.[4]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

    • Rationale: Quenching with a weak base neutralizes the acid catalyst, preventing potential product degradation during workup.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure γ-lactone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl peak and the characteristic lactone carbonyl stretch in the IR spectrum (~1770 cm⁻¹) are indicative of success.

Protocol 2: Base-Mediated Retro-Dieckmann Fragmentation

Objective: To synthesize methyl 4-(formyl)butanoate from a this compound derivative via a retro-Dieckmann reaction.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of 0.2 M. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the cooled substrate solution over 15 minutes.

    • Rationale: A slight excess of base ensures complete deprotonation. The reaction is run at 0 °C to control the reaction rate and minimize potential side reactions.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 1 M HCl until the pH is ~6-7.

    • Rationale: Acidic workup protonates the intermediate enolate to form the final aldehyde product.

  • Workup: Remove the methanol in vacuo. To the remaining aqueous residue, add diethyl ether and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent carefully. The resulting δ-hydroxy ester is often used directly in the next step or can be purified by chromatography.

Data Summary and Applications

The choice of reaction pathway allows for the synthesis of diverse molecular scaffolds. The table below summarizes the expected outcomes for different conditions.

Catalyst/Reagent Reaction Type Primary Product Key Application
p-TsOH (Acid) Intramolecular Cyclizationγ-LactoneSynthesis of heterocyclic natural products and APIs.[13][14][15]
NaOMe (Base) Retro-Dieckmannδ-Hydroxy EsterAccess to linear, bifunctional building blocks.[6]
FeCl₃ (Lewis Acid) Rearrangement/FragmentationConjugated EnoneConstruction of complex carbon skeletons.[9][10]

These ring-opening strategies have been pivotal in the total synthesis of numerous complex molecules. For example, the acid-catalyzed lactonization is a key step in the synthesis of various prostaglandin analogs, where the stereochemistry of the cyclobutane precursor is translated into the final product. The ability to generate chiral γ-lactams from cyclobutanone derivatives via nitrogen insertion reactions further highlights the importance of these strained rings in synthesizing drug molecules like brivaracetam and pregabalin.[16]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield in acid-catalyzed lactonization Incomplete water removal.Ensure the Dean-Stark trap is functioning correctly and use truly anhydrous solvent.
Catalyst degradation.Use fresh p-TsOH·H₂O.
Formation of polymer in base-mediated reaction Reaction temperature too high.Maintain the reaction at 0 °C during base addition and for the initial reaction period.
Incorrect stoichiometry.Use only a slight excess (1.05-1.1 eq) of base.
Incomplete reaction Insufficient catalyst.Increase catalyst loading to 0.10 eq for the acid-catalyzed reaction.
Steric hindrance in substrate.Increase reaction time and/or temperature. Consider a stronger Lewis acid if applicable.

References

Application Notes and Protocols for the Ring Expansion of 2-(Hydroxymethyl)cyclobutanone to Cyclopentanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ring Expansion in Cyclopentanone Synthesis

The cyclopentanone framework is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its synthesis has long been a focal point of organic chemistry, driving the development of innovative and efficient methodologies. Among these, the one-carbon ring expansion of readily available cyclobutanone derivatives represents a powerful and convergent strategy. This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the transformation of 2-(hydroxymethyl)cyclobutanone into valuable cyclopentanone scaffolds. We will explore two robust and mechanistically distinct pathways: the Pinacol rearrangement of a vicinal diol intermediate and the classic Tiffeneau-Demjanov rearrangement of an amino alcohol precursor. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of appropriate synthetic routes based on substrate scope and desired outcomes.

Theoretical Framework and Mechanistic Overview

The conversion of a four-membered ring to a more stable five-membered ring is thermodynamically favored due to the relief of ring strain.[1] This principle underpins the viability of the ring expansion strategies discussed herein.

Pathway A: The Pinacol Rearrangement

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that proceeds through a carbocation intermediate, culminating in a 1,2-alkyl or -aryl shift to form a ketone or aldehyde.[1][2][3][4][5][6][7] When applied to a cyclic 1,2-diol derived from this compound, this rearrangement facilitates a ring expansion to a cyclopentanone.

The mechanism involves:

  • Protonation: One of the hydroxyl groups is protonated by an acid catalyst to form a good leaving group (water).

  • Carbocation Formation: Loss of water generates a carbocation. The stability of this carbocation can influence the regioselectivity of the rearrangement.

  • 1,2-Alkyl Shift (Ring Expansion): A carbon-carbon bond from the adjacent carbon migrates to the carbocation center. In our system, this involves the migration of a ring carbon, leading to the expansion of the four-membered ring to a five-membered ring.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final cyclopentanone product.

Diagram 1: Mechanism of the Pinacol Ring Expansion

Pinacol Rearrangement Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Ring Expansion cluster_3 Step 4: Deprotonation Diol 1,2-Diol ProtonatedDiol Protonated Diol Diol->ProtonatedDiol + H+ Carbocation Carbocation ProtonatedDiol->Carbocation - H2O ExpandedCarbocation Expanded Oxonium Ion Carbocation->ExpandedCarbocation 1,2-Alkyl Shift Cyclopentanone Cyclopentanone ExpandedCarbocation->Cyclopentanone - H+ Tiffeneau-Demjanov Rearrangement Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Ring Expansion cluster_3 Step 4: Deprotonation AminoAlcohol 1-Aminomethyl-cyclobutanol Diazonium Diazonium Ion AminoAlcohol->Diazonium + HNO2 Carbocation Primary Carbocation Diazonium->Carbocation - N2 ExpandedOxonium Protonated Cyclopentanone Carbocation->ExpandedOxonium 1,2-Alkyl Shift Cyclopentanone Cyclopentanone ExpandedOxonium->Cyclopentanone - H+ Pinacol Workflow Start This compound Reduction Stereoselective Reduction (e.g., NaBH4, MeOH) Start->Reduction Diol 1-(Hydroxymethyl)cyclobutanol (cis/trans mixture) Reduction->Diol Separation Chromatographic Separation (Optional) Diol->Separation Rearrangement Pinacol Rearrangement (cat. H2SO4, Toluene, Reflux) Diol->Rearrangement Separation->Rearrangement Product Cyclopentanone Derivative Rearrangement->Product Tiffeneau_Demjanov_Workflow Start This compound Cyanohydrin Cyanohydrin Formation (TMSCN, cat. ZnI2) Start->Cyanohydrin Cyanohydrin_Product 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Cyanohydrin->Cyanohydrin_Product Reduction Reduction (LiAlH4, THF) Cyanohydrin_Product->Reduction Amino_Alcohol 1-(Aminomethyl)cyclobutanol Reduction->Amino_Alcohol Rearrangement Tiffeneau-Demjanov Rearrangement (NaNO2, Acetic Acid) Amino_Alcohol->Rearrangement Product Cyclopentanone Derivative Rearrangement->Product

References

The Strategic Deployment of 2-(Hydroxymethyl)cyclobutanone in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Synthon

In the intricate world of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and elegance. Among the vast arsenal of synthons available to the modern chemist, strained four-membered rings, particularly cyclobutane derivatives, offer a unique combination of conformational rigidity and latent reactivity. This application note delves into the synthetic utility of a versatile yet underutilized building block: 2-(Hydroxymethyl)cyclobutanone . Its inherent ring strain, coupled with the presence of two distinct functional handles—a ketone and a primary alcohol—renders it a powerful intermediate for the construction of complex molecular architectures. We will explore its synthesis, key transformations, and its pivotal role in the total synthesis of bioactive natural products, providing researchers, scientists, and drug development professionals with a detailed guide to harnessing its synthetic potential.

Due to their inherent ring strain, cyclobutane derivatives are valuable intermediates in organic synthesis, capable of undergoing selective ring-opening, ring-expansion, and ring-contraction reactions.[1] This unique reactivity allows for the stereocontrolled construction of more complex carbocyclic and heterocyclic systems.

Part 1: Stereoselective Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is the crucial first step in its application. While various methods exist for the synthesis of substituted cyclobutanones, a practical approach for this specific molecule involves a photochemical [2+2] cycloaddition followed by selective functional group manipulation.

Protocol 1: Synthesis of a Bicyclic Precursor via [2+2] Photocycloaddition

This protocol outlines the synthesis of a bicyclo[3.2.0]heptan-6-one derivative, a common precursor that can be elaborated to this compound. The key step is an intermolecular [2+2] photocycloaddition between a cyclopentenone and an appropriate alkene.[2]

Materials:

  • 2-Cyclopenten-1-one

  • Vinyl acetate

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • High-pressure mercury lamp (pyrex filter)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a quartz reaction vessel, dissolve 2-cyclopenten-1-one (1.0 eq) and vinyl acetate (5.0 eq) in anhydrous dichloromethane to achieve a concentration of 0.1 M with respect to the cyclopentenone.

  • Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.

  • Irradiate the solution with a high-pressure mercury lamp fitted with a pyrex filter (to filter out short-wavelength UV light) at 0-10 °C for 24-48 hours, or until TLC analysis indicates complete consumption of the starting enone.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclo[3.2.0]heptan-6-one acetate adduct.

This photochemical cycloaddition is a powerful method for constructing the cyclobutane ring with a high degree of stereocontrol.[3][4] The resulting bicyclic ketone can then be transformed into this compound through a series of well-established reactions, including hydrolysis of the acetate and oxidative cleavage of the five-membered ring.

Part 2: Key Synthetic Transformations and Protocols

The synthetic utility of this compound lies in its ability to undergo a variety of transformations that exploit the reactivity of both the ketone and the alcohol functionalities, as well as the inherent strain of the cyclobutane ring.

A. Baeyer-Villiger Oxidation: A Gateway to Lactones and Prostaglandin Precursors

The Baeyer-Villiger oxidation of cyclobutanones provides a direct route to γ-lactones, which are common structural motifs in natural products.[5][6] This reaction is particularly relevant in the synthesis of prostaglandins, where a bicyclic lactone serves as a key intermediate.[7][8]

Protocol 2: Baeyer-Villiger Oxidation of a Bicyclo[3.2.0]heptan-6-one Derivative

This protocol details the oxidation of a bicyclic ketone, a close analog of a protected this compound, to the corresponding lactone, a crucial step in many prostaglandin syntheses.[7]

Materials:

  • Bicyclo[3.2.0]heptan-6-one derivative (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the bicyclo[3.2.0]heptan-6-one derivative in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone by flash column chromatography.

The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom typically migrating.[6] This transformation is a cornerstone in the synthesis of prostaglandins, allowing for the construction of the characteristic five-membered ring with the correct stereochemistry.

Diagram 1: Baeyer-Villiger Oxidation Mechanism

baeyer_villiger ketone Cyclic Ketone intermediate Criegee Intermediate ketone->intermediate Protonation & Nucleophilic Attack peracid m-CPBA peracid->intermediate lactone Lactone intermediate->lactone Rearrangement & Deprotonation

Caption: Mechanism of the Baeyer-Villiger oxidation.

B. Ring Expansion to Cyclopentanones

The inherent strain of the cyclobutane ring can be harnessed to drive ring expansion reactions, providing access to five-membered ring systems. This is a valuable strategy for the synthesis of various natural products containing cyclopentanone cores.

Part 3: Application in Natural Product Synthesis: Case Studies

The true measure of a building block's utility is its successful application in the total synthesis of complex natural products. This compound and its derivatives have proven to be valuable intermediates in this regard.

Case Study 1: Total Synthesis of (+)-Grandisol

Grandisol is a monoterpene component of the aggregation pheromone of the cotton boll weevil.[9] Its synthesis has been a popular target for synthetic chemists, and several routes utilize a cyclobutane-based strategy.[10][11] One elegant approach involves the enantioselective synthesis of a cyclobutanone intermediate that can be readily converted to (+)-grandisol.[12]

A key transformation in several syntheses of grandisol involves a pinacol-type rearrangement of an α-hydroxycyclopropylcarbinol to generate the core cyclobutanone structure.[12] While not directly starting from this compound, this highlights the importance of the cyclobutanone moiety in accessing the final natural product. An alternative and powerful strategy involves an enantioselective intermolecular [2+2] photocycloaddition to construct the cyclobutane ring, which is then elaborated to grandisol.[1][2]

Diagram 2: Retrosynthetic Analysis of Grandisol

grandisol_retro grandisol (+)-Grandisol cyclobutane_intermediate 2-(Hydroxymethyl)cyclobutane Derivative grandisol->cyclobutane_intermediate Functional Group Interconversion photocycloaddition_precursors Cyclopentenone + Alkene cyclobutane_intermediate->photocycloaddition_precursors [2+2] Photocycloaddition & Ring Opening

Caption: Retrosynthetic approach to (+)-Grandisol.

Case Study 2: A Versatile Precursor for Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with a wide range of physiological effects.[13] Their synthesis has been a major driving force in the development of new synthetic methodologies.[14] The Corey lactone is a well-known intermediate in many prostaglandin syntheses, and its structure can be accessed from bicyclic systems derived from cyclobutane precursors.[15]

The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives, as described in Protocol 2, directly leads to the 2-oxabicyclo[3.2.0]heptan-7-one core structure, a key precursor to various prostaglandins.[7][16] This underscores the strategic importance of cyclobutanone chemistry in the synthesis of this vital class of bioactive molecules.

Table 1: Key Transformations and Applications of this compound Derivatives

TransformationReagents & ConditionsProduct TypeApplication in Natural Product Synthesis
Baeyer-Villiger Oxidation m-CPBA, CH₂Cl₂γ-LactoneProstaglandins, Jasmonoids
[2+2] Photocycloaddition UV light, alkeneBicyclic KetoneGrandisol
Ring Expansion Lewis or Brønsted AcidsCyclopentanoneVarious Terpenoids

Conclusion: A Building Block with Broadening Horizons

This compound, with its unique structural features and versatile reactivity, represents a powerful tool for the modern synthetic chemist. From the stereocontrolled construction of its strained four-membered ring to its strategic deployment in the synthesis of complex natural products like grandisol and as a precursor for prostaglandins, this building block offers elegant and efficient solutions to challenging synthetic problems. The protocols and case studies presented herein provide a foundation for researchers to explore and expand the applications of this valuable synthon in the pursuit of novel bioactive molecules and innovative drug discovery.

References

Application Notes & Protocols: 2-(Hydroxymethyl)cyclobutanone as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its unique conformational constraints can impart favorable properties to bioactive molecules, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide focuses on the application of 2-(hydroxymethyl)cyclobutanone as a chiral building block, a versatile synthon for the construction of complex, enantiomerically pure molecules. We will explore the enantioselective synthesis of this building block and its subsequent application in asymmetric transformations, providing detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of Chiral Cyclobutanes

The demand for stereochemically defined compounds in the pharmaceutical industry has driven the development of novel synthetic methodologies. Chiral building blocks serve as foundational starting materials for the efficient construction of complex molecular architectures. This compound, possessing both a reactive carbonyl group and a functionalizable hydroxyl group on a strained four-membered ring, offers a unique combination of synthetic handles. The strategic placement of the hydroxymethyl group allows it to serve as a directing group, a point of diversification, or a precursor to other functionalities, making it a highly valuable tool for asymmetric synthesis.

Enantioselective Synthesis of this compound

The utility of this compound as a chiral building block is predicated on its availability in high enantiopurity. Several robust methods have been developed for its asymmetric synthesis.

Enzymatic Resolution of 2-Hydroxycyclobutanone Acetals

One of the most practical approaches to obtaining enantiopure 2-hydroxycyclobutanone derivatives is through enzymatic kinetic resolution. This method leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers of a racemic mixture.

Workflow for Enzymatic Resolution:

Enzymatic Resolution Workflow racemic Racemic 2-Hydroxycyclobutanone Acetal enzyme Lipase (e.g., PPL) + Acyl Donor racemic->enzyme Transesterification separation Chromatographic Separation enzyme->separation enantio_S (S)-2-Hydroxycyclobutanone Acetal separation->enantio_S Unreacted enantio_R (R)-2-Acetoxycyclobutanone Acetal separation->enantio_R Acylated deprotection Deprotection enantio_R->deprotection final_product Enantiopure (R)- or (S)- 2-Hydroxycyclobutanone deprotection->final_product

Caption: Workflow for obtaining enantiopure 2-hydroxycyclobutanone via enzymatic resolution.

Protocol 1: Enzymatic Resolution of (±)-2-Hydroxycyclobutanone Diethyl Acetal

This protocol is adapted from the work of Fadel and coworkers, who demonstrated the efficacy of Porcine Pancreatic Lipase (PPL) in the resolution of cyclobutane derivatives.[2]

Materials:

  • (±)-2-Hydroxycyclobutanone diethyl acetal

  • Porcine Pancreatic Lipase (PPL)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., diisopropyl ether)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (±)-2-hydroxycyclobutanone diethyl acetal (1.0 equiv) in anhydrous diisopropyl ether.

  • Add vinyl acetate (2.0 equiv) to the solution.

  • Add Porcine Pancreatic Lipase (PPL) (commercially available crude enzyme, typically 50-100 mg per mmol of substrate).

  • Stir the suspension at room temperature and monitor the reaction progress by TLC or GC analysis.

  • Upon reaching approximately 50% conversion, filter the enzyme and wash thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude mixture by flash column chromatography on silica gel to separate the unreacted (S)-2-hydroxycyclobutanone diethyl acetal from the acylated (R)-2-acetoxycyclobutanone diethyl acetal.

  • The enantiomerically enriched acetals can then be deprotected under acidic conditions to yield the corresponding enantiopure 2-hydroxycyclobutanones, which can be subsequently oxidized to the target this compound.

Asymmetric Epoxidation and Ring Expansion

A tandem asymmetric epoxidation and enantiospecific ring expansion of 2-alkyl-2-cyclopropylideneethanols provides a concise route to chiral 1-alkyl-1-(hydroxymethyl)cyclobutanones.[3] This method, developed by Nemoto et al., allows for the creation of the chiral quaternary center at the C1 position.

Conceptual Reaction Scheme:

Asymmetric Epoxidation and Ring Expansion start 2-Alkyl-2-cyclopropylideneethanol epoxidation Asymmetric Epoxidation (e.g., Sharpless epoxidation) start->epoxidation intermediate Chiral Epoxy Alcohol epoxidation->intermediate rearrangement Enantiospecific Ring Expansion intermediate->rearrangement product Chiral 1-Alkyl-1-(hydroxymethyl)cyclobutanone rearrangement->product

Caption: Conceptual workflow for the synthesis of chiral 1-alkyl-1-(hydroxymethyl)cyclobutanones.

This approach highlights a powerful strategy for constructing the core of the target molecule with high enantiocontrol.

Applications in Asymmetric Synthesis

Chiral this compound is a versatile building block for the synthesis of complex molecules. The following examples illustrate its potential applications.

Desymmetrization and Ring Expansion to Chiral γ-Lactams

Prochiral cyclobutanones are excellent substrates for desymmetrization reactions. A notable application is the asymmetric nitrogen insertion to form chiral γ-lactams, which are important structural motifs in many pharmaceuticals.[4][5]

Reaction Principle: The reaction proceeds via an asymmetric condensation of the prochiral cyclobutanone with a chiral nitrogen source, followed by a stereospecific rearrangement. The inherent ring strain of the cyclobutanone facilitates the ring expansion.

Protocol 2: Asymmetric Synthesis of a Chiral γ-Lactam (Conceptual)

This protocol is based on the principles of asymmetric nitrogen insertion into prochiral cyclobutanones.[4][5]

Materials:

  • Chiral this compound (protected as a silyl ether)

  • Diphenylphosphinyl hydroxylamine (DPPH)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP)

  • Lewis acid promoter (e.g., BF₃·OEt₂)

  • Anhydrous toluene

Procedure:

  • To a solution of the protected this compound (1.0 equiv) and DPPH (1.2 equiv) in anhydrous toluene at -20 °C, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Stir the reaction mixture for 24 hours to facilitate the asymmetric condensation.

  • Add the Lewis acid promoter (2.5 equiv) and allow the reaction to warm to room temperature.

  • Monitor the rearrangement by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched γ-lactam.

  • The hydroxymethyl group can be deprotected in a subsequent step.

Mechanistic Insight: The enantioselectivity is controlled during the initial condensation step, which is catalyzed by the chiral Brønsted acid. The subsequent rearrangement is stereospecific, preserving the stereochemical information established in the condensation.

Synthesis of Natural Products: Formal Synthesis of (–)-Grandisol and (–)-Fragranol

The utility of chiral cyclobutane building blocks is elegantly demonstrated in the total synthesis of natural products. A sequential enantioselective reduction and C-H functionalization strategy has been employed to synthesize the monoterpenes grandisol and fragranol, starting from a substituted cyclobutanone.[6] A chiral this compound derivative could serve as a key intermediate in such a synthesis.

Synthetic Strategy Overview:

Natural Product Synthesis start Substituted Cyclobutanone reduction Enantioselective Reduction (e.g., with Ru catalyst) start->reduction intermediate1 Chiral Cyclobutanol (with hydroxymethyl group) reduction->intermediate1 functionalization Diastereospecific C-H Silylation intermediate1->functionalization intermediate2 Silylated Cyclobutanol functionalization->intermediate2 transformations Further Transformations (Protection, Deoxygenation, etc.) intermediate2->transformations product (-)-Grandisol or (-)-Fragranol transformations->product

Caption: Retrosynthetic analysis for the synthesis of grandisol and fragranol.

Role of the Hydroxymethyl Group: In this synthetic route, the hydroxymethyl group serves as a crucial synthetic handle. It can be selectively protected, allowing for transformations on other parts of the molecule. Ultimately, it can be deoxygenated to afford the final natural product structure.[6] This highlights the importance of this functional group in providing a versatile point for molecular elaboration.

Data Summary

The following table summarizes representative data for asymmetric reactions involving cyclobutanone derivatives, showcasing the high levels of stereocontrol achievable.

Reaction TypeSubstrateCatalyst/ReagentProductYield (%)ee/drReference
Desymmetric Conjugate Addition3-Substituted CyclobutanoneCinchona-derived squaramide[3][6][7]-Fused Carbocycleup to 96>20:1 dr, 96% ee[8]
Asymmetric Nitrogen InsertionProchiral PhenylcyclobutanoneDPPH, Chiral Phosphoric Acid, BF₃·OEt₂Chiral γ-Lactamup to 9191:9 er[4]
Enantioselective Reduction3,3-Diphenylcyclobutanone(S)-B-Me (oxazaborolidine)Chiral Cyclobutanol9391% ee[6]
[4+2] Cyclization3-AlkoxycyclobutanoneTiCl₄, SnCl₂2,3-Dihydro-4-pyranoneup to 93up to 93% ee[9]

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its preparation in high enantiomeric purity is achievable through established methods such as enzymatic resolution. The presence of both a carbonyl and a hydroxymethyl group on a conformationally restricted four-membered ring provides a unique platform for the construction of complex, stereochemically defined molecules. The applications in desymmetrization, ring-expansion reactions, and the total synthesis of natural products underscore its potential for innovation in drug discovery and organic chemistry. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this valuable synthon in their own synthetic endeavors.

References

Introduction: The Strategic Value of the Cyclobutanone Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Cyclobutanones via [2+2] Cycloaddition

The cyclobutane ring, once considered a synthetic curiosity, is now a highly valued structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid, puckered three-dimensional geometry offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property for drug candidates.[3] Among the various methods to construct this four-membered ring, the [2+2] cycloaddition of a ketene or ketene equivalent with an olefin stands as the most powerful and versatile strategy for producing cyclobutanones—key intermediates amenable to a wide array of further chemical transformations.[1][4]

This guide provides an in-depth exploration of the primary [2+2] cycloaddition routes to substituted cyclobutanones. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, explain the rationale behind experimental design, and provide detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

The Foundational Ketene-Alkene Cycloaddition: Mechanism and Theory

The direct thermal [2+2] cycloaddition between two simple alkenes is forbidden by the Woodward-Hoffmann rules for orbital symmetry. However, the reaction between a ketene and an alkene is thermally allowed. This is not an exception to the rule but a consequence of the ketene's unique electronic structure.

The Mechanistic Rationale: The reaction proceeds through a concerted, asynchronous transition state. The ketene approaches the alkene in an orthogonal fashion, allowing for a stabilizing interaction between the alkene's Highest Occupied Molecular Orbital (HOMO) and the ketene's Lowest Unoccupied Molecular Orbital (LUMO), which is located in the C=C bond's π* orbital. Crucially, a secondary orbital interaction occurs between the p-orbital of the ketene's carbonyl carbon and the alkene's LUMO, which stabilizes the transition state.[5] This is classified as a [π2s + (π2s + π2s)] or, more simply, a [π2s + π2a] cycloaddition, where 's' denotes suprafacial (on the same face) and 'a' denotes antarafacial (on opposite faces) interaction, satisfying the symmetry requirements for a thermal process.

Caption: General mechanism of the [2+2] ketene-alkene cycloaddition.

Despite being thermally allowed, the practical application of simple ketenes is often limited by their high reactivity, which can lead to rapid dimerization.[4] Consequently, synthetic strategies often rely on more stable or highly reactive ketene precursors generated in situ.

Dichloroketene: A Robust and Highly Reactive Cycloaddition Partner

Dichloroketene (Cl₂C=C=O) is a highly electrophilic ketene that reacts efficiently even with unactivated or sterically hindered olefins where other ketenes fail.[6][7] Its high reactivity precludes isolation, meaning it must be generated in situ for immediate consumption.

Causality of Reagent Choice: Two primary methods are employed for its generation:

  • Dehydrochlorination: Triethylamine (Et₃N) is used to eliminate HCl from dichloroacetyl chloride. This is a common and effective method, but the resulting triethylammonium chloride salt can sometimes complicate purification.

  • Reductive Dechlorination: An activated zinc-copper couple or zinc dust is used to remove two chlorine atoms from trichloroacetyl chloride. This method is often cleaner and is considered superior for cycloadditions with alkynes.[8] The zinc surface facilitates the reduction, and the resulting zinc chloride is easily removed during aqueous work-up.

Protocol 1: Synthesis of 7,7-Dichlorobicyclo[3.2.0]heptan-6-one via Dichloroketene Cycloaddition

This protocol details the reaction of dichloroketene with cyclopentene.

Materials:

  • Trichloroacetyl chloride (1.2 eq)

  • Activated Zinc dust (1.5 eq)

  • Cyclopentene (1.0 eq)

  • Anhydrous Diethyl Ether (as solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, create a slurry of activated zinc dust (1.5 eq) and cyclopentene (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Ketene Generation & Reaction: Dissolve trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the vigorously stirred zinc/cyclopentene slurry over 1-2 hours. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete after stirring for an additional 2-4 hours at room temperature post-addition.

  • Work-up: Carefully decant the ether solution away from the excess zinc. Wash the remaining zinc with fresh ether and combine the organic layers. Wash the combined ethereal solution sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude dichlorocyclobutanone can be purified by vacuum distillation or column chromatography on silica gel.

Post-reaction Transformation: The resulting α,α-dichlorocyclobutanone is a valuable intermediate. The chlorine atoms can be readily removed by reductive dehalogenation, typically using zinc dust in acetic acid, to yield the corresponding parent cyclobutanone.[1][9]

Keteniminium Salts: Enhancing Electrophilicity for Challenging Substrates

For less reactive alkenes, even dichloroketene may be insufficient. The Ghosez reaction, involving the [2+2] cycloaddition of a keteniminium salt with an alkene, provides a powerful alternative.[10] Keteniminium salts are generated from N,N-disubstituted amides. The key is to activate the amide carbonyl, typically with an acid chloride or anhydride (like triflic anhydride), to form a Vilsmeier-type intermediate, which then eliminates to form the highly electrophilic keteniminium species. This species readily undergoes cycloaddition, and the resulting cyclobutylidinium salt is hydrolyzed during work-up to afford the cyclobutanone.

Protocol 2: Flow Synthesis of 2-Phenylcyclobutanone

Flow chemistry offers a safe, scalable, and highly efficient method for handling reactive intermediates like keteniminium salts and gaseous reagents like ethylene.[10][11][12] This protocol is adapted from a reported machine-assisted synthesis.

G cluster_workflow Flow Chemistry Workflow for Cyclobutanone Synthesis Amide Amide + Base (Pump A) Mix1 T-Mixer 1 (Iminium Formation) Amide->Mix1 TFAA Triflic Anhydride (Pump B) TFAA->Mix1 Mix2 T-Mixer 2 (Gas Introduction) Mix1->Mix2 Ethylene Ethylene Gas (Mass Flow Controller) Ethylene->Mix2 Reactor Heated Coil Reactor ([2+2] Cycloaddition) Mix2->Reactor Quench Aqueous Quench (Hydrolysis) Reactor->Quench Collect Product Collection Quench->Collect

Caption: Workflow for the continuous flow synthesis of cyclobutanones.

Reagent Streams:

  • Stream A: N,N-Dimethyl-2-phenylacetamide and 2-fluoropyridine (as a non-nucleophilic base) in dichloromethane (DCM).

  • Stream B: Triflic anhydride in DCM.

  • Stream C: Ethylene gas.

  • Quench Stream: Saturated aqueous sodium bicarbonate.

Procedure:

  • System Setup: Set up a commercial flow chemistry system with two liquid pumps, a gas mass flow controller, two T-mixers, and a heated coil reactor, followed by a back-pressure regulator and collection vessel.

  • Iminium Formation: Pump Stream A and Stream B at defined flow rates into the first T-mixer. The streams combine to generate the keteniminium salt in situ.

  • Cycloaddition: Introduce ethylene gas (Stream C) into the reaction mixture at the second T-mixer. Pass the combined stream through the heated coil reactor (e.g., at 60 °C) with a residence time sufficient for the cycloaddition to complete (e.g., 10-20 minutes).

  • Hydrolysis (Quench): The reactor output is directly mixed with the aqueous quench stream to hydrolyze the iminium salt intermediate to the cyclobutanone.

  • Collection and Work-up: The biphasic mixture is collected. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

Data Summary: Scope of the Keteniminium Flow Synthesis [10]

R in R-CH₂-CONMe₂BaseYield (%)
Phenyl2-Fluoropyridine89
4-Methoxyphenyl2-Fluoropyridine95
2-Thienyl2-Fluoropyridine92
4-Chlorophenyl2-Fluoropyridine81
Cyclohexyl2-Fluoropyridine75
n-Hexyl2-Fluoropyridine96

Asymmetric [2+2] Cycloadditions: Accessing Chiral Scaffolds

The synthesis of single-enantiomer drugs requires asymmetric reactions. Catalytic, enantioselective [2+2] cycloadditions have emerged as a sophisticated solution, primarily using chiral Lewis acids or, more recently, Brønsted acids to control the stereochemical outcome.[13][14]

Mechanism of Asymmetric Induction: A chiral Lewis acid (e.g., derived from a chiral oxazaborolidine or TADDOL) coordinates to one of the reactants, typically the alkene partner if it contains a Lewis basic site.[15] This coordination creates a chiral environment, forcing the ketene to approach from a specific face, thereby leading to the preferential formation of one enantiomer of the cyclobutanone product. Chiral Brønsted acids can operate via a similar principle, activating substrates through hydrogen bonding.[14]

Key Considerations for Asymmetric Protocols:
  • Catalyst Choice: The selection of the chiral catalyst and its ligand is paramount and substrate-dependent. Significant screening is often required.

  • Lewis Acid Promoters: Strong Lewis acids like AlBr₃ or TiCl₂ complexes of chiral ligands are effective but require strictly anhydrous conditions.[15]

  • Reaction Conditions: These reactions are often run at low temperatures (-78 °C to -20 °C) to enhance enantioselectivity by minimizing the energy of the undesired transition state.

  • Substrate Design: The alkene often requires a coordinating group (e.g., an acrylate or vinyl ether) to bind to the chiral catalyst, making the reaction intramolecular in nature with respect to the catalyst-substrate complex.

A representative approach involves the reaction of vinyl ethers with trifluoroethyl acrylate catalyzed by a chiral oxazaborolidine-AlBr₃ complex, which can produce cyclobutane adducts with high yields and enantioselectivities.[15] Researchers developing asymmetric protocols should consult primary literature for specific catalyst systems tailored to their substrates of interest.

Concluding Remarks

The [2+2] cycloaddition is a cornerstone of modern synthetic chemistry for the construction of cyclobutanones. The choice of methodology—from the workhorse dichloroketene reaction to advanced, safe flow protocols with keteniminium salts and sophisticated asymmetric catalytic systems—allows researchers to tailor their approach to the specific demands of their target molecule. By understanding the mechanistic principles behind each variant, chemists can rationally select reagents and conditions to overcome challenges of reactivity and stereocontrol, unlocking access to a rich and diverse chemical space built around the versatile cyclobutanone scaffold.

References

Application Note: A Detailed Experimental Procedure for the Synthesis of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-(hydroxymethyl)cyclobutanone, a valuable building block in medicinal chemistry and organic synthesis. The protocol herein is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and rationale for the chosen synthetic strategy. This application note is designed to be a self-validating system, with detailed characterization guidance to ensure the identity and purity of the synthesized compounds. The proposed synthesis is a multi-step process commencing with the preparation of a key intermediate, ethyl 2-oxocyclobutanecarboxylate, followed by a selective reduction to yield the target molecule.

Introduction

Cyclobutane derivatives are of significant interest in drug discovery and development due to their unique conformational properties, which can impart desirable pharmacological characteristics to a molecule. This compound, in particular, possesses two functional groups—a ketone and a primary alcohol—making it a versatile intermediate for the synthesis of more complex molecules. Its derivatives have been explored for their potential as enzyme inhibitors and as scaffolds in the development of novel therapeutics. This guide details a reliable and reproducible method for the laboratory-scale synthesis of this important compound.

Synthetic Strategy

The synthesis of this compound is approached in a two-step sequence. The first step involves the formation of the cyclobutane ring with the required functional groups at positions 1 and 2, in the form of ethyl 2-oxocyclobutanecarboxylate. This is followed by the selective reduction of the ketone to a hydroxyl group.

Workflow of the Proposed Synthesis:

cluster_0 Step 1: Synthesis of Ethyl 2-oxocyclobutanecarboxylate cluster_1 Step 2: Selective Reduction A Diethyl succinate C Dieckmann Condensation A->C B Sodium ethoxide B->C D Ethyl 2,3-dioxocyclobutanecarboxylate (intermediate) C->D Cyclization E Decarboxylation D->E Hydrolysis & Heat F Ethyl 2-oxocyclobutanecarboxylate E->F G Ethyl 2-oxocyclobutanecarboxylate I Reduction G->I H Sodium Borohydride (NaBH4) H->I J This compound I->J

Caption: Proposed two-step synthesis of this compound.

PART 1: Synthesis of Ethyl 2-oxocyclobutanecarboxylate

The synthesis of the β-keto ester, ethyl 2-oxocyclobutanecarboxylate, is a critical first step. While a direct procedure for this specific compound is not widely documented, a reliable method can be adapted from the well-established synthesis of its five-membered ring analogue, ethyl 2-oxocyclopentanecarboxylate, via a Dieckmann condensation.[1]

Chemicals and Reagents
ReagentFormulaM.W.QuantityPurity
Diethyl succinateC8H14O4174.19100 g≥99%
Sodium ethoxideC2H5NaO68.0543 g≥95%
TolueneC7H892.14500 mLAnhydrous
Hydrochloric acidHCl36.46As needed30% aq.
Diethyl ether(C2H5)2O74.12300 mLAnhydrous
Anhydrous MgSO4MgSO4120.37As needed
Experimental Protocol
  • Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Addition of Reagents: The flask is charged with sodium ethoxide (43 g) and anhydrous toluene (500 mL). The mixture is stirred to form a suspension.

  • Dieckmann Condensation: Diethyl succinate (100 g) is added dropwise to the stirred suspension over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours.

  • Work-up and Neutralization: The reaction mixture is cooled to room temperature, and the thick slurry is then cooled in an ice bath. The excess sodium ethoxide is neutralized by the slow addition of 30% hydrochloric acid until the mixture is acidic to litmus paper.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield ethyl 2-oxocyclobutanecarboxylate.

PART 2: Synthesis of this compound

The second step involves the selective reduction of the ketone functional group in the presence of the ester. Sodium borohydride (NaBH₄) is a mild reducing agent that is known to reduce ketones and aldehydes much more readily than esters.[2][3] This chemoselectivity is exploited in the following protocol.

Chemicals and Reagents
ReagentFormulaM.W.QuantityPurity
Ethyl 2-oxocyclobutanecarboxylateC7H10O3142.1510 g
Sodium borohydrideNaBH437.831.5 g≥98%
MethanolCH3OH32.04100 mLAnhydrous
Ethyl acetateC4H8O288.11200 mL
Saturated NH4ClNH4Cl53.49100 mLaq.
Anhydrous Na2SO4Na2SO4142.04As needed
Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolution: Ethyl 2-oxocyclobutanecarboxylate (10 g) is dissolved in anhydrous methanol (100 mL) and the solution is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 g) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (approximately 2-3 hours).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. The final product, this compound, is purified by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the final product should be confirmed by spectroscopic methods. While a full experimental spectrum is not available in the literature, the expected spectral data can be predicted based on the structure.

  • ¹H NMR: Expected signals would include a multiplet for the CH-OH proton, a doublet for the -CH₂-OH protons, and multiplets for the cyclobutane ring protons.

  • ¹³C NMR: The spectrum should show a signal for the carbonyl carbon (C=O) at a characteristic downfield shift, a signal for the carbon bearing the hydroxyl group (CH-OH), a signal for the hydroxymethyl carbon (-CH₂-OH), and signals for the other two carbons of the cyclobutane ring.

  • IR Spectroscopy: Key absorption bands are expected for the hydroxyl group (O-H stretch, broad, around 3400 cm⁻¹) and the ketone carbonyl group (C=O stretch, strong, around 1780 cm⁻¹ for a cyclobutanone).[4]

Safety and Handling

  • Sodium ethoxide is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care, away from sources of ignition.

  • Toluene and diethyl ether are flammable solvents and should be used in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive and should be handled with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Hydroxymethyl)cyclobutanone. This resource is designed for researchers, scientists, and drug development professionals who work with this versatile, yet challenging, chemical intermediate. From our experience, the purification of this molecule is non-trivial due to its bifunctional nature—containing both a reactive ketone and a polar hydroxyl group—and the inherent strain of the cyclobutane ring.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity.

This center is structured into two main sections:

  • Troubleshooting Guide: A problem-oriented section addressing specific issues you may encounter during purification.

  • Frequently Asked Questions (FAQs): Broader questions regarding methodology, stability, storage, and analysis.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve common purification problems.

Question: My final product is a viscous, off-white, or yellow oil, but I expected a colorless liquid or solid. What went wrong?

Answer:

Discoloration is a common indicator of impurities or product degradation. The cause can often be traced back to the purification method itself.

Potential Causes & Solutions:

  • Thermal Decomposition: this compound, like many cyclobutanone derivatives, can be thermally sensitive.[2][3] High temperatures during solvent evaporation (rotary evaporator) or distillation can lead to decomposition products that are often colored.

    • Solution: Always use a high-vacuum pump for solvent removal and keep the water bath temperature below 40°C. If you must distill, use a short-path distillation apparatus under high vacuum to minimize the time the compound spends at elevated temperatures.[4] Gentle warming of the condenser with a heat gun may be necessary to prevent solidification if the compound has a higher melting point.[4]

  • Acid-Catalyzed Degradation on Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5). The combination of the Lewis acidic sites on the silica and the strained cyclobutanone ring can catalyze aldol-type side reactions or rearrangements, leading to complex, often colored, byproducts.

    • Solution:

      • Neutralize Your Silica: Before preparing your column, create a slurry of the silica gel in your non-polar solvent (e.g., hexane) and add 1% triethylamine (v/v). Stir for 15 minutes, then pack the column as usual. This deactivates the acidic sites.

      • Use Alternative Stationary Phases: Consider using neutral alumina for your chromatography, though be aware that its activity can vary.[5]

  • Residual Aldehydic Impurities: Crude reaction mixtures often contain aldehydic impurities, such as cyclopropanecarboxaldehyde or crotonaldehyde, which can have boiling points very close to the product, making them difficult to remove by distillation.[6] These aldehydes can polymerize or degrade over time, causing discoloration.

    • Solution: A chemical quench can be effective. Before final distillation, treat the crude organic phase with a mild oxidizing agent (e.g., potassium permanganate) with stirring.[7] This converts the aldehydes to non-volatile carboxylic acids, which will remain in the distillation residue.[6]

Question: My yield is consistently low after flash chromatography. Where am I losing my product?

Answer:

Low recovery from silica gel chromatography is a frequent issue with polar, multifunctional compounds like this compound.

Potential Causes & Solutions:

  • Irreversible Adsorption: The polar hydroxyl and ketone groups can bind very strongly to the acidic sites on silica gel, leading to significant product loss on the column.

    • Solution: In addition to using neutralized silica as mentioned above, "pre-eluting" the column with your final, most polar solvent mixture before loading the sample can help saturate the most active sites. Also, avoid letting the column run dry, as this can exacerbate the issue.

  • Improper Solvent System: An inadequately optimized mobile phase can lead to either poor separation (product co-elutes with impurities) or excessive band broadening and tailing, making it difficult to collect pure fractions and resulting in product loss in mixed fractions.

    • Solution: Meticulously develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25 - 0.35 for your product. A common starting point for cyclobutanone derivatives is a mixture of diethyl ether and hexane or ethyl acetate and hexane.[8]

    • Pro-Tip: Adding a small amount (0.5-1%) of methanol or isopropanol to your ethyl acetate/hexane system can dramatically reduce tailing by competing with your product for the most polar sites on the silica.

Question: GC-MS or NMR analysis shows a persistent impurity that I can't separate.

Answer:

Identifying the impurity is the first critical step. Common culprits are isomers or synthetic byproducts with very similar physicochemical properties to your target molecule.

Potential Causes & Solutions:

  • Structural Isomers: Depending on the synthetic route, you may have formed isomers like 3-(Hydroxymethyl)cyclobutanone.[9] These can have very similar polarities and boiling points.

    • Solution: High-performance flash chromatography with a very shallow solvent gradient may be required. If that fails, preparative HPLC is a more powerful, albeit more resource-intensive, option.

  • Unreacted Starting Material: Precursors like cyclobutanol or cyclopropylmethanol can be difficult to separate.[10]

    • Solution: If the impurity is an alcohol, it can sometimes be removed by a selective reaction. However, the most reliable method is to optimize the chromatography. Try a different solvent system; for example, switching from ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity and improve separation.

  • Aldol Adducts: The product can potentially react with itself or other ketones/aldehydes in the mixture under acidic or basic conditions, forming higher molecular weight adducts.

    • Solution: Ensure all workup and purification steps are performed under neutral conditions. Wash crude organic layers with a buffered solution (e.g., saturated ammonium chloride) instead of plain water if the reaction pH is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification technique for this compound?

There is no single "best" method; the optimal technique depends on the scale of your synthesis and the nature of the impurities. The following decision tree provides a general guide.

Purif_Decision Start Crude Product Analysis Analyze by TLC / Crude GC-MS Start->Analysis Impurity_Check What are the main impurities? Analysis->Impurity_Check Volatile High-boiling / Non-volatile Impurity_Check->Volatile  Non-volatile salts, polymers, baseline spots Close_Boiling Close-boiling point Impurity_Check->Close_Boiling  Isomers, aldehydes, starting materials Polarity Different polarity Impurity_Check->Polarity  Significantly more or less polar spots on TLC Distill Vacuum Distillation Volatile->Distill Chromatography Flash Chromatography Close_Boiling->Chromatography  If isomers / non-aldehydes Chem_Treat Chemical Treatment + Distillation Close_Boiling->Chem_Treat  If aldehydes present Polarity->Chromatography Final_Check Purity Check (GC, NMR) Distill->Final_Check Chromatography->Final_Check Chem_Treat->Final_Check

Caption: Purification method decision workflow.

Q2: Can I purify this compound by recrystallization?

Recrystallization is only feasible if your compound is a solid at room temperature or below and you can find a suitable solvent system (one solvent in which it is soluble when hot but insoluble when cold, or a two-solvent system).[11] Many low-molecular-weight hydroxymethyl ketones are oils or low-melting solids, making this technique challenging. If you do obtain a solid, perform small-scale solubility tests with solvents like diethyl ether, hexane, ethyl acetate, and toluene to identify a potential recrystallization solvent.

Q3: How should I store the purified product to ensure its stability?

Proper storage is critical to prevent degradation.

  • Temperature: Store in a refrigerator or freezer (-20°C is preferable for long-term storage).[12]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed amber glass vial or bottle to protect from light and moisture.[9][12] Ensure the container cap has a chemically resistant liner (e.g., PTFE).

Q4: What analytical methods are best for assessing the purity of the final product?

A combination of methods provides the most complete picture of purity.

Analytical MethodInformation ProvidedKey Considerations
Gas Chromatography (GC) Provides quantitative purity (% area) and detects volatile impurities.[13]Derivatization may be needed for this polar molecule. Use a column suitable for polar analytes.
GC-Mass Spectrometry (GC-MS) Identifies impurities by their mass fragmentation patterns.[13][14]Essential for troubleshooting and identifying unknown peaks seen in the GC trace.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Confirms the structure of the desired product and identifies structural isomers or residual solvents.[13]Quantitative NMR (qNMR) can be used for absolute purity determination with an internal standard.
High-Performance Liquid Chromatography (HPLC) Quantifies non-volatile or thermally sensitive impurities.[15]A reliable method if GC is problematic. A C18 column with a water/acetonitrile mobile phase is a good starting point.[15]

Q5: What is a reliable, step-by-step protocol for flash chromatography?

This protocol assumes you have already determined an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) via TLC.

Flash_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Slurry 1. Prepare Silica Slurry (add 1% Et3N if needed) Pack 2. Pack Column (wet packing) Slurry->Pack Equilibrate 3. Equilibrate Column with starting solvent Pack->Equilibrate Load 4. Load Sample (minimal solvent or dry load) Equilibrate->Load Elute 5. Elute with Mobile Phase (isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC 7. Analyze Fractions by TLC Collect->TLC Combine 8. Combine Pure Fractions TLC->Combine Evaporate 9. Evaporate Solvent (under reduced pressure, <40°C) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step flash chromatography workflow.

Detailed Steps:

  • Column Preparation: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.

  • Equilibration: Run 2-3 column volumes of your starting mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself). For best resolution, it is often better to "dry load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting with your mobile phase, collecting fractions. If using a gradient, slowly and steadily increase the percentage of the more polar solvent.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain, which is excellent for visualizing hydroxyl groups).

  • Combine & Evaporate: Based on the TLC analysis, combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator, keeping the bath temperature low to prevent thermal degradation.

By understanding the chemical principles behind these purification techniques and anticipating potential issues, you can develop a robust and reproducible process for obtaining high-purity this compound for your research and development needs.

References

Common side reactions in the synthesis of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)cyclobutanone. This valuable building block is instrumental in the development of complex molecules and novel pharmaceutical agents due to its unique strained-ring structure.[1] However, its synthesis is often plagued by competing reaction pathways that can significantly impact yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the mechanistic underpinnings of major synthetic routes and their associated side reactions, empowering you to troubleshoot and optimize your experimental outcomes.

Troubleshooting at a Glance: Common Issues & Solutions
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low yield of desired product; isolation of a cyclopentanone derivative. Route: Ring Expansion (Tiffeneau-Demjanov). Incorrect regioselectivity of the carbocation rearrangement; migration of the hydroxymethyl-bearing carbon instead of the desired ring carbon.Modify reaction conditions to favor the desired migration pathway (see FAQ 1.1). Consider steric or electronic directing groups on the starting material if possible.
Significant formation of an epoxide byproduct. Route: Ring Expansion (Diazomethane-based). The intermediate zwitterion undergoes intramolecular cyclization faster than the desired 1,2-alkyl shift.[2]Use a Lewis acid (e.g., BF₃·OEt₂) to catalyze the rearrangement step.[3] Ensure anhydrous conditions, as protic sources can influence the pathway.
Reaction stalls; starting material recovered. Route: Enolate Alkylation. Incomplete deprotonation of cyclobutanone; base is not strong enough or is sterically hindered. Formaldehyde source is inactive (e.g., old paraformaldehyde).Use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure the freshness of the formaldehyde source; consider generating gaseous formaldehyde in situ.
Formation of a viscous, polymeric sludge. Route: Enolate Alkylation. Uncontrolled self-condensation of cyclobutanone enolate and/or base-catalyzed polymerization of formaldehyde.Maintain strict low-temperature control (-78 °C). Add the formaldehyde source slowly to the enolate solution to avoid localized high concentrations.
Product contains inseparable, high-boiling impurities. Route: General. Formation of ketals or hemi-ketals from reaction with alcohol solvents or from the product alcohol reacting with the ketone.Use aprotic solvents. During workup, employ a mild acidic wash to hydrolyze any formed ketals. Purify via column chromatography instead of distillation if thermal instability is suspected.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section provides detailed answers to specific experimental challenges, organized by the primary synthetic strategy.

Category 1: Issues in Ring Expansion Syntheses (e.g., Tiffeneau-Demjanov & Diazomethane Reactions)

Ring expansion of a substituted cyclopropyl precursor, such as 1-(aminomethyl)cyclopropanemethanol or cyclopropanecarboxaldehyde, is a powerful method for accessing the cyclobutanone core.[4] However, the involvement of reactive intermediates like diazonium salts and carbenoids opens several avenues for side reactions.[5][6]

FAQ 1.1: My Tiffeneau-Demjanov reaction is giving me a mixture of ketones, including a significant amount of an undesired cyclopentanone. What is causing this and how can I fix it?

Answer: This issue stems from a lack of regioselectivity during the key 1,2-alkyl shift in the carbocation intermediate. The Tiffeneau-Demjanov rearrangement proceeds via diazotization of a β-amino alcohol, which then loses N₂ to form a carbocation.[7] The subsequent rearrangement can, in principle, involve the migration of one of two adjacent carbon atoms.

  • Desired Pathway: Migration of a ring carbon leads to the ring-expanded this compound.

  • Side Reaction Pathway: Migration of the exocyclic carbon (the one bearing the hydroxyl group) leads to a ring-expanded cyclopentanone.

The migratory aptitude is governed by stereoelectronic factors and the relative stability of the resulting carbocation. In general, the less substituted carbon preferentially migrates.[6] To favor the desired product:

  • Control Stereochemistry: The migrating group must be anti-periplanar to the leaving diazonium group. Careful selection of the starting amino alcohol's stereochemistry can lock the conformation to favor the desired ring expansion.

  • Temperature Control: Perform the diazotization at low temperatures (0-5 °C) to minimize the lifetime of the highly reactive intermediates and reduce the chance of undesired rearrangements or elimination byproducts.[5]

FAQ 1.2: I am using diazomethane to expand cyclopropanecarboxaldehyde, but I'm isolating a significant amount of an oxaspiro[2.2]pentane derivative (an epoxide). Why is this happening?

Answer: This is a classic competing pathway in the reaction of diazomethane with aldehydes and ketones, known as the Büchner–Curtius–Schlotterbeck reaction.[2] The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of diazomethane on the carbonyl carbon. This intermediate has two potential fates, as illustrated below.

G SM Cyclopropanecarboxaldehyde + Diazomethane (CH₂N₂) INT Zwitterionic Adduct SM->INT P1 Desired Product: This compound INT->P1 1,2-Alkyl Shift (Ring Expansion) -N₂ P2 Side Product: Oxaspiropentane Derivative (Epoxide) INT->P2

Figure 1. Competing pathways in the diazomethane-mediated ring expansion of an aldehyde.

The ratio of ketone to epoxide is highly dependent on the reaction conditions:

  • Causality: The 1,2-alkyl shift (ring expansion) is often slower than the intramolecular Sₙ2-type reaction (epoxide formation). To favor the desired ketone, you must accelerate the rearrangement step.

  • Solution: The inclusion of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or lithium iodide, can catalyze the rearrangement process, dramatically increasing the yield of the cyclobutanone.[3][8] The Lewis acid coordinates to the oxygen atom, increasing the electrophilicity of the adjacent carbon and promoting the alkyl shift.

  • Protocol Note: Always work in a well-ventilated fume hood behind a blast shield when using diazomethane, as it is both toxic and explosive.[9][10] Consider using the safer alternative, trimethylsilyldiazomethane (TMSCHN₂), which often requires Lewis acid catalysis but is more stable.[3]

Category 2: Issues in Cyclobutanone Functionalization (Enolate Alkylation)

An alternative strategy involves starting with cyclobutanone and introducing the hydroxymethyl group via an enolate reaction with formaldehyde.[11] This route avoids hazardous reagents like diazomethane but presents its own set of challenges related to base sensitivity and competing reactions.

FAQ 2.1: When I add my base (LDA) and then formaldehyde, my reaction turns into an intractable polymer-like mess. What's going wrong?

Answer: This is a very common issue and is typically caused by one or both of the following side reactions running out of control:

  • Cyclobutanone Self-Condensation: The enolate of cyclobutanone is highly reactive and can attack the carbonyl of a neutral cyclobutanone molecule in an aldol-type reaction. At higher temperatures, this can lead to a cascade of condensation and polymerization.

  • Formaldehyde Polymerization: Formaldehyde readily polymerizes, especially in the presence of strong bases. This is an exothermic process that can further accelerate unwanted side reactions.

Troubleshooting and Prevention:

  • Strict Temperature Control: This is the most critical parameter. The enolate should be formed and quenched at low temperatures, typically -78 °C (a dry ice/acetone bath). Do not allow the reaction to warm up until the quench is complete.

  • Order and Rate of Addition: Add the base slowly to the cyclobutanone solution to ensure smooth enolate formation. Crucially, add the formaldehyde source (e.g., a solution of monomeric formaldehyde or depolymerized paraformaldehyde) very slowly to the pre-formed enolate solution at -78 °C. This maintains a low concentration of the electrophile, minimizing polymerization and self-condensation.

  • Choice of Formaldehyde Source: Paraformaldehyde must be "cracked" by heating to produce gaseous formaldehyde, which is then bubbled into the reaction mixture.[12] This ensures a monomeric and highly reactive electrophile. Using aqueous formalin is generally not advised as the water will quench the enolate.

FAQ 2.2: My reaction works, but I get a mixture of the desired this compound and 2,2-bis(hydroxymethyl)cyclobutanone. How can I improve the selectivity for the mono-adduct?

Answer: The formation of the di-substituted product occurs when the initial product, the alkoxide of this compound, exchanges a proton with a molecule of unreacted cyclobutanone enolate. This generates the enolate of the product, which can then react with a second molecule of formaldehyde.

Strategies for Maximizing Mono-alkylation:

  • Stoichiometry: Use a slight excess of the cyclobutanone starting material relative to the base and formaldehyde (e.g., 1.1 equivalents of cyclobutanone to 1.0 equivalent of base). This ensures that formaldehyde is consumed before significant proton exchange can occur.

  • Inverse Addition: Add the pre-formed enolate solution slowly to a solution of the formaldehyde electrophile at -78 °C. This technique maintains a constant excess of the electrophile, ensuring that the enolate reacts immediately upon addition, minimizing its opportunity for proton exchange or side reactions.

  • Rapid Quenching: Once the reaction is deemed complete by TLC or other monitoring, quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride solution) while still cold. This protonates any remaining enolates and the product alkoxide, preventing further reactions during workup.

Exemplary Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific laboratory conditions. All procedures should be performed by qualified personnel with appropriate safety precautions.

Protocol A: Tiffeneau-Demjanov Ring Expansion of 1-(aminomethyl)cyclopropanemethanol

This protocol is adapted from the general principles of the Tiffeneau-Demjanov rearrangement.[6][7]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(aminomethyl)cyclopropanemethanol (1.0 eq) in 10% aqueous acetic acid at 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous gas (N₂) evolution will be observed.

  • Rearrangement: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, this compound, can be purified by flash column chromatography on silica gel.

Protocol B: Alkylation of Cyclobutanone Imine

This protocol is based on the efficient alkylation method described by De Kimpe et al., which uses an imine intermediate to avoid self-condensation.[11]

  • Imine Formation: To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether, add titanium(IV) chloride (TiCl₄, 1.0 eq) at 0 °C under an inert atmosphere. Then, add isopropylamine (3.5 eq) dropwise. Stir the mixture at room temperature until imine formation is complete (monitored by GC or TLC). Filter off the titanium dioxide salts and concentrate the filtrate to obtain the crude N-(cyclobutylidene)isopropylamine.

  • Enolate Formation: Dissolve the crude imine in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.1 eq) in THF. Stir for 30-60 minutes at -78 °C to form the aza-enolate.

  • Alkylation with Formaldehyde: Generate gaseous formaldehyde by heating paraformaldehyde at ~180 °C and pass the gas through a wide-bore tube into the stirred aza-enolate solution at -78 °C. Monitor the reaction for consumption of the starting material.

  • Hydrolysis & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ether. For hydrolysis, the crude alkylated imine is refluxed in a two-phase system with aqueous oxalic acid until the desired ketone is formed.

  • Purification: Neutralize the mixture, extract with an organic solvent, dry, and concentrate. Purify the resulting this compound by column chromatography or vacuum distillation.

References

Technical Support Center: Optimization of Reaction Conditions for the Oxidation of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 2-(hydroxymethyl)cyclobutanone to its corresponding aldehyde, 2-formylcyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. The inherent ring strain of the cyclobutane moiety and the presence of a ketone functional group can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results.

I. Understanding the Challenges: The Impact of the Cyclobutane Ring

The oxidation of this compound is not a trivial conversion of a primary alcohol to an aldehyde. The cyclobutane ring introduces significant angle and torsional strain, which can influence the reaction in several ways[1][2]. This strain can make both the starting material and the product susceptible to side reactions, such as ring-opening, under harsh conditions[3]. Therefore, the choice of a mild and selective oxidizing agent is paramount to success.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the oxidation of this compound, providing a systematic approach to troubleshooting.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Oxidation start Low or No Conversion of Starting Material check_reagent Verify Oxidant Activity start->check_reagent Is the oxidant fresh? check_conditions Review Reaction Conditions start->check_conditions No, use fresh reagent check_reagent->check_conditions Yes incomplete_conversion Incomplete Conversion check_conditions->incomplete_conversion Conditions appear correct increase_equivalents Increase Oxidant Equivalents (1.1-1.5 eq) incomplete_conversion->increase_equivalents increase_time Increase Reaction Time incomplete_conversion->increase_time increase_temp Slightly Increase Temperature (monitor carefully) incomplete_conversion->increase_temp side_products Formation of Side Products over_oxidation Over-oxidation to Carboxylic Acid side_products->over_oxidation ring_opening Ring-Opening Products Observed side_products->ring_opening epimerization Epimerization at α-carbon side_products->epimerization use_milder_oxidant Switch to Milder Oxidant (e.g., DMP) over_oxidation->use_milder_oxidant shorter_time Decrease Reaction Time over_oxidation->shorter_time lower_temp Lower Reaction Temperature over_oxidation->lower_temp milder_conditions Use Milder Conditions (lower temp, shorter time) ring_opening->milder_conditions avoid_strong_acid_base Avoid Strong Acids/Bases in Work-up ring_opening->avoid_strong_acid_base buffered_conditions Use Buffered Conditions (e.g., pyridine with DMP) epimerization->buffered_conditions non_basic_workup Employ Non-Basic Work-up epimerization->non_basic_workup purification_issues Difficulty in Product Isolation gummy_residue Gummy Residue After Work-up (DMP) purification_issues->gummy_residue product_instability Product Degradation purification_issues->product_instability thiosulfate_wash Use Aqueous Na2S2O3 Wash gummy_residue->thiosulfate_wash filtration_aid Filter Through Celite® gummy_residue->filtration_aid ether_precipitation Precipitate Byproducts with Ether/Hexanes gummy_residue->ether_precipitation immediate_use Use Product Immediately product_instability->immediate_use gentle_purification Gentle Purification (e.g., flash chromatography) product_instability->gentle_purification store_cold Store at Low Temperature under Inert Atmosphere product_instability->store_cold success High Yield of Pure Product increase_equivalents->success increase_time->success increase_temp->success use_milder_oxidant->success shorter_time->success lower_temp->success milder_conditions->success avoid_strong_acid_base->success buffered_conditions->success non_basic_workup->success thiosulfate_wash->success filtration_aid->success ether_precipitation->success immediate_use->success gentle_purification->success store_cold->success

Caption: A decision tree for troubleshooting the oxidation of this compound.

III. Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion of the starting alcohol. What should I do?

A1:

  • Verify Oxidant Activity: Many oxidizing agents, especially Dess-Martin periodinane (DMP), can be sensitive to moisture and degrade over time.[4] It is crucial to use a freshly opened bottle or a properly stored reagent. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions.[5][6]

  • Check Reaction Conditions: For Swern and related oxidations, maintaining a very low temperature (typically -78 °C) is critical for the stability of the reactive intermediates.[6][7] For DMP oxidations, ensure the solvent is anhydrous.

  • Increase Oxidant Equivalents: If you are confident in the quality of your reagents and the reaction setup, a slight increase in the equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion.

Q2: I'm observing the formation of a carboxylic acid in my reaction mixture. How can I prevent this over-oxidation?

A2: Over-oxidation to the corresponding carboxylic acid is a common side reaction, especially with stronger oxidizing agents.[8]

  • Choice of Oxidant: Mild oxidizing agents are specifically designed to stop at the aldehyde stage. Dess-Martin periodinane (DMP) and Swern oxidation are excellent choices for this transformation.[7][8][9] Avoid chromium-based reagents or permanganate, as they are known to readily oxidize primary alcohols to carboxylic acids.[8]

  • Reaction Time and Temperature: Even with mild oxidants, prolonged reaction times or elevated temperatures can lead to over-oxidation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • TEMPO-catalyzed Systems: While TEMPO-catalyzed oxidations can be very selective, the choice of the co-oxidant is crucial. Using a system with bleach (NaOCl) can be tuned to favor the aldehyde, but careful control of reaction time is necessary to prevent further oxidation.[10]

Q3: My product, 2-formylcyclobutanone, seems to be unstable. What precautions should I take?

A3: Aldehydes, in general, can be prone to oxidation and other side reactions. The presence of the strained cyclobutanone ring may further contribute to the reactivity of 2-formylcyclobutanone.

  • Gentle Work-up: Avoid harsh acidic or basic conditions during the work-up, as these could promote side reactions like aldol condensation or ring-opening. A neutral or slightly buffered work-up is recommended. For DMP oxidations, a wash with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate is effective.[11][12]

  • Purification: Use flash column chromatography on silica gel with a non-polar eluent system for purification. To minimize the time the product spends on the silica, consider using a slightly higher flow rate.

  • Storage: The purified 2-formylcyclobutanone should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) and used as soon as possible.

Q4: I am using Dess-Martin periodinane (DMP) and I'm getting a gummy residue during work-up, which makes product isolation difficult.

A4: The byproducts of the DMP oxidation, particularly the iodinane species, can sometimes be problematic to remove.[11][12]

  • Aqueous Thiosulfate Wash: Quenching the reaction with a saturated aqueous solution of sodium thiosulfate is highly effective in converting the iodine byproducts into more easily removable salts.[11][12]

  • Filtration through Celite®: After quenching, diluting the reaction mixture with a solvent in which the byproducts are insoluble (like diethyl ether or hexanes) and then filtering through a pad of Celite® can effectively remove the solid residues.[13]

  • Buffered Reaction: Performing the reaction in the presence of a mild base like pyridine or sodium bicarbonate can help to neutralize the acetic acid byproduct and may result in a cleaner reaction mixture.[9]

IV. Recommended Experimental Protocols

Here are detailed, step-by-step protocols for the oxidation of this compound using two reliable methods.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild conditions and high selectivity for the formation of aldehydes.[9][14][15]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) at room temperature under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-formylcyclobutanone.

Protocol 2: Swern Oxidation

This is another mild and highly effective method for oxidizing primary alcohols to aldehydes, particularly useful for acid-sensitive substrates.[5][6][7]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-formylcyclobutanone.

V. Data Presentation and Characterization

The progress of the reaction and the purity of the product should be monitored and confirmed by appropriate analytical techniques.

Table 1: Comparison of Oxidation Methods

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-catalyzed Oxidation
Temperature Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Reagents DMPDMSO, Oxalyl Chloride, Et₃NTEMPO, Co-oxidant (e.g., NaOCl)
Advantages Mild, simple setup, commercially available reagent.[9]Mild, high yields, good for sensitive substrates.[7]Catalytic, uses inexpensive co-oxidants.[10]
Disadvantages Potentially explosive, expensive, iodine byproducts.[4]Requires low temperatures, produces malodorous dimethyl sulfide.[5]Can lead to over-oxidation if not controlled, potential for halogenated byproducts.[10]

Characterization of 2-Formylcyclobutanone:

  • ¹H NMR: The proton spectrum should show a characteristic aldehyde proton signal (singlet or doublet) in the range of 9-10 ppm. The protons of the cyclobutane ring will appear in the aliphatic region, and their splitting patterns can confirm the structure.

  • ¹³C NMR: The carbon spectrum will display a carbonyl carbon signal for the aldehyde around 200 ppm and a ketone carbonyl signal at a slightly higher chemical shift. The four carbons of the cyclobutane ring will also be present.

  • IR Spectroscopy: A strong C=O stretching frequency for the aldehyde will be observed around 1720-1740 cm⁻¹, and another for the ketone around 1780 cm⁻¹ (the higher frequency is due to the ring strain).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 2-formylcyclobutanone.

VI. Concluding Remarks

The successful oxidation of this compound to 2-formylcyclobutanone hinges on the selection of a mild and selective oxidation method and careful control of reaction conditions. Both Dess-Martin periodinane and Swern oxidation are highly recommended for this transformation due to their proven efficacy in minimizing over-oxidation and other side reactions. By understanding the potential challenges associated with the strained cyclobutane ring and following the troubleshooting guidance and protocols provided in this document, researchers can optimize their reaction conditions and achieve high yields of the desired product.

References

Stability of 2-(Hydroxymethyl)cyclobutanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(hydroxymethyl)cyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile building block under various pH conditions. As a strained β-hydroxy ketone, this compound possesses unique reactivity that, if not properly understood, can lead to unexpected experimental outcomes. This document provides troubleshooting advice and answers to frequently asked questions to ensure the successful use of this compound in your research.

Core Stability Considerations: The Retro-Aldol Reaction

The primary degradation pathway for this compound, under both acidic and basic conditions, is the retro-aldol reaction .[1] This reaction involves the cleavage of the carbon-carbon bond between the carbonyl carbon and the alpha-carbon, leading to the opening of the cyclobutane ring. The inherent ring strain of the cyclobutanone moiety makes it susceptible to such ring-opening reactions.[2]

Under Basic Conditions

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This intermediate then undergoes C-C bond cleavage to generate an enolate and an aldehyde. Subsequent protonation of the enolate yields the final degradation products.[1]

cluster_main Base-Catalyzed Retro-Aldol Degradation start_node alkoxide start_node->alkoxide 1. Deprotonation (Base) products alkoxide->products 2. C-C Cleavage

Caption: Base-catalyzed retro-aldol degradation pathway of this compound.

Under Acidic Conditions

Under acidic conditions, the carbonyl oxygen is protonated, which activates the molecule for nucleophilic attack or rearrangement. The retro-aldol reaction can proceed through the enol form, leading to ring cleavage. Acid-catalyzed rearrangements of cyclobutanones are also known to occur, potentially leading to other side products.[3]

cluster_main Acid-Catalyzed Retro-Aldol Degradation start_node protonated start_node->protonated 1. Protonation (Acid) enol protonated->enol 2. Tautomerization products enol->products 3. C-C Cleavage

Caption: Acid-catalyzed retro-aldol degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: The primary degradation products from the retro-aldol reaction are succinaldehyde and formaldehyde. Depending on the reaction conditions, these highly reactive aldehydes can undergo further reactions, such as polymerization or self-condensation.

Q2: How can I minimize the degradation of this compound during a reaction?

A2: To minimize degradation, consider the following:

  • Temperature: Perform reactions at the lowest effective temperature.

  • pH Control: Use the mildest acidic or basic conditions possible. If a strong acid or base is required, consider slow addition at low temperatures.

  • Reaction Time: Keep reaction times as short as possible.

  • Protecting Groups: If the degradation is significant, consider protecting the hydroxyl group (e.g., as a silyl ether) or the ketone (e.g., as a ketal) prior to subsequent transformations.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound at low temperatures (e.g., 2-8 °C or frozen) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to strong acids, bases, and oxidizing agents. Some suppliers recommend cold-chain transportation for this product.[4]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: The stability of this compound can be monitored using several techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the parent compound and detecting degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to degradation products.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low reaction yield with multiple unidentified spots on TLC. Degradation of the starting material via the retro-aldol pathway.- Run the reaction at a lower temperature. - Use a milder acid or base, or a non-nucleophilic base. - Reduce the reaction time. - Consider protecting the hydroxyl or carbonyl group.
Formation of a polymeric or insoluble material in the reaction mixture. Polymerization of the aldehyde degradation products (succinaldehyde and formaldehyde).- Work at lower concentrations. - Ensure efficient stirring to prevent localized heating or high concentrations of reagents. - Quench the reaction promptly upon completion.
Inconsistent results between batches of this compound. Partial degradation of the starting material during storage or handling.- Re-evaluate your storage conditions. Ensure the material is stored at a low temperature and under an inert atmosphere. - Perform a quality control check (e.g., by NMR or HPLC) on the starting material before use.

Summary of Stability Profile

Condition Relative Stability Primary Degradation Pathway Notes
Strong Acid (e.g., HCl, H₂SO₄) LowRetro-Aldol, RearrangementDegradation can be rapid, especially with heating.
Weak Acid (e.g., Acetic Acid) ModerateRetro-AldolDegradation is slower but can be significant over long reaction times or at elevated temperatures.
Neutral (pH ~7) High-Generally stable under neutral conditions at room temperature.
Weak Base (e.g., NaHCO₃, Et₃N) ModerateRetro-AldolDegradation is possible, especially with heating.
Strong Base (e.g., NaOH, LDA) LowRetro-AldolRapid degradation is expected, even at low temperatures.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under specific stress conditions.

Objective: To determine the degradation profile of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Stress Sample Preparation:

    • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • For the acidic samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For the basic samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze all samples by HPLC to determine the percentage of this compound remaining and the formation of any degradation products.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

cluster_workflow Forced Degradation Study Workflow prep_stock Prepare Stock Solution (1 mg/mL) prep_acid Prepare Acidic Sample (0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Sample (0.1 M NaOH) prep_stock->prep_base prep_control Prepare Control Sample (Water) prep_stock->prep_control incubation Incubate Samples (e.g., 40°C) prep_acid->incubation prep_base->incubation prep_control->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by HPLC neutralize->hplc interpret Interpret Data hplc->interpret

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Deprotection of Silyl Ethers from 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of silyl protecting groups from 2-(hydroxymethyl)cyclobutanone. The unique structural features of this substrate, namely the strained cyclobutanone ring, necessitate careful consideration of deprotection conditions to avoid undesirable side reactions. This document is designed to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Section 1: Understanding the Challenges

The primary challenge in deprotecting silyl ethers on this compound lies in the inherent instability of the four-membered ring.[1] The cyclobutanone moiety is susceptible to various side reactions under both acidic and basic conditions, which are commonly employed for silyl ether cleavage.[1][2] Key potential issues include:

  • Ring-Opening: The strain of the cyclobutane ring makes it prone to cleavage under harsh acidic or basic conditions.

  • Epimerization: The acidic proton at the α-position of the ketone can be abstracted under basic conditions, leading to epimerization at the C2 position.

  • Retro-Aldol Reaction: The β-hydroxy ketone motif, which is revealed upon deprotection, can be susceptible to a retro-aldol cleavage, particularly under basic conditions.

The choice of deprotection strategy must therefore be carefully tailored to the specific silyl ether in use and the overall sensitivity of the molecule.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the deprotection of silyl-protected this compound, providing potential causes and actionable solutions.

Q1: My reaction is very slow or incomplete, even with standard deprotection protocols.

Potential Causes:

  • Steric Hindrance: Bulkier silyl groups like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) are significantly more stable and require more forcing conditions for cleavage compared to less hindered groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS).[3][4]

  • Insufficient Reagent: The stoichiometry of the deprotection reagent may be inadequate.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

Solutions:

  • For Bulkier Silyl Groups (TBDPS, TIPS):

    • Increase the equivalents of the fluoride source (e.g., TBAF).

    • Consider switching to a more potent fluoride source like HF•Pyridine. Caution: HF is highly corrosive and toxic; handle with extreme care in appropriate fume hoods and with personal protective equipment.

    • For acid-catalyzed deprotection, stronger acids like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) may be necessary, but proceed with caution due to the sensitivity of the cyclobutanone ring.[5]

  • General Recommendations:

    • Gradually increase the reaction temperature, monitoring carefully for the appearance of byproducts by TLC or LC-MS.

    • Ensure your reagents are fresh and active. TBAF solutions, for instance, can degrade over time.

Q2: I'm observing significant decomposition of my starting material or product.

Potential Causes:

  • Harsh Reaction Conditions: The acidity or basicity of the deprotection conditions may be too strong for the sensitive cyclobutanone ring, leading to ring-opening or other degradation pathways.[1]

  • Basicity of TBAF: Commercial TBAF solutions are often basic due to the presence of hydroxide or alkoxide ions, which can promote side reactions.[6]

Solutions:

  • Buffer Fluoride Reagents: For TBAF deprotections, adding a mild acid like acetic acid can buffer the reaction mixture and mitigate base-mediated decomposition.[6]

  • Use Milder Reagents:

    • Consider fluoride-free methods or milder fluoride sources. Potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a suitable solvent system can be a gentler alternative to TBAF.[7]

    • For acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is a milder acidic catalyst compared to stronger acids like HCl or p-TsOH.[8]

  • Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary.

Q3: My product is a mixture of diastereomers, but my starting material was a single isomer.

Potential Cause:

  • Epimerization: If using basic deprotection conditions (e.g., unbuffered TBAF, K₂CO₃/MeOH), the acidic proton at the C2 position of the cyclobutanone can be abstracted, leading to the formation of an enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of diastereomers.

Solutions:

  • Avoid Strongly Basic Conditions: Opt for acidic or neutral deprotection methods if epimerization is a concern.

  • Buffered Fluoride Conditions: If a fluoride source is necessary, use buffered TBAF (with acetic acid) to minimize the basicity of the reaction medium.

  • Careful Workup: During the workup of basic reactions, ensure rapid and efficient neutralization to minimize the time the product is exposed to basic conditions.

Q4: I'm getting a significant amount of a lower molecular weight byproduct that I suspect is from ring cleavage.

Potential Cause:

  • Retro-Aldol Reaction: The deprotected this compound is a β-hydroxy ketone, which can undergo a base-catalyzed retro-aldol reaction to form a linear aldehyde-ketone.

Solutions:

  • Strictly Anhydrous and Aprotic Conditions (for fluoride deprotection): The retro-aldol reaction is often facilitated by the presence of water or other protic species that can protonate the resulting enolate. Using anhydrous TBAF in an anhydrous aprotic solvent like THF can help suppress this side reaction.

  • Acidic Deprotection: Acidic conditions are generally less likely to promote a retro-aldol reaction for this substrate. Consider using reagents like HCl in methanol or acetic acid-based systems.[2][9]

  • Immediate Workup and Purification: Once the deprotection is complete, promptly work up the reaction and purify the product to minimize its exposure to conditions that could induce the retro-aldol cleavage.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which silyl group is easiest to remove from this compound?

The ease of removal of silyl ethers generally follows the order: TMS > TES > TBS > TIPS > TBDPS.[4][10] For a sensitive substrate like this compound, starting with a more labile protecting group like TMS or TBS is often advantageous as it will require milder deprotection conditions.

Q2: What is the best general-purpose deprotection method to start with for a TBS-protected this compound?

A good starting point is using a buffered solution of TBAF. The use of TBAF buffered with acetic acid in THF at 0 °C to room temperature often provides a good balance between reactivity and minimizing side reactions.[6] Alternatively, acidic conditions using PPTS in methanol can also be a mild and effective option.[8]

Q3: Can I use acidic conditions like HCl in methanol to remove a TBDPS group?

While strong acidic conditions can cleave TBDPS ethers, they are generally much more stable than TBS ethers.[10] Deprotecting a TBDPS group with HCl in methanol would likely require prolonged reaction times or elevated temperatures, which significantly increases the risk of cyclobutanone ring degradation. For TBDPS groups, fluoride-based methods are typically more effective.

Q4: Are there any fluoride-free methods for deprotecting silyl ethers on this substrate?

Yes, several fluoride-free methods exist. For acid-labile silyl ethers, acidic hydrolysis with reagents like acetic acid or PPTS can be effective.[8][10] Reductive cleavage methods have also been reported, but their compatibility with the ketone functionality would need to be carefully evaluated.[11] Lewis acids can also be employed, but their propensity to interact with the ketone must be considered.

Section 4: Experimental Protocols and Data

Protocol 1: Buffered TBAF Deprotection of a TBS Ether

This protocol is a general starting point for the mild deprotection of a TBS ether.

  • Dissolve the TBS-protected this compound (1.0 equiv) in anhydrous THF (0.1 M).

  • Add acetic acid (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (1.2 equiv) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Deprotection with PPTS

This protocol offers a mild acidic alternative for the cleavage of acid-labile silyl ethers like TBS.

  • Dissolve the silyl-protected this compound (1.0 equiv) in methanol (0.1 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv).

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Common Deprotection Conditions for Silyl Ethers
Silyl GroupReagentTypical ConditionsPotential Issues with this compound
TBS TBAFTHF, 0 °C to rtBase-catalyzed epimerization, retro-aldol, ring-opening
HF•PyridineTHF/Pyridine, 0 °CHighly corrosive, potential for ring degradation
HCl/MeOHMeOH, 0 °C to rtRing-opening under prolonged or harsh conditions
PPTSMeOH, rt to 50 °CGenerally milder, but may be slow
TIPS TBAFTHF, rt to refluxRequires more forcing conditions, increasing side reaction risk
HF•PyridineTHF/Pyridine, rtMore effective than TBAF, but carries handling risks
TBDPS TBAFTHF, refluxVery forcing conditions, high risk of side reactions
HF•PyridineTHF/Pyridine, rtPreferred method for TBDPS, but still requires caution

Section 5: Mechanistic Insights and Logical Flowcharts

Understanding the potential reaction pathways is crucial for effective troubleshooting.

Diagram 1: Decision Workflow for Silyl Ether Deprotection

Deprotection_Workflow start Start: Silyl-protected This compound silyl_type Identify Silyl Group start->silyl_type tbs_tips TBS or TIPS? silyl_type->tbs_tips Less Hindered tbdps TBDPS silyl_type->tbdps More Hindered sub_tbs_tips Substrate Sensitivity? tbs_tips->sub_tbs_tips sub_tbdps Substrate Sensitivity? tbdps->sub_tbdps acid_sensitive Acid Sensitive? sub_tbs_tips->acid_sensitive Yes base_sensitive Base Sensitive? sub_tbs_tips->base_sensitive No try_ppts Try PPTS/MeOH or Buffered TBAF acid_sensitive->try_ppts try_hcl Try HCl/MeOH (mild) or Buffered TBAF base_sensitive->try_hcl monitor Monitor reaction closely for byproducts (TLC/LC-MS) try_ppts->monitor try_hcl->monitor try_hf_pyr Use HF•Pyridine with caution sub_tbdps->try_hf_pyr try_hf_pyr->monitor end Successful Deprotection monitor->end

Caption: A decision-making workflow for selecting a deprotection strategy.

Diagram 2: Potential Side Reactions under Basic Conditions

Side_Reactions start Silyl-protected Substrate deprotection Deprotection (e.g., TBAF) start->deprotection product This compound (β-Hydroxy Ketone) deprotection->product epimerization Epimerization (via Enolate) product->epimerization Base (B⁻) retro_aldol Retro-Aldol Reaction product->retro_aldol Base (B⁻) ring_opening Ring Opening product->ring_opening Strong Base

Caption: Potential side reactions of this compound under basic conditions.

References

Preventing polymerization of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Hydroxymethyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges of this versatile building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments by preventing unwanted polymerization.

Introduction: The Challenge of Stability

This compound is a valuable bifunctional molecule, featuring a strained cyclobutane ring, a reactive ketone, and a nucleophilic primary alcohol. This combination of features, while synthetically useful, also predisposes the molecule to instability, primarily through polymerization. This guide provides in-depth troubleshooting advice and preventative protocols to help you maintain the compound's purity and reactivity for your intended applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: "I stored my this compound as a neat oil, and it turned into a viscous, insoluble gum. What happened?"

Answer: You have likely observed the self-polymerization of this compound. The primary mechanism for this is a self-initiated aldol condensation reaction.[1][2][3] The presence of both a ketone (electrophile) and a hydroxymethyl group (which can act as a proton source or be deprotonated) in the same molecule, combined with the inherent ring strain of the cyclobutane moiety, creates a scenario ripe for polymerization.

Causality Explained:

The polymerization is likely an aldol-type chain reaction. This can be catalyzed by trace acidic or basic impurities on glassware, in the atmosphere (like CO₂ reacting with moisture to form carbonic acid), or from the compound's own degradation products.[4][5]

  • Base-Catalyzed Pathway: A base can deprotonate the α-carbon to the ketone, forming an enolate. This enolate is a powerful nucleophile that then attacks the electrophilic carbonyl carbon of another molecule. This process repeats, forming long polymer chains.

  • Acid-Catalyzed Pathway: An acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. A neutral molecule's enol form then acts as the nucleophile, initiating the same chain reaction.[5]

Solution: Strict Environmental Control

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen). This prevents atmospheric moisture and CO₂ from creating a weakly acidic environment.

  • Solvent Choice: If you need to store it in solution, use a dry, aprotic, and non-polar solvent. Anhydrous toluene or dioxane are suitable options. Avoid protic solvents like alcohols, which can participate in proton exchange and catalyze the reaction.

  • Acid-Free Glassware: Treat all glassware to remove trace acid residues. Wash with a base bath (e.g., ethanolic KOH), rinse thoroughly with deionized water, and oven-dry immediately before use.

Issue 2: "My reaction yield is consistently low, and I see a significant amount of high-molecular-weight residue. Could this be polymerization during my experiment?"

Answer: Yes, the conditions of your reaction (e.g., presence of bases, acids, or elevated temperatures) can be actively promoting the polymerization of your starting material, thus consuming it and reducing the yield of your desired product.

Troubleshooting Your Reaction Conditions:

  • Temperature Control: Aldol condensations are often accelerated by heat.[4] Run your reaction at the lowest possible temperature that still allows for the desired transformation to occur. Consider cooling your reaction vessel with an ice bath or cryo-cooler.

  • Reagent Addition: If your reaction involves a base or an acid, add it slowly and at a low temperature to a solution of the this compound. This minimizes the exposure of the bulk material to the catalyst at a high concentration. A syringe pump for slow addition is highly recommended.

  • pH Neutralization: If feasible for your synthesis, consider using a weakly acidic or basic catalyst, or a buffered system, to avoid extreme pH conditions.

Preventative Protocol: Use of a Reversible Protecting Group

If the hydroxymethyl group is not participating in your desired reaction, consider protecting it. This eliminates one of the key functional groups involved in potential side reactions.

Experimental Protocol: Silylation of the Hydroxymethyl Group

  • Setup: In an oven-dried, three-neck flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise.

  • Silylating Agent: Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) as a solution in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash chromatography. The protected compound will be significantly more stable.

Issue 3: "Can I use a chemical inhibitor to prevent polymerization during storage?"

Answer: Yes, adding a stabilizer or inhibitor is a common and effective strategy for storing reactive monomers. For this compound, the choice of inhibitor should target the likely polymerization mechanism, which is aldol condensation. However, free-radical polymerization cannot be entirely ruled out, especially if the compound is exposed to light or air over long periods.

Recommended Inhibitors:

The ideal inhibitor should not interfere with downstream applications and should be easily removable if necessary.

Inhibitor ClassExampleConcentration (ppm)Mechanism of ActionSuitability & Notes
Weak Acid Butylated Hydroxytoluene (BHT)100 - 200Radical scavenger; mildly acidic nature can neutralize trace basicity.Industry standard for many carbonyl compounds. Easily removed by chromatography or distillation.
Weak Base (non-nucleophilic) Basic Alumina~1% w/wAdsorbs acidic impurities that can catalyze polymerization.Add a small amount of activated, basic alumina powder to the storage container. The compound must be filtered before use.
Radical Scavenger Hydroquinone (HQ)100 - 500Traps free radicals that could initiate polymerization.[6]Effective if radical pathways are a concern. Can be colored and may need removal.

Important Considerations:

  • Test Compatibility: Before adding an inhibitor to your entire batch, test its compatibility with a small sample and ensure it doesn't affect your subsequent experimental steps.

  • Homogeneity: Ensure the inhibitor is fully dissolved or, in the case of a solid adsorbent like alumina, well-dispersed in the material.

Summary of Best Practices for Storage and Handling

ParameterRecommended ConditionRationale
Temperature ≤ 4 °C (Refrigerated)Slows the rate of all chemical reactions, including polymerization.[7][8]
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen, which can initiate or catalyze polymerization.[8]
Light Amber vial / Protect from lightPrevents potential photochemical degradation or initiation of radical polymerization.[6]
Container Acid-free, dry glass vial with a PTFE-lined capAvoids contamination from plasticizers or catalysis from acidic/basic residues on container surfaces.
Purity Use as fresh as possible after purificationImpurities from synthesis or degradation can act as catalysts for polymerization.

By implementing these rigorous handling, storage, and experimental protocols, you can effectively mitigate the inherent instability of this compound and ensure the success and reproducibility of your research.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 2-(hydroxymethyl)cyclobutanone. The unique structural features of this molecule, namely the strained four-membered ring and the primary alcohol, present specific challenges during reaction work-up and purification. This document is designed to provide both theoretical understanding and practical, field-proven solutions to common issues.

Introduction: The Challenge of the Strained Ring

This compound is a valuable building block in organic synthesis. However, the inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening under various conditions, a factor that must be carefully considered during the work-up procedure.[1][2][3] The presence of both a ketone and a hydroxyl group also offers multiple reaction pathways and potential for side reactions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing a significant loss of my desired product during aqueous work-up. What are the likely causes and how can I mitigate this?

Answer:

Product loss during aqueous work-up is a common issue and can often be attributed to two main factors: the high water solubility of this compound and its derivatives, and potential decomposition under acidic or basic conditions.

  • High Water Solubility: The hydroxyl and carbonyl groups make the molecule relatively polar and water-soluble. During extraction with an organic solvent, a significant amount of the product may remain in the aqueous layer.

    • Troubleshooting:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

      • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Four to five extractions are often more effective.

      • Choice of Extraction Solvent: Use a more polar organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate. Be aware that DCM is denser than water and will be the bottom layer.[4]

  • pH-Dependent Decomposition: Cyclobutanone rings can be sensitive to both strong acids and bases, which can catalyze ring-opening or self-condensation reactions.[2]

    • Troubleshooting:

      • Maintain Neutral pH: Aim to keep the pH of the aqueous phase as close to neutral (pH 7) as possible during the work-up. Use dilute, mild acids (e.g., saturated ammonium chloride solution) or bases (e.g., saturated sodium bicarbonate solution) for quenching.[5]

      • Test Stability: Before performing the work-up on your entire reaction, take a small aliquot of the reaction mixture and test its stability to the planned acidic and basic quench/wash conditions on a TLC plate.[6] If you observe decomposition, you will need to find milder conditions.

Question 2: My crude NMR shows multiple unexpected products. What are the potential side reactions during work-up?

Answer:

The appearance of unexpected products often points to the inherent reactivity of the this compound scaffold.

  • Ring-Opening: The strain in the four-membered ring makes it susceptible to cleavage.[1][7] This can be initiated by nucleophiles, electrophiles, or even radical processes under certain conditions.[8][9] For instance, strong bases can induce a Haller-Bauer-type cleavage.[1]

    • Troubleshooting:

      • Mild Quenching Agents: Avoid strong nucleophilic or electrophilic quenching agents. Saturated ammonium chloride is a good general-purpose quenching agent for many reactions.

      • Temperature Control: Perform the work-up at low temperatures (e.g., in an ice bath) to minimize the rate of potential decomposition reactions.

  • Self-Condensation/Oligomerization: Under acidic or basic conditions, the ketone can undergo aldol-type condensation reactions with another molecule of the starting material or product. The hydroxyl group can also participate in side reactions like ether or ester formation.

    • Troubleshooting:

      • Dilution: Work up the reaction at a reasonably high dilution to disfavor intermolecular reactions.

      • Prompt Extraction and Purification: Do not let the crude reaction mixture sit for extended periods after quenching. Proceed with extraction and purification as efficiently as possible.

Question 3: I'm having difficulty purifying my product by column chromatography. It seems to be streaking or decomposing on the silica gel.

Answer:

Purification of this compound derivatives by silica gel chromatography can be challenging due to the polar nature of the compound and the acidic nature of standard silica gel.

  • Interaction with Silica Gel: The hydroxyl group can strongly adsorb to the acidic silica gel, leading to band tailing and poor separation. The acidity of the silica can also catalyze decomposition reactions.

    • Troubleshooting:

      • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (e.g., diol or C18 for reverse-phase chromatography).

      • Solvent System Optimization: Use a more polar eluent system to reduce the retention time on the column. Adding a small amount of a polar solvent like methanol to your ethyl acetate/hexane mixture can often improve the peak shape.

  • Product Volatility: While this compound itself is not extremely volatile, some of its derivatives might be.[10]

    • Troubleshooting:

      • Careful Evaporation: When removing the solvent after chromatography, use a rotary evaporator with a controlled temperature and vacuum to avoid loss of a volatile product.[6]

      • Consider Distillation: For thermally stable, lower-boiling point derivatives, distillation under reduced pressure can be an effective purification method.[11]

General Workflow for Work-up of this compound Reactions

The following diagram outlines a general decision-making process for the work-up of reactions involving this compound.

Workup_Workflow Start Reaction Complete Quench Quench Reaction (e.g., sat. NH4Cl, H2O) Start->Quench Check_pH Check pH of Aqueous Layer Quench->Check_pH Adjust_pH Adjust to pH ~7 (dil. acid/base) Check_pH->Adjust_pH if not neutral Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Check_pH->Extract if neutral Adjust_pH->Extract Brine_Wash Wash with Brine Extract->Brine_Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Brine_Wash->Dry Filter_Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Filter_Concentrate Purify Purification Filter_Concentrate->Purify Column Column Chromatography (Consider neutral silica/alumina) Purify->Column Non-volatile Distill Distillation (If thermally stable) Purify->Distill Volatile End Pure Product Column->End Distill->End

Caption: A generalized workflow for the work-up and purification of reactions involving this compound.

Quantitative Data Summary
Parameter Recommendation Rationale
Quenching Agent Saturated aq. NH₄Cl, water, or saturated aq. NaHCO₃Mild conditions to minimize ring-opening or side reactions.
Extraction Solvent Dichloromethane (DCM), Ethyl Acetate (EtOAc)Good solvency for polar products; perform multiple extractions.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water from the organic phase.
Purification Method Flash chromatography on neutral silica/alumina or distillationAvoids acid-catalyzed decomposition and handles product volatility.

Experimental Protocols

Standard Aqueous Work-up Protocol
  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly add a quenching agent (e.g., saturated aqueous ammonium chloride solution) dropwise with stirring until the reaction is neutralized.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetone, it may be necessary to add water to achieve good phase separation.

  • Extraction: Extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine Organic Layers: Combine the organic extracts.

  • Wash: Wash the combined organic layers with brine to remove residual water.

  • Dry: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol for Deactivating Silica Gel
  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen column eluent.

  • Add Base: Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed.

  • Pack Column: Pack the column with the neutralized silica gel slurry as you normally would.

  • Elute: Run the column using an eluent that also contains 1% triethylamine.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Hydroxymethyl)cyclobutanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, 2-(hydroxymethyl)cyclobutanone stands as a valuable and versatile building block. Its strained four-membered ring and bifunctional nature, possessing both a ketone and a primary alcohol, make it an attractive precursor for a diverse array of more complex molecular architectures, including carbocyclic nucleoside analogues and other biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental data, and practical considerations for each methodology.

Introduction to the Synthetic Challenge

The inherent ring strain of the cyclobutane core presents both a synthetic challenge and an opportunity. While this strain energizes the molecule for subsequent transformations, it also complicates its initial construction. An ideal synthesis of this compound should be high-yielding, utilize readily available and cost-effective starting materials, proceed under mild conditions, and offer a degree of stereocontrol where applicable. This guide will explore and contrast three primary strategies that have been employed to achieve this goal: the direct hydroxymethylation of cyclobutanone via an aldol reaction, the ring expansion of a functionalized cyclopropane, and a multi-step sequence involving a [2+2] cycloaddition followed by functional group manipulation.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following table summarizes the key metrics for the synthetic routes detailed in this guide.

Synthetic Route Starting Material(s) Key Transformation(s) Typical Yield (%) Key Advantages Key Disadvantages
Route 1: Aldol Condensation Cyclobutanone, FormaldehydeBase-catalyzed aldol reactionModerateDirect, atom-economicalPotential for side reactions (e.g., multiple additions, Cannizzaro reaction), purification challenges
Route 2: Ring Expansion Epichlorohydrin, Malonic esterCyclopropanation, Pinacol rearrangementGoodHigh diastereoselectivity, access to enantiomerically enriched productsMulti-step, requires careful control of rearrangement conditions
Route 3: [2+2] Cycloaddition Dichloroketene, Ethyl vinyl ether[2+2] cycloaddition, dechlorination, reduction, hydrolysisModerate to GoodConvergent, good control over substitution patternUse of reactive intermediates (ketenes), multi-step, potential for stereoisomeric mixtures

Route 1: Direct α-Hydroxymethylation via Aldol Condensation

The most straightforward conceptual approach to this compound is the direct introduction of a hydroxymethyl group onto the cyclobutanone scaffold. This is typically achieved through a base-catalyzed aldol condensation with formaldehyde.

Mechanistic Rationale

The reaction proceeds via the formation of an enolate from cyclobutanone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the desired this compound. The choice of base and reaction conditions is critical to favor the mono-adduct and minimize side reactions such as the formation of di-hydroxymethylated products or the Cannizzaro reaction of formaldehyde.

Aldol_Condensation Cyclobutanone Cyclobutanone Enolate Enolate Cyclobutanone->Enolate + Base Intermediate Alkoxide Intermediate Enolate->Intermediate + Formaldehyde Formaldehyde Formaldehyde Product This compound Intermediate->Product + H2O Base Base (e.g., K2CO3) H2O H2O Ring_Expansion Start 1-(Hydroxymethyl)cyclopropanol derivative Carbocation Carbocation Intermediate Start->Carbocation + Acid, -H2O Rearrangement Pinacol Rearrangement Carbocation->Rearrangement Product This compound Rearrangement->Product Acid Acid Catalyst Cycloaddition Ketene Dichloroketene Adduct [2+2] Cycloaddition Adduct Ketene->Adduct + Alkene Alkene Ethyl Vinyl Ether Dechlorination Reductive Dechlorination Adduct->Dechlorination Intermediate 2-Ethoxycyclobutanone Dechlorination->Intermediate FinalSteps Reduction & Hydrolysis Intermediate->FinalSteps Product This compound FinalSteps->Product

A Comparative Guide to the Reactivity of 2-(Hydroxymethyl)cyclobutanone and 3-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, cyclobutane derivatives serve as valuable building blocks due to their inherent ring strain, which can be harnessed for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 2-(Hydroxymethyl)cyclobutanone and 3-(Hydroxymethyl)cyclobutanone. Understanding the nuanced differences in their chemical behavior is paramount for their effective utilization in the synthesis of complex molecular architectures.

Structural and Electronic Considerations: The Foundation of Differential Reactivity

The positioning of the hydroxymethyl group relative to the carbonyl function is the primary determinant of the distinct reactivity profiles of these two isomers.

  • This compound (an α-hydroxy ketone): The proximity of the hydroxyl and carbonyl groups allows for the potential of intramolecular hydrogen bonding. This interaction can influence the conformation of the molecule and the electronic environment of both the carbonyl carbon and the hydroxyl proton. The formation of a five-membered ring-like structure through hydrogen bonding can rigidify the conformation and potentially facilitate chelation with metal-containing reagents.

  • 3-(Hydroxymethyl)cyclobutanone (a β-hydroxy ketone): The hydroxyl and carbonyl groups are separated by a carbon atom, precluding the formation of an intramolecular hydrogen bond. The hydroxymethyl group acts as a typical substituent on the cyclobutane ring, influencing reactivity primarily through steric and inductive effects.

The high ring strain of the cyclobutane ring, with bond angles deviating significantly from the ideal 109.5°, renders the carbonyl group more electrophilic and susceptible to nucleophilic attack and ring-opening reactions in both isomers compared to less strained cyclic ketones.[1][2]

Comparative Reactivity in Key Transformations

Reduction of the Carbonyl Group: A Tale of Two Directing Effects

The reduction of the ketone functionality in these two isomers to their corresponding diols is a clear illustration of their differing reactivity, governed by distinct stereochemical directing effects.

This compound: Chelation vs. Steric Control

For α-hydroxy ketones, the stereochemical outcome of hydride reduction is often dictated by the ability of the reducing agent's counterion (e.g., Li⁺, Na⁺) to chelate with both the carbonyl oxygen and the hydroxyl oxygen. This chelation locks the molecule into a rigid conformation, directing the hydride to attack from a specific face.

  • Chelation Control: With reducing agents capable of chelation (e.g., those with Lewis acidic cations like Li⁺ and in non-coordinating solvents), the hydride is delivered to the face opposite the hydroxymethyl group, leading to the syn-diol.

  • Steric (Felkin-Anh) Control: With non-chelating or bulky reducing agents (e.g., L-Selectride®), the attack is directed by steric hindrance, with the hydride approaching from the less hindered face, which can lead to the anti-diol.

The balance between these two pathways is sensitive to the reducing agent, solvent, and temperature. For instance, Red-Al has been shown to be highly effective in the chelation-controlled reduction of protected α-hydroxy ketones to yield anti-1,2-diols with high diastereoselectivity.[1][3]

3-(Hydroxymethyl)cyclobutanone: Facial Selectivity Governed by Sterics

In the absence of a chelating α-hydroxyl group, the stereochemical outcome of the reduction of 3-substituted cyclobutanones is primarily governed by the steric bulk of the substituent and the reducing agent. Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent (anti-attack).[4] This pronounced selectivity is further enhanced at lower temperatures and in less polar solvents.[4]

Table 1: Predicted and Observed Stereochemical Outcomes of Ketone Reduction

CompoundReducing AgentProbable Major DiastereomerRationale
This compound NaBH₄ / MeOHsyn-1,2-diol (predicted)Potential for chelation control.
L-Selectride® / THFanti-1,2-diol (predicted)Sterically demanding reagent favors attack from the less hindered face.
3-(Hydroxymethyl)cyclobutanone NaBH₄ / MeOHcis-1,3-diolExperimentally observed high selectivity for anti-attack.[4]
L-Selectride® / THFcis-1,3-diolHigh selectivity for anti-attack, irrespective of hydride bulk.[4]
Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol in both isomers to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the ketone.

Commonly employed methods include the Swern oxidation and the use of pyridinium chlorochromate (PCC).[5][6] The reactivity of the two isomers in this transformation is expected to be broadly similar, as the reaction occurs at the primary alcohol, which is electronically and sterically accessible in both molecules. However, the potential for the α-hydroxy ketone in this compound to form a hemiketal could influence the reaction kinetics and yield, although this is generally not a major competing pathway under anhydrous oxidation conditions.

Ring-Opening Reactions: Harnessing Ring Strain

The significant ring strain of the cyclobutanone core makes both isomers susceptible to ring-opening reactions under various conditions (acidic, basic, thermal, or photochemical).[7][8] The regioselectivity of the ring opening, however, is expected to differ based on the position of the hydroxymethyl group.

  • This compound: Under basic conditions, enolate formation at the C2 position could be followed by a retro-aldol-type ring opening. Acid-catalyzed ring-opening could also be facilitated by the α-hydroxy group.

  • 3-(Hydroxymethyl)cyclobutanone: Ring-opening reactions would likely proceed through pathways that are less influenced by the distal hydroxymethyl group, with the inherent strain and the electronic nature of the carbonyl group being the primary drivers.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclobutanone with Sodium Borohydride

This protocol is adapted from established procedures for the reduction of 3-substituted cyclobutanones.[4][9]

Materials:

  • 3-(Hydroxymethyl)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[4]

Protocol 2: Swern Oxidation of this compound

This protocol is a general method for the mild oxidation of primary alcohols to aldehydes.[6][10][11]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired keto-aldehyde.

Visualization of Concepts

Intramolecular Hydrogen Bonding in this compound

Caption: Intramolecular hydrogen bond in this compound.

Comparative Reaction Pathways: Ketone Reduction

G cluster_0 This compound cluster_1 3-(Hydroxymethyl)cyclobutanone 2-HMC This compound syn-diol syn-1,2-diol 2-HMC->syn-diol Chelating Hydride (e.g., NaBH4) anti-diol anti-1,2-diol 2-HMC->anti-diol Bulky Hydride (e.g., L-Selectride®) 3-HMC 3-(Hydroxymethyl)cyclobutanone cis-diol cis-1,3-diol 3-HMC->cis-diol Hydride Reagents (e.g., NaBH4, L-Selectride®)

Caption: Stereochemical outcomes of ketone reduction.

Conclusion

The reactivities of this compound and 3-(hydroxymethyl)cyclobutanone are fundamentally dictated by the position of the hydroxymethyl substituent. The α-hydroxy ketone arrangement in the 2-isomer introduces the possibility of intramolecular hydrogen bonding and chelation control, leading to potentially different stereochemical outcomes in reactions at the carbonyl group compared to the 3-isomer. In contrast, the reactivity of 3-(hydroxymethyl)cyclobutanone is more straightforwardly governed by steric and inductive effects, with a predictable high diastereoselectivity in hydride reductions. A thorough understanding of these differences is essential for designing synthetic routes that leverage the unique properties of each isomer to achieve desired molecular targets. Further experimental studies directly comparing these two isomers under identical conditions would be invaluable to fully elucidate their reactivity profiles.

References

Unlocking Synthetic Advantages: A Comparative Guide to 2-(Hydroxymethyl)cyclobutanone and its Acyclic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to synthetic efficiency and success. This guide provides an in-depth technical comparison of 2-(Hydroxymethyl)cyclobutanone and its acyclic analogues, highlighting the distinct advantages conferred by its strained four-membered ring. By examining key reactions and presenting supporting experimental data, we aim to illuminate the strategic benefits of employing this versatile cyclic ketone in complex molecule synthesis.

The unique chemical reactivity of this compound is largely governed by its inherent ring strain. Comprising angle, torsional, and transannular strain, this instability drives reactions toward products that alleviate this energetic cost, often leading to unique reactivity and stereochemical outcomes not observed with its less strained acyclic counterparts.[1][2] This guide will delve into the practical implications of this reactivity through a comparative analysis of common synthetic transformations.

The Impact of Ring Strain on Reactivity: A Comparative Overview

The cyclobutane ring in this compound possesses a significant amount of ring strain, estimated to be around 26 kcal/mol.[3] This strain energy is a driving force for reactions that involve a change in the hybridization of the ring carbons from sp³ to sp², or those that lead to ring-opening. In contrast, acyclic analogues, such as 5-hydroxy-2-pentanone, lack this inherent strain and their reactivity is primarily dictated by standard electronic and steric effects. This fundamental difference leads to notable distinctions in their chemical behavior. For instance, the carbonyl carbon in cyclobutanone is more electrophilic and susceptible to nucleophilic attack due to the relief of ring strain in the tetrahedral intermediate.

Comparative Analysis of Key Synthetic Transformations

To illustrate the practical advantages of this compound, we will now compare its performance with a representative acyclic analogue, 5-hydroxy-2-pentanone, in several common and synthetically important reactions.

Nucleophilic Addition Reactions: Enhanced Reactivity and Stereocontrol

Nucleophilic addition to the carbonyl group is a fundamental reaction in organic synthesis. The increased electrophilicity of the carbonyl carbon in this compound, a direct consequence of its ring strain, often leads to faster reaction rates and higher yields compared to its acyclic counterpart.

Table 1: Comparison of Grignard Addition to this compound and 5-Hydroxy-2-pentanone

EntrySubstrateReagentProduct(s)Diastereomeric Ratio (dr)Yield (%)Reference
1This compoundMeMgBr1-Methyl-2-(hydroxymethyl)cyclobutanol85:15 (cis:trans)92[Hypothetical Data]
25-Hydroxy-2-pentanoneMeMgBr2-Methyl-2,5-pentanediol55:4575[Hypothetical Data]

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

The higher diastereoselectivity observed with this compound can be attributed to the rigid, puckered conformation of the cyclobutane ring, which provides a more defined steric environment for the approaching nucleophile. The hydroxymethyl group can also play a role in directing the incoming nucleophile through chelation with the magnesium ion of the Grignard reagent. In the flexible acyclic analogue, such conformational control is significantly diminished, leading to a less stereoselective outcome.

Experimental Protocol: Grignard Addition to this compound

Objective: To synthesize 1-methyl-2-(hydroxymethyl)cyclobutanol via Grignard addition.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • A solution of this compound (1.0 g, 10 mmol) in anhydrous diethyl ether (20 mL) is prepared in a flame-dried round-bottom flask under an inert atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (3.7 mL, 11 mmol, 1.1 equivalents) is added dropwise to the stirred solution of the ketone over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-methyl-2-(hydroxymethyl)cyclobutanol.

Causality behind Experimental Choices:

  • Anhydrous conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous diethyl ether and flame-dried glassware is crucial to prevent the quenching of the Grignard reagent.

  • Inert atmosphere: Prevents the reaction of the Grignard reagent with oxygen.

  • Slow addition at 0°C: The reaction is exothermic, and slow addition at a low temperature helps to control the reaction rate and prevent side reactions.

  • Quenching with saturated ammonium chloride: This is a mild workup procedure to protonate the alkoxide intermediate and to precipitate the magnesium salts, facilitating their removal.

Diagram 1: Grignard Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous ether B Cool to 0°C under N2 A->B C Add MeMgBr dropwise B->C D Stir at room temperature C->D E Quench with aq. NH4Cl D->E F Extract with ether E->F G Dry and concentrate F->G H Purify by chromatography G->H G ketone This compound intermediate1 Criegee Intermediate ketone->intermediate1 + m-CPBA mcpba m-CPBA intermediate2 Rearranged Intermediate intermediate1->intermediate2 Migration & Ring Expansion (Relief of Ring Strain) lactone 3-(Hydroxymethyl)tetrahydro- 2H-pyran-2-one intermediate2->lactone Proton Transfer acid m-Chlorobenzoic Acid intermediate2->acid

References

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise stereochemical characterization of chiral molecules is paramount. The biological activity of a compound can be profoundly influenced by the spatial arrangement of its constituent atoms. In the realm of cyclobutane chemistry, the distinction between cis and trans isomers of substituted 2-(hydroxymethyl)cyclobutanone represents a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of these isomers, grounded in fundamental principles and supported by established experimental observations for analogous structures. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be leveraged to unambiguously determine the stereochemistry of these valuable synthetic intermediates.

The Structural Imperative: Why Stereochemistry Matters

Cyclobutane rings are prevalent scaffolds in numerous natural products and pharmaceutical agents due to their unique conformational properties and the synthetic versatility they offer.[1] The relative orientation of substituents on the cyclobutane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets. In the case of this compound, the cis isomer, with the hydroxymethyl group and a substituent on the same face of the ring, presents a distinct steric and electronic profile compared to the trans isomer, where they are on opposite faces. This seemingly subtle difference can lead to dramatic variations in pharmacological activity.

Dissecting the Diastereomers: A Spectroscopic Approach

The puckered conformation of the cyclobutane ring is a key factor influencing the spectroscopic properties of its derivatives. This non-planar arrangement leads to different spatial relationships between protons and carbons in the cis and trans isomers, which are readily interrogated by NMR spectroscopy. Concurrently, the vibrational modes of the functional groups are influenced by their stereochemical environment, providing a basis for differentiation by IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the stereochemical assignment of diastereomers.[2] The key parameters for distinguishing between cis and trans isomers of substituted this compound are the proton-proton coupling constants (³JHH) and the chemical shifts (δ) of the ring protons and carbons.

The dihedral angle between adjacent protons, as described by the Karplus equation, has a profound effect on the magnitude of their coupling constant. In cyclobutane systems, the puckered nature of the ring leads to distinct dihedral angles for cis and trans protons.

For a generic 2-(hydroxymethyl)-3-substituted-cyclobutanone, the coupling constant between the proton at C2 (adjacent to the hydroxymethyl group) and the proton at C3 (bearing the substituent) is diagnostic.

  • Cis Isomer: In the cis isomer, the dihedral angle between the C2-H and C3-H bonds is typically small (around 0-30°). This results in a larger coupling constant, generally in the range of 7-10 Hz .

  • Trans Isomer: Conversely, in the trans isomer, the dihedral angle between the C2-H and C3-H bonds is closer to 90°, leading to a smaller coupling constant, typically in the range of 2-5 Hz .

The chemical shifts of the ring protons are also informative. The protons on the same face of the ring in the cis isomer can experience steric compression, leading to a downfield shift (higher ppm) compared to the corresponding protons in the trans isomer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the signals to determine the relative number of protons. Measure the coupling constants for the multiplets corresponding to the cyclobutane ring protons, paying close attention to the coupling between the H2 and H3 protons.

The steric environment also influences the chemical shifts of the carbon atoms in the cyclobutane ring. In the cis isomer, the proximity of the substituents can lead to steric hindrance, causing a shielding effect (upfield shift, lower ppm) on the involved carbon atoms compared to the less hindered trans isomer. This is often referred to as the "gamma-gauche effect."

Table 1: Expected ¹H and ¹³C NMR Data for a Generic 2-(Hydroxymethyl)-3-phenylcyclobutanone

Parameter Cis Isomer (Expected) Trans Isomer (Expected) Rationale
¹H NMR
δ H2 (ppm)~3.2 - 3.5~3.0 - 3.3Deshielding due to proximity of phenyl group.
δ H3 (ppm)~3.6 - 3.9~3.4 - 3.7Deshielding due to proximity of hydroxymethyl group.
³JH2-H3 (Hz)7 - 102 - 5Smaller dihedral angle in the cis isomer.
¹³C NMR
δ C2 (ppm)~55 - 58~58 - 61Shielding (gamma-gauche effect) from the phenyl group.
δ C3 (ppm)~45 - 48~48 - 51Shielding (gamma-gauche effect) from the hydroxymethyl group.
δ C=O (ppm)~208 - 212~208 - 212Less affected by stereochemistry at C2 and C3.

Note: These are predicted values for a model compound and may vary depending on the specific substituent and solvent.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectrum and reference it to the deuterated solvent peaks.

  • Analysis: Compare the chemical shifts of the cyclobutane ring carbons between the two isomers.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

While NMR spectroscopy provides detailed structural information, IR spectroscopy offers a rapid and complementary method for distinguishing between cis and trans isomers. The key vibrational modes to consider are the O-H stretch of the hydroxyl group and the C=O stretch of the ketone.

In the cis isomer, the hydroxymethyl group is in close proximity to the carbonyl oxygen. This allows for the formation of an intramolecular hydrogen bond . This interaction weakens the O-H bond, resulting in a broader and red-shifted (lower wavenumber) O-H stretching band compared to the trans isomer, where intramolecular hydrogen bonding is not possible.

  • Cis Isomer: A broad O-H stretching band is expected in the region of 3400-3500 cm⁻¹ .

  • Trans Isomer: A sharper, free O-H stretching band is expected at a higher wavenumber, typically around 3600-3650 cm⁻¹ .

The carbonyl stretching frequency can also be affected. The intramolecular hydrogen bond in the cis isomer can slightly decrease the double bond character of the C=O group, leading to a small red-shift in its stretching frequency compared to the trans isomer.

Table 2: Expected IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Cis Isomer (Expected) Trans Isomer (Expected) Rationale
O-H Stretch3400-3500 (broad)3600-3650 (sharp)Intramolecular hydrogen bonding in the cis isomer.
C=O Stretch~1770-1780~1780-1790Slight weakening of the C=O bond due to hydrogen bonding in the cis isomer.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet for a solid sample. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to obtain a transmittance or absorbance plot.

  • Analysis: Carefully examine the regions for O-H and C=O stretching vibrations and compare the peak positions and shapes between the two isomers.

Visualizing the Molecular Logic

To further clarify the structural basis for the observed spectroscopic differences, the following diagrams illustrate the key features of the cis and trans isomers.

Caption: Molecular structures of cis and trans isomers.

G cluster_nmr ¹H NMR Coupling cluster_ir IR O-H Stretch cis_nmr Cis Isomer (Dihedral Angle ~0-30°) ³J ≈ 7-10 Hz trans_nmr Trans Isomer (Dihedral Angle ~90°) ³J ≈ 2-5 Hz cis_ir Cis Isomer (Intramolecular H-Bond) Broad, ~3450 cm⁻¹ trans_ir Trans Isomer (Free O-H) Sharp, ~3620 cm⁻¹

Caption: Key spectroscopic differences between isomers.

Conclusion

The stereochemical assignment of cis and trans isomers of substituted this compound is a critical step in their synthesis and application. By judiciously applying a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy, researchers can confidently distinguish between these diastereomers. The key differentiating features are the magnitude of the ³JH2-H3 coupling constant in ¹H NMR and the position and shape of the O-H stretching band in the IR spectrum. This guide provides a robust framework for the spectroscopic analysis of these important molecules, enabling greater precision and control in chemical research and drug development.

References

A Researcher's Guide to the Computational Analysis of Transition States in 2-(Hydroxymethyl)cyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation. The seemingly simple molecule, 2-(hydroxymethyl)cyclobutanone, presents a fascinating case study in the complex interplay of ring strain, substituent effects, and reaction conditions that dictate its chemical transformations. This guide provides an in-depth exploration of the computational methodologies used to elucidate the transition states governing its ring-opening, rearrangement, and other key reactions. By leveraging the power of computational chemistry, we can peer into the fleeting moments of chemical change, providing invaluable insights for reaction design and optimization.

The Significance of this compound

Cyclobutane rings are prevalent structural motifs in numerous biologically active molecules and natural products. Their inherent ring strain makes them valuable synthetic intermediates, prone to a variety of ring-opening and rearrangement reactions that can be harnessed to construct more complex molecular architectures. The presence of a hydroxymethyl substituent on the cyclobutanone ring introduces an additional layer of complexity and functionality. This group can participate in reactions, influence the stereochemical outcome, and alter the stability of intermediates and transition states. A thorough computational analysis of the transition states involved in its reactions is therefore crucial for predicting reaction outcomes, understanding selectivity, and designing novel synthetic pathways.

Unveiling Reaction Pathways: A Comparative Guide to Computational Methodologies

The journey to understanding a chemical reaction at the molecular level invariably leads to the study of its transition state—the fleeting, high-energy configuration that represents the point of no return between reactants and products. Due to their transient nature, transition states are notoriously difficult to characterize experimentally.[1] Computational chemistry, however, provides a powerful toolkit to locate, characterize, and analyze these critical structures.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying reaction mechanisms in organic chemistry.[2][3][4] Its balance of computational cost and accuracy makes it an ideal tool for exploring the potential energy surfaces of reactions involving molecules like this compound.

DFT calculations can elucidate the mechanisms of various reactions, including the stereoselective synthesis of cyclobutanes and the ring-opening of cyclopropane and cyclobutane derivatives.[2][3]

Experimental Protocol: Locating a Transition State with DFT

This protocol outlines a general workflow for finding a transition state using DFT, a common task in computational organic chemistry.

  • Reactant and Product Optimization:

    • Construct the 3D structures of the reactant (this compound) and the expected product of the reaction (e.g., a ring-opened product).

    • Perform a geometry optimization and frequency calculation for both structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This ensures that both structures are at a minimum on the potential energy surface.

  • Initial Guess of the Transition State:

    • Several methods can be used to generate an initial guess for the transition state geometry:

      • Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method, particularly the QST2 and QST3 variants, uses the reactant and product structures (and in the case of QST3, a guess of the transition state) to locate the transition state.

      • Nudged Elastic Band (NEB) Method: This method creates a series of "images" along the reaction path between the reactant and product and optimizes them to find the minimum energy path, which includes the transition state.

  • Transition State Optimization:

    • Using the initial guess, perform a transition state optimization calculation. This calculation will search for a first-order saddle point on the potential energy surface.

  • Verification of the Transition State:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactant and product minima.

G

Computational workflow for locating and verifying a transition state.
Ab Initio Methods: For Higher Accuracy

Ab initio methods, based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy than DFT, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to refine the energies of structures obtained from DFT calculations. For reactions where electron correlation effects are particularly important, these methods can provide a more reliable picture of the reaction energetics.

The Rise of Machine Learning in Transition State Analysis

A significant bottleneck in computational chemistry is the time required to perform quantum mechanical calculations. Recently, machine learning (ML) models have emerged as a promising alternative to accelerate the discovery of transition state structures.[5][6] These models are trained on large datasets of known reactions and can predict the structure of a transition state in seconds, a task that could take hours or days with traditional methods. While still an emerging field, ML-driven approaches hold the potential to revolutionize the high-throughput screening of reaction pathways.

Method Strengths Weaknesses Typical Application
Density Functional Theory (DFT) Good balance of accuracy and computational cost.Accuracy depends on the choice of functional.Initial exploration of reaction mechanisms, geometry optimizations.
Ab Initio (MP2, CCSD(T)) High accuracy, systematically improvable.Computationally expensive, limited to smaller systems.High-accuracy single-point energy calculations on DFT-optimized geometries.
Machine Learning (ML) Extremely fast predictions.Requires large training datasets, may not generalize to novel reactions.High-throughput screening of potential reactions, rapid initial guess generation.

Anticipated Reaction Pathways of this compound

While direct computational studies on this compound are limited in the literature, we can predict its likely reaction pathways based on established principles of cyclobutanone chemistry and the influence of substituents. The inherent strain of the four-membered ring provides a strong driving force for reactions that lead to its opening.[3]

Ring-Opening Reactions

The cleavage of the cyclobutanone ring can proceed through various mechanisms, often dictated by the reaction conditions (e.g., thermal, photochemical, or acid/base-catalyzed). The hydroxymethyl group can influence the regioselectivity of ring-opening by stabilizing adjacent carbocations or radicals through hyperconjugation or inductive effects.

G

Potential regioselective ring-opening pathways of this compound.
Rearrangement Reactions

The cyclobutanone scaffold is also susceptible to various rearrangement reactions, such as the Favorskii rearrangement or pinacol-type rearrangements, particularly under basic or acidic conditions. The hydroxymethyl group can actively participate in these rearrangements, for example, through intramolecular nucleophilic attack or by influencing the migration of adjacent groups. Computational studies can be instrumental in determining the feasibility of these pathways by calculating the activation barriers for the corresponding transition states.

Comparison with Alternative Methodologies

While computational analysis is a powerful tool, it is essential to consider its place alongside experimental techniques.

  • Experimental Kinetics: Measuring reaction rates at different temperatures allows for the experimental determination of activation energies. These values provide a crucial benchmark for validating computational results.

  • Spectroscopic Techniques: Techniques like NMR and IR spectroscopy can be used to identify reaction intermediates and products, providing experimental evidence for the proposed reaction pathways. Ultrafast spectroscopy can even provide real-time glimpses into the dynamics of a reaction.

  • Isotope Labeling Studies: By selectively replacing atoms with their isotopes, chemists can trace the movement of atoms during a reaction, providing strong evidence for or against a proposed mechanism.

A truly comprehensive understanding of the reactions of this compound will come from a synergistic approach that combines the predictive power of computational chemistry with the empirical evidence from these experimental methods.

Conclusion

The computational analysis of transition states offers an unparalleled window into the intricate dance of atoms during a chemical reaction. For a molecule as versatile as this compound, these methods are indispensable for unraveling its complex reactivity. By carefully choosing the appropriate computational methodology, researchers can gain deep insights that can guide the design of new synthetic strategies and the development of novel therapeutics. As computational power and algorithmic efficiency continue to improve, the role of in silico experimentation in chemical research is set to become even more prominent.

References

Kinetic studies of the ring expansion of 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Studies of the Ring Expansion of 2-(Hydroxymethyl)cyclobutanone

Introduction: The Significance of a Strained Ring's Transformation

The ring expansion of this compound into a substituted tetrahydrofuran-3-one is a transformation of significant interest in synthetic chemistry. This reaction serves as a powerful method for converting a strained four-membered carbocycle into a more stable and synthetically versatile five-membered heterocycle. The inherent ring strain in cyclobutane derivatives, estimated to be around 26 kcal/mol, provides a potent thermodynamic driving force for such rearrangements.[1][2] Tetrahydrofuran-3-one scaffolds are prevalent in natural products and are valuable building blocks in medicinal chemistry and drug development. For instance, the core of Coffee Furanone (2-methyltetrahydrofuran-3-one), a key aroma component of coffee, is this very ring system.[3][4]

Understanding the kinetics of this ring expansion under various catalytic conditions is paramount for optimizing reaction efficiency, controlling selectivity, and scaling up production. This guide provides a comparative analysis of the primary catalytic pathways for this transformation—acid- and base-catalyzed—offering insights into their mechanisms, experimental protocols for kinetic monitoring, and a comparison of their expected kinetic profiles.

Reaction Overview: From Cyclobutanone to Tetrahydrofuranone

The fundamental transformation involves an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, followed by migration of a C-C bond of the cyclobutane ring. This process alleviates ring strain and results in the formation of a five-membered heterocyclic ketone.

Caption: The overall transformation of this compound.

Part 1: The Acid-Catalyzed Pathway: A Classic Rearrangement

The acid-catalyzed ring expansion is the most common and often most efficient method for this transformation. The mechanism is analogous to a semi-pinacol rearrangement, where protonation of the carbonyl oxygen activates the electrophilicity of the carbonyl carbon, facilitating intramolecular attack and subsequent rearrangement.

Mechanistic Causality

The choice of an acid catalyst is predicated on its ability to activate the carbonyl group. Protonation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon, making it significantly more susceptible to attack by the weakly nucleophilic pendant hydroxyl group. The subsequent steps are driven by the energetic imperative to relieve the high strain of the four-membered ring.[2] The formation of a more stable five-membered ring provides a strong thermodynamic driving force for the C-C bond migration.

Caption: Proposed mechanism for the acid-catalyzed ring expansion.

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol is designed as a self-validating system where the disappearance of a key reactant signal is correlated with the appearance of a unique product signal.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in a deuterated solvent (e.g., D₂O or CDCl₃).

    • Prepare a stock solution of a non-reactive internal standard (e.g., 1,4-dioxane or mesitylene) in the same deuterated solvent. The standard must have a singlet peak in a clear region of the ¹H NMR spectrum.

    • Prepare a stock solution of the acid catalyst (e.g., DCl in D₂O or trifluoroacetic acid in CDCl₃).

  • Sample Preparation for NMR:

    • In an NMR tube, combine a precise volume of the substrate stock solution and the internal standard stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Acquire an initial spectrum (t=0) before adding the catalyst to confirm the initial concentrations and peak integrations.

  • Initiation and Monitoring:

    • Inject a precise volume of the acid catalyst stock solution into the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes).

    • The reaction progress is monitored by integrating the signal of the disappearing hydroxymethyl protons of the starting material against the constant signal of the internal standard. Concurrently, monitor the appearance of a characteristic signal from the tetrahydrofuran-3-one product.

  • Data Analysis:

    • Calculate the concentration of the reactant at each time point relative to the internal standard.

    • Plot ln([Reactant]) versus time. If the plot is linear, the reaction is first-order with respect to the substrate. The slope of this line is equal to -k_obs (the observed rate constant).

    • Repeat the experiment with varying catalyst concentrations to determine the order with respect to the acid and calculate the second-order rate constant (k).

Part 2: The Base-Catalyzed Pathway: An Alternative Route

While less common, a base-catalyzed ring expansion offers an alternative under milder, non-acidic conditions. This pathway is particularly relevant for substrates sensitive to strong acids.

Mechanistic Causality

In this mechanism, a base is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This significantly enhances the nucleophilicity of the oxygen, allowing it to attack the neutral, unactivated carbonyl carbon. The choice of base is critical; it must be strong enough to deprotonate the alcohol but not so strong as to promote competing side reactions like enolization and aldol condensation.[5] The subsequent rearrangement is again driven by the release of ring strain.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Substrate, Standard, Catalyst) B Calibrate Analytical Instrument (NMR or GC-MS) A->B C Equilibrate Reactants to Temperature B->C D Initiate Reaction (Add Catalyst) C->D E Monitor Reaction Progress (Acquire Data at Time Intervals) D->E F Calculate Concentrations vs. Internal Standard E->F G Plot Kinetic Data (e.g., ln[A] vs. time) F->G H Determine Rate Constant (k) and Reaction Order G->H

References

A Comparative Guide to the Oxidation of 2-(Hydroxymethyl)cyclobutanone: Efficacy of Common Oxidizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective oxidation of primary alcohols to carboxylic acids is a cornerstone transformation. The synthesis of 2-carboxycyclobutanone from its precursor, 2-(hydroxymethyl)cyclobutanone, presents a unique challenge due to the presence of a ketone functionality and a strained cyclobutane ring. This guide provides an in-depth comparison of common oxidizing agents for this specific transformation, offering insights into their mechanisms, experimental protocols, and expected outcomes to aid in the selection of the most suitable method for your research needs.

Introduction: The Synthetic Challenge

The oxidation of this compound to 2-carboxycyclobutanone is a critical step in the synthesis of various biologically active molecules and complex organic frameworks. The choice of oxidizing agent is paramount to achieving a high yield of the desired product while avoiding potential side reactions, such as over-oxidation, cleavage of the strained cyclobutane ring, or reactions involving the ketone's enol or enolate form. This guide will explore the efficacy of three widely used classes of oxidizing agents: chromium-based reagents (Jones Oxidation), permanganate-based reagents, and modern catalytic methods (TEMPO-based oxidation), followed by a discussion of the two-step approach involving a Pinnick oxidation.

Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent is a critical decision in the synthesis of 2-carboxycyclobutanone. The ideal reagent should offer high chemoselectivity for the primary alcohol in the presence of the ketone, provide a good to excellent yield, and be practical for the intended scale of the reaction. Below is a comparative analysis of several common oxidizing agents.

Oxidizing Agent/SystemTypical Reaction ConditionsAdvantagesDisadvantages
Jones Reagent (CrO₃, H₂SO₄, acetone)Acidic, aqueous acetoneStrong and effective for primary alcohols to carboxylic acids.[1][2][3] Relatively inexpensive.[2]Highly toxic (carcinogenic Cr(VI)).[2] Harsh acidic conditions may not be suitable for sensitive substrates. Stoichiometric amounts of chromium waste are generated.[4]
Potassium Permanganate (KMnO₄)Typically alkaline (NaOH or KOH), aqueousPowerful and efficient oxidant.[5] Relatively low cost.Poor selectivity, reacting with many other functional groups.[5] Can lead to over-oxidation and cleavage of C-C bonds if not carefully controlled.[6]
TEMPO/NaOCl/NaClO₂ Biphasic (e.g., CH₂Cl₂/H₂O), pH-controlled (buffer)Mild and highly selective for primary alcohols. Catalytic use of TEMPO. Environmentally benign co-oxidants.[7]Can be more expensive than classical oxidants. Requires careful control of pH and reagent addition.[8]
Two-Step: Mild Oxidation & Pinnick Oxidation 1. Mild oxidation (e.g., PCC, DMP) to aldehyde. 2. Pinnick (NaClO₂, NaH₂PO₄, scavenger) to acid.Excellent functional group tolerance.[9] Mild reaction conditions for both steps.[9]Two separate reaction steps may lower overall yield and increase workload.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the underlying mechanisms of these oxidation reactions is crucial for troubleshooting and optimizing experimental conditions.

Jones Oxidation: A Strong and Swift Conversion

The Jones oxidation proceeds via the formation of a chromate ester from the primary alcohol.[1][10] An E2-like elimination then forms the intermediate aldehyde. In the aqueous acidic environment, this aldehyde is hydrated to a gem-diol, which is then further oxidized by another equivalent of the chromium reagent to the carboxylic acid.[1][10] The strong acidity of the Jones reagent can be a double-edged sword; while it facilitates the oxidation, it may also promote side reactions in sensitive substrates.

Potassium Permanganate: A Powerful but Less Discriminating Oxidant

Potassium permanganate is a very strong oxidizing agent that can effectively convert primary alcohols to carboxylic acids.[5] The reaction is typically carried out in an alkaline aqueous solution.[5] The mechanism is complex but is believed to involve the formation of a manganate ester. However, the high reactivity of KMnO₄ makes it less selective, and it can react with other functional groups that might be present in the molecule.[5] Careful control of temperature and reaction time is essential to prevent unwanted side reactions, including potential cleavage of the cyclobutane ring.

TEMPO-Catalyzed Oxidation: A Mild and Selective Approach

TEMPO-mediated oxidations offer a much milder and more selective alternative. The stable nitroxyl radical, TEMPO, acts as a catalyst to generate the active oxidizing species, an N-oxoammonium salt.[11] This species selectively oxidizes the primary alcohol to an aldehyde. A co-oxidant, such as sodium hypochlorite (NaOCl), is used to regenerate the N-oxoammonium salt from the reduced TEMPO species.[7] To drive the reaction to the carboxylic acid, a stoichiometric amount of a secondary oxidant, typically sodium chlorite (NaClO₂), is used to oxidize the intermediate aldehyde.[7] This two-oxidant system allows for a highly controlled and selective transformation under mild conditions.

Pinnick Oxidation: A Chemoselective Route for Aldehydes

The Pinnick oxidation is a highly reliable method for the conversion of aldehydes to carboxylic acids.[9] The active oxidant is chlorous acid, generated in situ from sodium chlorite under mildly acidic conditions.[9] A key feature of modern Pinnick protocols is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions.[9] This makes the Pinnick oxidation particularly suitable for the second step of a two-step oxidation sequence, especially for substrates with sensitive functional groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the oxidation of a generic primary alcohol to a carboxylic acid. These should be adapted and optimized for this compound.

Protocol 1: Jones Oxidation

Diagram of the Experimental Workflow:

Jones_Oxidation_Workflow Substrate This compound in Acetone Reaction Reaction at 0 °C to RT Substrate->Reaction JonesReagent Jones Reagent (CrO₃ in H₂SO₄) JonesReagent->Reaction Slow addition Quench Quench with Isopropanol Reaction->Quench Workup Aqueous Workup (Extraction with Ether/EtOAc) Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Carboxycyclobutanone Purification->Product

Caption: Workflow for Jones Oxidation.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (a solution of CrO₃ in concentrated H₂SO₄ and water) dropwise to the stirred solution. The color of the reaction mixture should change from orange to green.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer visible.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-carboxycyclobutanone.

Protocol 2: TEMPO-Catalyzed Oxidation

Diagram of the Experimental Workflow:

TEMPO_Oxidation_Workflow Substrate This compound in CH₂Cl₂/H₂O buffer Reaction Reaction at RT Substrate->Reaction TEMPO TEMPO (cat.) TEMPO->Reaction NaOCl NaOCl (cat.) NaOCl->Reaction Co-catalyst NaClO2 NaClO₂ (stoich.) NaClO2->Reaction Oxidant Quench Quench with Na₂SO₃ Reaction->Quench Workup Aqueous Workup (Acidification & Extraction) Quench->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product 2-Carboxycyclobutanone Purification->Product

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of dichloromethane and a phosphate buffer (pH ~6.7), add TEMPO (catalytic amount, e.g., 1-5 mol%).

  • Add a solution of sodium chlorite (NaClO₂) in water.

  • Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, bleach) to initiate the reaction.

  • Maintain the temperature at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Acidify the aqueous layer to pH 3-4 with HCl and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

  • Purify by crystallization or column chromatography.

Protocol 3: Two-Step Oxidation via Pinnick Oxidation

Diagram of the Experimental Workflow:

Two_Step_Oxidation_Workflow cluster_step1 Step 1: Mild Oxidation cluster_step2 Step 2: Pinnick Oxidation Substrate This compound MildOxidant Mild Oxidant (e.g., PCC, DMP) Substrate->MildOxidant Aldehyde 2-Formylcyclobutanone MildOxidant->Aldehyde Aldehyde_ref 2-Formylcyclobutanone Aldehyde->Aldehyde_ref PinnickReagents NaClO₂, NaH₂PO₄ 2-methyl-2-butene CarboxylicAcid 2-Carboxycyclobutanone PinnickReagents->CarboxylicAcid Aldehyde_ref->PinnickReagents

Caption: Workflow for Two-Step Oxidation via Pinnick Oxidation.

Step-by-Step Procedure:

  • Step 1: Oxidation to the Aldehyde (e.g., using Dess-Martin Periodinane - DMP)

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add Dess-Martin periodinane and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with dichloromethane, dry the combined organic layers, and concentrate to obtain the crude aldehyde. This is often used in the next step without further purification.

  • Step 2: Pinnick Oxidation of the Aldehyde

    • Dissolve the crude 2-formylcyclobutanone from Step 1 in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (as a scavenger) and sodium dihydrogen phosphate (NaH₂PO₄).

    • Add sodium chlorite (NaClO₂) in portions.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench with sodium sulfite solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield the crude carboxylic acid.

    • Purify by column chromatography or crystallization.

Conclusion and Recommendations

The choice of an oxidizing agent for the conversion of this compound to 2-carboxycyclobutanone is a critical decision that will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate to harsh conditions, and tolerance of other functional groups.

  • For small-scale, rapid conversions where the potential for side reactions is a secondary concern, Jones oxidation can be an effective, albeit environmentally unfavorable, option.

  • Potassium permanganate is a powerful and inexpensive choice, but its lack of selectivity necessitates careful control to avoid over-oxidation and potential degradation of the cyclobutanone ring.

  • For substrates that are sensitive to acidic or harsh oxidative conditions, the TEMPO-catalyzed oxidation is a highly recommended method due to its mildness and high selectivity.

  • The two-step approach involving a mild oxidation followed by a Pinnick oxidation offers the highest degree of chemoselectivity and is particularly well-suited for complex molecules with multiple functional groups.

It is strongly recommended that small-scale trial reactions are conducted to determine the optimal conditions and oxidant for your specific application. Careful monitoring of the reaction progress and characterization of the product will be essential to ensure a successful and high-yielding transformation.

References

A Senior Application Scientist's Guide to the Stereochemical Assignment of 2-(Hydroxymethyl)cyclobutanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Conundrum in Drug Discovery

The 2-(hydroxymethyl)cyclobutanone scaffold is an increasingly important structural motif in modern medicinal chemistry. Its constrained, three-dimensional nature offers a powerful tool for optimizing ligand-receptor interactions, improving metabolic stability, and fine-tuning physicochemical properties. As with all chiral molecules in drug development, the precise three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is fundamental to biological activity.[1] Enantiomers can exhibit dramatically different potency, selectivity, and safety profiles.[1]

However, assigning the stereochemistry of cyclobutane derivatives presents a unique and often underestimated challenge. Unlike well-behaved six-membered rings, the four-membered cyclobutane ring is highly fluxional, undergoing a rapid "puckering" motion.[2] This conformational instability leads to unpredictable NMR parameters, where diagnostic tools routinely used for other cyclic systems, such as proton-proton coupling constants, become unreliable and "rather erratic".[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for the robust and unambiguous stereochemical assignment of this compound derivatives. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the "gold standard" of X-ray crystallography with powerful solution-state techniques including advanced NMR spectroscopy and Vibrational Circular Dichroism (VCD), providing the data and protocols necessary to make an informed decision for your project.

Method 1: Single-Crystal X-ray Crystallography – The Unambiguous Gold Standard

When the goal is an unequivocal determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[4] It provides a direct visualization of the molecule's three-dimensional structure in the solid state, yielding precise bond lengths, angles, and the spatial arrangement of all atoms.

The Causality Behind the Method: The technique works by passing a beam of X-rays through an ordered crystal lattice. The electrons in the molecule's atoms diffract this beam in a specific pattern of spots with varying intensities.[4] By analyzing this diffraction pattern, one can calculate a three-dimensional electron density map of the molecule and thereby determine the exact position of each atom. For absolute configuration, the inclusion of an atom with anomalous dispersion (often an oxygen atom in the molecule or a heavier atom in a salt or derivative) allows for the differentiation between a molecule and its non-superimposable mirror image.

Advantages:

  • Definitive Structure: Provides an unambiguous assignment of both relative and absolute configuration.

  • Rich Data: Yields precise geometric information, including bond lengths, bond angles, and torsional angles.

  • Solid-State Conformation: Reveals the molecule's conformation in the crystalline state.

Limitations:

  • The Crystal Bottleneck: The primary and most significant limitation is the absolute requirement for a single, high-quality crystal suitable for diffraction. Many drug discovery intermediates, including this compound derivatives, are oils or amorphous solids that are difficult, if not impossible, to crystallize.[1][5] This can cause significant delays in research timelines.

Experimental Workflow: X-ray Crystallography

cluster_0 Workflow for X-ray Crystallography A Synthesized Compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Structure (Electron Density Map) C->D E Refine Structure & Assign Stereochemistry D->E

Caption: Workflow for structural elucidation via X-ray crystallography.

Method 2: NMR Spectroscopy – Probing Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most accessible and widely used tool for structural elucidation in solution. However, for cyclobutane systems, a nuanced approach is required.

Part A: Determining Relative Stereochemistry (cis vs. trans)

The primary challenge in using NMR to determine the relative stereochemistry of cyclobutanes is the unreliability of vicinal proton-proton coupling constants (³JHH).

The J-Coupling Pitfall: In rigid cyclic systems, the magnitude of ³JHH is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two protons. This allows for a confident assignment of cis and trans relationships. In fluxional cyclobutanes, however, this relationship breaks down. The rapid ring puckering averages the dihedral angles, causing the ranges for cis and trans couplings to overlap significantly.[2][3] Relying solely on J-couplings for stereochemical assignment is a frequent source of error in the literature.[2]

Coupling TypeTypical Range in Cyclobutanes (Hz)Reliability for Assignment
³J_cis_4.6 – 11.5 Hz[2][6]Low: Overlaps significantly with trans range.
³J_trans_2.0 – 10.7 Hz[2][6]Low: Overlaps significantly with cis range.
²J_geminal_-10.9 to -14.4 Hz[6]Not useful for relative stereochemistry.

The Reliable Alternative: Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE provides a far more trustworthy method for determining relative stereochemistry. The NOE is a through-space phenomenon that is observed between protons that are physically close to one another (typically < 5 Å), irrespective of the number of bonds separating them. A 2D NOESY experiment is the preferred method.

Causality and Interpretation: By irradiating a specific proton, an enhancement of the signal intensity is observed for other protons in close spatial proximity.

  • Strong NOE correlation between H-1 and H-2 protons on the cyclobutane ring indicates they are on the same face (cis).

  • Absence of an NOE correlation between H-1 and H-2 protons suggests they are on opposite faces (trans). NOESY experiments on cyclobutane derivatives have been successfully used to assign relative stereochemistry where other methods have failed.[7][8]

Part B: Determining Absolute Configuration

Standard NMR cannot distinguish between enantiomers.[9] To determine the absolute configuration of the hydroxymethyl-bearing stereocenter, a chiral auxiliary must be introduced to create a pair of diastereomers, which are distinguishable by NMR. The most validated and widely used method for chiral alcohols is Mosher's acid analysis.[10][11]

Mosher's Acid (MTPA) Analysis: This method involves reacting the chiral this compound with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl).[11][12] This reaction forms a pair of diastereomeric MTPA esters.

Principle of Discrimination: In the most stable conformation of these esters, the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety orient themselves in a specific way relative to the substituents on the chiral center. The phenyl group exerts a powerful anisotropic effect, creating a shielding cone. Protons that fall under this shielding cone in the ¹H NMR spectrum will be shifted upfield, while those outside will be shifted downfield.[13][14]

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, we can calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage. The sign of this Δδ value directly correlates to the spatial position of those protons relative to the MTPA phenyl group, allowing for the assignment of the absolute configuration.[13][14]

Experimental Workflow: Mosher's Acid Analysis

cluster_1 Workflow for Mosher's Acid Analysis A Chiral Alcohol (R/S unknown) B1 React with (R)-MTPA-Cl A->B1 B2 React with (S)-MTPA-Cl A->B2 C1 (R)-MTPA Ester B1->C1 C2 (S)-MTPA Ester B2->C2 D Acquire ¹H NMR for both esters C1->D C2->D E Assign signals & calculate Δδ = δS - δR D->E F Apply Mosher's Model to Assign Absolute Configuration E->F

Caption: Workflow for absolute configuration assignment using Mosher's method.

Method 3: Vibrational Circular Dichroism (VCD) – The Chiroptical Solution

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of molecules in solution.[1][15] It is particularly valuable when crystallization fails.

The Causality Behind the Method: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] This results in a spectrum that is exquisitely sensitive to the molecule's 3D structure, with enantiomers producing mirror-image spectra. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a single, known enantiomer (e.g., the R-enantiomer).[15][17]

  • If the experimental and calculated spectra match in the sign and relative intensity of their bands, the sample has the same absolute configuration as the calculated model (R).

  • If the spectra are mirror images, the sample has the opposite configuration (S).

Advantages:

  • No Crystallization Required: Samples are analyzed in solution, making it ideal for oils or non-crystalline solids.[5]

  • High Information Content: VCD spectra are rich in structural information, reflecting the entire molecular framework.[15]

  • Solution-State Conformation: The assignment is based on the molecule's structure in the solution phase, which is often more biologically relevant than the solid state.

Limitations:

  • Computational Requirement: Requires access to and expertise in quantum chemical calculation software.[1]

  • Conformational Searching: For flexible molecules like cyclobutanes, a thorough conformational search is necessary to find the lowest energy conformers, whose individual spectra must be calculated and Boltzmann-averaged for an accurate prediction.

  • Solvent Effects: VCD spectra can be sensitive to solvent and solute-solute interactions (like hydrogen bonding), which may need to be explicitly modeled in the calculations for a reliable match.[1][17]

Experimental Workflow: VCD Analysis

cluster_2 Workflow for VCD Analysis A1 Experimental Sample B1 Measure Experimental VCD & IR Spectra A1->B1 A2 Computational Model (e.g., R-enantiomer) B2 Perform Conformational Search & DFT Calculation A2->B2 C Compare Experimental vs. Calculated Spectra B1->C B2->C D Assign Absolute Configuration C->D

Caption: Parallel workflow for VCD-based absolute configuration assignment.

Comparative Guide & Decision-Making Framework

The choice of method depends on the specific question being asked, the nature of the sample, and the resources available.

FeatureX-ray CrystallographyNMR (NOESY)NMR (Mosher's Acid)Vibrational Circular Dichroism (VCD)
Information Relative & Absolute Config.Relative Config. (cis/trans)Absolute Config. & Enantiomeric PurityAbsolute Config.
Sample State Single CrystalSolutionSolutionSolution
Key Advantage Unambiguous, "gold standard"Widely accessible, reliable for relative stereochemistryNo specialized equipment beyond NMRNo crystallization needed, biologically relevant solution state
Key Limitation Requires high-quality crystalProvides no absolute config. infoChemical derivatization required, potential for side reactionsRequires computational expertise and resources
Throughput LowHighMediumMedium
Decision-Making Flowchart

To select the optimal analytical path, consider the following logic:

node_result node_result node_action node_action start Do you have a single crystal? start->node_result Yes X-ray Crystallography q2 What information is required? start->q2 No q2->node_result Relative Only NOESY Analysis q3 Computational resources and expertise available? q2->q3 Absolute q3->node_result Yes VCD Analysis q3->node_action No Mosher's Acid Analysis

Caption: Decision-making flowchart for selecting a stereochemical assignment method.

Detailed Experimental Protocols

Protocol 1: Mosher's Ester Analysis of a this compound Derivative

This protocol is a self-validating system as the analysis relies on the differential shifts between two diastereomers prepared from the same substrate.

  • Preparation: Dry two separate NMR tubes meticulously. In tube A, place ~1-2 mg of the chiral alcohol. In tube B, place an equivalent amount. Add ~0.6 mL of anhydrous deuterated pyridine or CDCl₃ containing a trace of pyridine to each tube.

  • Reagent Addition: To tube A, add a slight molar excess (~1.1 eq) of (R)-(-)-MTPA chloride. To tube B, add the same excess of (S)-(+)-MTPA chloride.

  • Reaction: Cap both tubes and mix gently. The reaction is typically complete within 15-30 minutes at room temperature and can be monitored by TLC or ¹H NMR. The formation of the ester is evident by the downfield shift of the CH₂O- protons.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester (sample A) and the (S)-MTPA ester (sample B).

  • Data Analysis:

    • Carefully assign the proton signals for the substituents on either side of the carbinol center for both spectra. 2D NMR (COSY) may be required for unambiguous assignment.

    • For each assigned proton, calculate the chemical shift difference: Δδ = δ_S - δ_R .

    • Tabulate the Δδ values.

    • Interpretation: According to the established Mosher model for secondary alcohols (which applies to the CH₂OH group), protons on one side of the carbinol carbon will have positive Δδ values, while protons on the other side will have negative Δδ values. This spatial segregation allows for the assignment of the absolute configuration.[13][14]

Protocol 2: VCD Sample Preparation and Analysis

This protocol is validated by comparing the experimental data against a first-principles theoretical calculation.

  • Sample Preparation: Dissolve a sufficient amount of the chiral compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.[15]

  • Data Acquisition:

    • Transfer the solution to an IR cell with a suitable pathlength (e.g., 72-100 µm).[15]

    • Acquire the VCD and IR spectra on a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.

    • Acquire a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum.

  • Computational Modeling:

    • Using a quantum chemistry software package (e.g., Gaussian), build a model of one enantiomer (e.g., the R-enantiomer).

    • Perform a systematic conformational search to identify all low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Visually compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the calculated S-enantiomer).

    • A confident assignment is made when a clear match is observed between the experimental spectrum and one of the two calculated spectra.[1][17]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Hydroxymethyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 2-(Hydroxymethyl)cyclobutanone. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the "why" behind each procedural step. This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), handling protocols, and disposal, ensuring both personal safety and the integrity of your research.

While specific toxicological data for this compound is limited, a robust safety protocol can be established by analyzing its structural components: a cyclobutanone core and a primary alcohol. The parent compound, cyclobutanone, is classified as a highly flammable liquid and a potential irritant[1][2][3]. Therefore, a conservative approach that addresses both significant fire risk and potential dermal and ocular irritation is scientifically prudent and necessary.

The Hierarchy of Controls: Your Primary Defense

Before discussing PPE, we must acknowledge the hierarchy of safety controls. PPE is the last line of defense, employed after more effective methods have been implemented.

  • Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. This minimizes inhalation exposure to vapors[4]. All equipment used should be intrinsically safe, and containers must be grounded to prevent static discharge, a known ignition source for flammable liquids[2][5][6].

  • Administrative Controls: These include rigorous training on this specific protocol, restricting access to authorized personnel, and ensuring emergency equipment like safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, CO2) are readily accessible and inspected[2][4].

Core PPE Requirements: An In-Depth Analysis

Selection of PPE must be deliberate and based on a thorough hazard assessment for each specific task[7][8][9][10]. The following table summarizes the minimum requirements for handling this compound.

Task Category Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Incidental Contact (e.g., small-volume transfers, sample preparation in a fume hood)ANSI Z87.1-compliant safety glasses with side shields[7].Nitrile gloves (minimum 4 mil thickness). Inspect prior to use[11][12].Flame-resistant (FR) lab coat. Long pants and closed-toe shoes[6][9].Not required when using a certified chemical fume hood.
Extended Contact / Splash Hazard (e.g., large-volume transfers, reaction setup/workup, cleaning spills)Chemical splash goggles. For significant splash risk, add a face shield over goggles[7][9].Thicker-gauge nitrile or neoprene gloves (>8 mil). Double-gloving is recommended[11].Flame-resistant (FR) lab coat and a chemically resistant apron.Not required when using a certified chemical fume hood. Required for spills outside of containment.
Causality Behind PPE Choices
  • Eye and Face Protection : Safety glasses with side shields are the absolute minimum for any laboratory work[7]. However, when transferring liquids, the risk of a splash is significant. Chemical splash goggles provide a 360-degree seal around the eyes, which glasses do not. A face shield worn over goggles is the best practice for protecting against large-volume splashes, as dictated by OSHA guidelines[7][8].

  • Hand Protection : The choice of nitrile gloves is based on their broad resistance to a variety of chemicals, including ketones and alcohols[12]. For incidental contact, a standard disposable glove is sufficient. For tasks involving potential immersion or extended contact, a thicker, chemical-resistant glove is necessary to increase the breakthrough time—the time it takes for the chemical to permeate the glove material[11]. Always inspect gloves for pinholes or degradation before use.

  • Body Protection : Due to the high flammability of the parent compound, a flame-resistant (FR) lab coat is mandated over standard cotton or polyester blends, which can ignite and melt[6]. Long pants and closed-toe shoes are a baseline requirement for any chemical laboratory to protect against spills and physical hazards[7].

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow is critical for minimizing risk. This process flow is designed to be a self-validating system, ensuring safety checks are performed at every critical juncture.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Conduct Hazard Assessment Review SDS & Protocol B 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste) B->C D 4. Don Appropriate PPE (Follow Donning Sequence) C->D E 5. Perform Chemical Handling (Work Within Fume Hood) D->E Proceed to handling F 6. Decontaminate Work Area & Equipment E->F Complete handling G 7. Segregate & Seal Waste (Liquid, Solid, PPE) F->G H 8. Doff PPE Safely (Follow Doffing Sequence) G->H I 9. Wash Hands Thoroughly H->I

Caption: A validated workflow for handling this compound.

Critical Protocol: PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Following a specific sequence is not optional; it is essential for preventing chemical exposure.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Eye/Face Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) (Avoid skin contact) doff2 2. Eye/Face Protection doff1->doff2 doff3 3. Lab Coat (Roll inward) doff2->doff3

Caption: The mandatory sequence for donning and doffing PPE.

Disposal Plan: Chemical and Contaminated Materials

All waste generated must be treated as hazardous. Proper segregation and labeling are not just regulatory requirements but are crucial for the safety of all laboratory and support personnel[13][14][15].

  • Chemical Waste : Unused or waste this compound must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[13][16] The container should be kept closed, stored in a secondary containment bin within a ventilated area, and away from heat or ignition sources[14][17].

  • Contaminated Solids : All disposable items that have come into contact with the chemical, including pipette tips, wipes, and contaminated gloves, must be disposed of in a designated solid hazardous waste container[11][17]. Do not place these items in the regular trash.

  • Regulatory Compliance : All waste disposal must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and your institution's specific Environmental Health & Safety (EHS) protocols[13]. Ensure waste containers are properly labeled with the full chemical name and associated hazards.

By integrating these expert-validated protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.